molecular formula C10H18O B191551 Ipsenol CAS No. 35628-05-8

Ipsenol

Cat. No.: B191551
CAS No.: 35628-05-8
M. Wt: 154.25 g/mol
InChI Key: RHAXCOKCIAVHPB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ipsenol is a chiral monoterpene alcohol that functions as a critical semiochemical in insect communication, especially among bark beetles (Coleoptera: Curculionidae: Scolytinae). It was first identified in species such as Ips paraconfusus . The (S)-(-)-enantiomer is the most biologically active form . In research, this compound is primarily studied for its role as a pheromone in chemical ecology and integrated pest management (IPM) strategies. For many bark beetle species, including various Ips spp., this compound acts as an aggregation or anti-aggregation pheromone, playing a vital role in coordinating mass attacks on host trees . Its specific function can vary by species and context. Research focuses on exploiting this behavior through "push-pull" techniques, using semiochemicals like this compound to protect forests from devastating pests . Modern research applications also extend to the deorphanization of insect odorant receptors (ORs). This compound is a key ligand for functionally characterizing specific ORs, such as ItypOR46 in Ips typographus . These studies provide insight into olfaction mechanisms and are foundational for developing novel biosensors to detect pest infestations . This product is supplied for laboratory research applications and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35628-05-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(4S)-2-methyl-6-methylideneoct-7-en-4-ol

InChI

InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8,10-11H,1,4,6-7H2,2-3H3/t10-/m0/s1

InChI Key

RHAXCOKCIAVHPB-JTQLQIEISA-N

SMILES

CC(C)CC(CC(=C)C=C)O

Isomeric SMILES

CC(C)C[C@@H](CC(=C)C=C)O

Canonical SMILES

CC(C)CC(CC(=C)C=C)O

Other CAS No.

35628-05-8

Synonyms

(S)-2-Methyl-6-methylene-7-octen-4-ol

Origin of Product

United States

Foundational & Exploratory

Introduction: The Role of Ipsenol in Ips Bark Beetles

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of ipsenol from Ips species.

Bark beetles of the genus Ips are significant pests in coniferous forests worldwide. Their ability to cause widespread tree mortality is largely mediated by a sophisticated chemical communication system involving aggregation pheromones. These pheromones orchestrate mass attacks that can overcome the defenses of healthy host trees. Among the key components of these pheromonal bouquets are the monoterpene alcohols this compound (2-methyl-6-methylene-7-octen-4-ol) and ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol).[1][2][3][4]

This compound, specifically, functions as a crucial aggregation pheromone for several Ips species, including Ips paraconfusus and Ips grandicollis.[5][6] The stereochemistry of this compound is critical for its biological activity, with different species producing and responding to specific enantiomeric ratios. This guide provides a comprehensive overview of the historical discovery, biosynthesis, and the modern experimental protocols used for the isolation and analysis of this compound from its natural source.

Discovery and Biosynthesis

The first aggregation pheromone components from bark beetles were identified in 1966, and included a mixture of ipsdienol, this compound, and verbenol.[7] Initially, it was believed that these compounds were simply modifications of monoterpenes, like myrcene, sequestered from the host pines.[2][8] While host-plant precursors do play a role, a significant paradigm shift occurred in the 1990s with the discovery of de novo biosynthesis pathways within the beetles themselves.[2][7][9] It is now understood that most monoterpenoid aggregation pheromones in bark beetles are biosynthesized de novo.[7]

De Novo Biosynthesis Pathway

Ips beetles, particularly males, synthesize this compound and ipsdienol from acetyl-CoA via the mevalonate pathway, the foundational pathway for isoprenoid synthesis.[2][8] In vivo radiolabeling studies using [1-¹⁴C]acetate confirmed its incorporation into this compound and ipsdienol in male Ips paraconfusus.[2][10] This synthesis primarily occurs in the midgut tissue.[7] The regulation of this pathway is complex, with juvenile hormone III (JH III) being shown to induce pheromone production in some species like Ips pini.[7][11]

The key steps, starting from the universal isoprene precursors, are outlined below.

Caption: Abbreviated de novo biosynthesis of this compound in Ips species.

Experimental Protocols: Isolation and Analysis

The isolation and characterization of this compound from Ips beetles is a multi-step process that requires careful collection of volatiles, robust extraction, and sensitive analytical techniques for separation and identification.

General Experimental Workflow

The overall process for obtaining and analyzing this compound involves beetle collection, pheromone trapping from beetle-produced frass, solvent extraction of the collected volatiles, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

G A 1. Beetle Collection & Host Introduction B 2. Pheromone Trapping (e.g., on Porapak Q) A->B Beetles bore into host log, producing frass C 3. Solvent Extraction (e.g., Pentane) B->C Volatiles collected over ~168 hours D 4. Extract Concentration C->D Kuderna-Danish Evaporation E 5. GC-MS Analysis D->E Injection of concentrated sample F 6. Identification & Quantification E->F Data processing G cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer GC_Injector Injector Port GC_Column Capillary Column (Separation) GC_Injector->GC_Column Sample Vapor MS_Source Ion Source (EI) GC_Column->MS_Source Eluting Compounds MS_Analyzer Mass Analyzer (Quadrupole) MS_Source->MS_Analyzer Ionized Fragments MS_Detector Detector MS_Analyzer->MS_Detector Filtered Ions (m/z) Data Data System (Mass Spectrum) MS_Detector->Data Signal

References

The Biological Activity of Ipsenol in Bark Beetles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ipsenol (2-methyl-6-methylene-7-octen-4-ol) is a chiral monoterpene alcohol that serves as a critical semiochemical in the chemical ecology of bark beetles, particularly within the genus Ips. Its biological function is highly species-specific, acting as a potent aggregation pheromone for some species while serving as an anti-aggregation pheromone or interspecific inhibitor for others. This dual role underscores its importance in mediating colonization behavior, resource partitioning, and reproductive isolation. Understanding the biosynthesis, perception, and functional role of this compound is paramount for developing effective, semiochemical-based pest management strategies. This guide provides a comprehensive overview of the biological activity of this compound, detailing its biosynthesis, the molecular mechanisms of its perception, its varied behavioral effects, and the experimental protocols used in its study.

Introduction

Bark beetles (Coleoptera: Curculionidae, Scolytinae) are significant agents of disturbance in coniferous forests worldwide. Their ability to engage in mass attacks to overcome the defenses of host trees is largely mediated by a sophisticated system of chemical communication. Pheromones are central to this system, coordinating aggregation, mating, and dispersal. This compound was first identified as a component of the aggregation pheromone in Ips paraconfusus[1]. Since then, its role has been investigated in numerous species, revealing a remarkable functional diversity. For instance, it is a key aggregation pheromone for Ips latidens[2][3] but functions to inhibit attraction in Ips typographus during later stages of host colonization, signaling that a tree is fully occupied[4][5][6]. The biological activity is often dependent on the specific stereochemistry of the molecule, with one enantiomer typically being significantly more active than the other[3][7].

Biosynthesis of this compound

Early research suggested that bark beetles produced this compound by modifying monoterpenes, such as myrcene, sequestered from their host trees[8]. However, a paradigm shift occurred with the accumulation of evidence demonstrating that most bark beetle monoterpenoid pheromones, including this compound, are synthesized de novo[1][9].

Radiolabeling studies provided direct evidence for this pathway. When male Ips paraconfusus and Ips pini were injected with [1-¹⁴C]acetate, the label was incorporated into this compound and its precursor, ipsdienol[10][11]. This confirmed that the beetles utilize the mevalonate pathway, a fundamental route for isoprenoid synthesis in many organisms, to produce these compounds from simple two-carbon units[1]. The site of this synthesis has been localized primarily to the anterior midgut of male beetles[1][9]. Pheromone production is often induced by feeding on host phloem, a process that can be regulated by juvenile hormone III (JH III) in some species[1][9].

Ipsenol_Biosynthesis Acetate Acetate MVA Mevalonate Pathway Acetate->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP GDP Geranyl Diphosphate (GDP) IPP->GDP Myrcene Myrcene GDP->Myrcene Myrcene Synthase branch Myrcene->branch This compound This compound Ipsdienol Ipsdienol branch->this compound Hydroxylation branch->Ipsdienol Cytochrome P450 Hydroxylase

Caption: De novo biosynthesis pathway of this compound in Ips beetles.

Olfactory Reception and Signaling

Bark beetles detect this compound and other semiochemicals via odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed within sensilla on the antennae[4][12]. The perception of this compound is highly specific, often involving dedicated receptors and neurons tuned to a particular enantiomer.

Odorant Receptors (ORs)

In the Eurasian spruce bark beetle, Ips typographus, the receptor ItypOR46 has been functionally characterized and shown to be a highly specific detector of (S)-(−)-ipsenol[4][7][13]. When expressed in heterologous systems like Xenopus oocytes or HEK cells, ItypOR46 responds robustly to (S)-(−)-ipsenol with minimal or no response to the (R)-(+)-enantiomer, demonstrating the fine-tuned enantiomeric specificity at the molecular level[7]. This receptor is part of a larger, Ips-specific lineage of ORs that have evolved to detect various ecologically relevant monoterpenoids[13][14].

Olfactory Sensory Neurons (OSNs)

Single-sensillum recording (SSR) studies have identified OSNs that are narrowly tuned to this compound. In I. typographus, one of the more abundant OSN classes responds specifically to (S)-(−)-ipsenol[7][15]. These specialist neurons generate action potentials upon binding of this compound to the OR, transmitting a signal to the antennal lobe of the beetle's brain for processing, which ultimately leads to a behavioral response[12].

Olfactory Signaling Pathway

The binding of an this compound molecule to its specific OR, which forms a heteromeric complex with the obligatory co-receptor (Orco), is believed to induce a conformational change. This change opens the complex's integral ion channel, leading to an influx of cations and depolarization of the OSN membrane. If the depolarization reaches a threshold, it triggers a cascade of action potentials that propagate along the axon to the brain[4].

Olfactory_Signaling General Olfactory Transduction in Bark Beetles cluster_receptor OR-Orco Complex This compound This compound OR Odorant Receptor (e.g., ItypOR46) This compound->OR Binds Channel Ion Channel Opening OR->Channel Activates Orco Orco (Co-receptor) Membrane Dendritic Membrane of OSN Depolarization Membrane Depolarization Channel->Depolarization Na+/K+/Ca2+ Influx AP Action Potential Generation Depolarization->AP Brain Signal to Antennal Lobe AP->Brain

Caption: Generalized olfactory signaling pathway for this compound perception.

Biological Activity and Behavioral Responses

The behavioral response to this compound is highly variable among bark beetle species, highlighting its role in maintaining species-specific communication channels.

  • Aggregation Pheromone: In Ips latidens, this compound is a primary aggregation pheromone, attracting both males and females to suitable host material. Field trapping experiments have shown that male I. latidens exhibit a preference for the (S)-(−)-enantiomer[3].

  • Anti-Aggregation Pheromone: For Ips typographus, (S)-(−)-ipsenol is produced by males in the later stages of gallery construction after mating has occurred. It acts as an anti-aggregation signal, inhibiting the attraction of newly arriving beetles to the aggregation pheromone[4][5][7]. This mechanism prevents overcrowding and ensures that resources are not depleted too quickly.

  • Interspecific Inhibition (Allomone): this compound produced by one species can inhibit the response of a competing species to its own pheromone. For example, the (-)-(S)-ipsenol produced by Ips grandicollis acts as an interspecific inhibitor for the sympatric Ips calligraphus[16]. This chemical interference helps mediate resource competition among cohabiting species.

Quantitative Data Presentation

Table 1: Behavioral Response of Ips Species to this compound Enantiomers in Field Trapping Assays
SpeciesLocationLure CompositionMean Trap Catch (Beetles/trap)Role of this compoundReference
Ips latidensBritish Columbia(S)-(-)-ipsenol (0.6 mg/day)13.9 (males), 18.5 (females)Aggregation[3]
Ips latidensBritish Columbia(R)-(+)-ipsenol (0.6 mg/day)7.9 (males), 11.0 (females)Aggregation[3]
Ips latidensBritish ColumbiaUnbaited Control0.1 (males), 0.1 (females)-[3]
Ips typographusSwedenAggregation Pheromone (AP)~1500-[5]
Ips typographusSwedenAP + this compound (1 mg/day)~400Anti-aggregation[5]
Ips grandicollisGeorgia, USA(-)-(4S)-cis-verbenol + (-)-(S)-ipsenol~200Aggregation[16]
Ips calligraphusGeorgia, USA(-)-(4S)-cis-verbenol + (-)-(S)-ipsenol~10Inhibition[16]
Table 2: Electrophysiological Response of ItypOR46 to this compound and Ipsdienol Enantiomers

Receptor expressed in Xenopus oocytes and response measured as normalized current.

Compound Concentration (M) Normalized Response (Mean ± SEM) Reference
(S)-(-)-ipsenol 10⁻⁴ 100 ± 12.1 [7]
(R)-(+)-ipsenol 10⁻⁴ 10.5 ± 2.9 [7]
(R)-(-)-ipsdienol 10⁻⁴ 25.3 ± 4.8 [7]

| (S)-(+)-ipsdienol | 10⁻⁴ | 4.8 ± 1.5 |[7] |

Experimental Protocols

Protocol for Functional Characterization of Odorant Receptors

This protocol is based on the two-electrode voltage-clamp (TEVC) recording of ORs expressed in Xenopus laevis oocytes, as described in studies of ItypOR46[7][13].

  • OR Gene Identification & Cloning: Identify candidate OR genes from antennal transcriptome data. Amplify the full-length coding sequence using PCR and clone it into a suitable expression vector (e.g., pSP64T).

  • cRNA Synthesis: Linearize the plasmid DNA and synthesize capped complementary RNA (cRNA) using an in vitro transcription kit (e.g., mMESSAGE mMACHINE SP6).

  • Oocyte Preparation: Harvest and defolliculate stage V–VII oocytes from a female Xenopus laevis.

  • Microinjection: Inject each oocyte with a mixture of cRNA for the target OR (e.g., ItypOR46) and the co-receptor Orco. Incubate the oocytes for 2-7 days at 18°C.

  • TEVC Recording: Place an oocyte in a recording chamber continuously perfused with Ringer's buffer. Impale the oocyte with two glass electrodes (one for voltage clamping, one for current recording) filled with 3 M KCl. Clamp the membrane potential at -80 mV.

  • Odorant Stimulation: Dissolve odorants (e.g., this compound enantiomers) in dimethyl sulfoxide (DMSO) to create stock solutions, then dilute to final concentrations in Ringer's buffer. Apply odorant solutions to the oocyte for a set duration (e.g., 20 seconds).

  • Data Analysis: Record the inward current induced by the odorant application. Measure the peak amplitude of the current as the response. Normalize responses relative to a positive control or the largest response observed. Generate dose-response curves by plotting normalized current against odorant concentration.

OR_Workflow A Identify OR Gene (e.g., ItypOR46) from Transcriptome B Clone Gene into Expression Vector A->B C Synthesize cRNA in vitro B->C E Microinject cRNA (OR + Orco) C->E D Prepare Xenopus Oocytes D->E F Incubate 2-7 Days E->F G Two-Electrode Voltage Clamp (TEVC) F->G I Record Inward Current G->I H Apply Odorant Stimuli (this compound) H->G J Data Analysis & Dose-Response Curves I->J

References

The Olfactory Mechanism of Ipsenol: A Technical Guide to a Bark Beetle Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipsenol (2-methyl-6-methylene-7-octen-4-ol) is a key aggregation pheromone component for several species of bark beetles in the genus Ips, playing a crucial role in coordinating mass attacks on host trees. Understanding the precise mechanism of action of this compound, from receptor binding to downstream neural signaling, is fundamental for developing effective and species-specific pest management strategies. This technical guide provides an in-depth overview of the current scientific understanding of this compound's function as a pheromone, focusing on its molecular reception, signal transduction, and the experimental methodologies used to elucidate these processes. While research has identified specific olfactory receptors (ORs) for this compound in closely related species, the precise receptor in the well-studied pine engraver, Ips pini, remains to be definitively characterized. This guide will draw upon findings from homologous systems in other Ips species to present a comprehensive model of this compound's mechanism of action.

Biosynthesis of this compound

The production of this compound in Ips beetles is a critical precursor to its role as a semiochemical. Male beetles synthesize this compound through two primary pathways: de novo biosynthesis from acetyl-CoA via the mevalonate pathway, and through the modification of host-plant monoterpenes, such as myrcene.[1][2] The production of pheromone components, including this compound, can be regulated by juvenile hormone III.[3]

Molecular Reception of this compound

The perception of this compound begins at the peripheral olfactory system, located in the beetle's antennae. Specialized olfactory sensory neurons (OSNs) housed within hair-like structures called sensilla are responsible for detecting this compound molecules.

Olfactory Receptors (ORs)

The specificity of this compound detection is determined by olfactory receptors (ORs), which are transmembrane proteins located on the dendritic membrane of OSNs. In insects, ORs are ligand-gated ion channels, a distinct mechanism from the G-protein coupled receptors (GPCRs) found in vertebrates. These receptors form a complex with a highly conserved co-receptor, Orco. Upon binding of an odorant molecule like this compound, the OR-Orco complex undergoes a conformational change, leading to the opening of a non-specific cation channel and depolarization of the neuron.

While the specific this compound receptor in Ips pini has not yet been identified, research on the Eurasian spruce bark beetle, Ips typographus, has provided a significant breakthrough. The olfactory receptor ItypOR46 has been functionally characterized as a specific receptor for the (S)-(-)-enantiomer of this compound.[4] This finding provides a strong model for the likely orthologous receptor in Ips pini. Studies on other Ips species, such as Ips acuminatus and Ips cembrae, have also identified OSNs that respond with high specificity to (S)-(-)-ipsenol, further supporting the existence of a dedicated receptor for this pheromone component.[5][6]

Enantiomeric Specificity

Many Ips species exhibit a high degree of specificity to particular enantiomers of this compound. For instance, electrophysiological studies have shown that certain Ips species are more responsive to the (-) enantiomer over the (+) enantiomer.[5] This specificity is critical for species recognition and reproductive isolation. The ItypOR46 receptor in I. typographus demonstrates this high specificity, responding strongly to (S)-(-)-ipsenol with only minimal responses to the (R)-(+)-enantiomer at much higher concentrations.[1]

Signal Transduction Pathway

The binding of this compound to its specific OR initiates a rapid signal transduction cascade within the OSN, leading to the generation of an action potential that is transmitted to the brain.

  • Binding: An this compound molecule enters the sensillum lymph and binds to a specific olfactory receptor (e.g., ItypOR46) on the dendrite of an OSN.

  • Channel Opening: This binding event directly gates the opening of the associated Orco ion channel.

  • Depolarization: The influx of cations (primarily Na⁺ and Ca²⁺) through the open channel leads to a depolarization of the OSN's membrane potential.

  • Action Potential: If the depolarization reaches the neuron's threshold, an action potential is generated.

  • Signal Transmission: The action potential propagates along the axon of the OSN to the antennal lobe of the beetle's brain, where the information is processed.

Ipsenol_Signaling_Pathway cluster_receptor Receptor Complex This compound This compound Pheromone OR Olfactory Receptor (e.g., ItypOR46) This compound->OR Binding Orco Orco Co-receptor IonChannel Ion Channel (Orco) Orco->IonChannel Gating Cations Cation Influx (Na+, Ca2+) IonChannel->Cations Opening Depolarization Membrane Depolarization Cations->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Antennal Lobe ActionPotential->Brain

This compound Olfactory Signaling Pathway

Quantitative Data

The following tables summarize the available quantitative data on the response of Ips species to this compound.

Table 1: Electrophysiological Responses of Olfactory Sensory Neurons (OSNs) to this compound

SpeciesNeuron/ReceptorLigandResponse ThresholdSpike Frequency (spikes/s)Reference
Ips acuminatus / Ips cembraeThis compound-responsive OSNRacemic this compound, (S)-(-)-ipsenol~100 pg>80[6]
Ips typographusItypOR46 (in HEK cells)(S)-(-)-ipsenolNot specifiedDose-dependent increase[1]
Ips typographusItypOR46 (in Xenopus oocytes)Racemic this compoundLower than for ipsdienolDose-dependent increase[4]

Table 2: Behavioral Responses of Ips Species to this compound

SpeciesBehavioral AssayCompound(s)DoseResponseReference
Ips paraconfususLaboratory olfactometerThis compound, cis-verbenol, ipsdienol10⁻⁹ g/µlAttraction[7]
Ips avulsusField trappingipsdienol + this compoundNot specifiedAttraction[8][9]
Ips calligraphusField trappingcis-verbenol + ipsdienolNot specifiedAttraction (this compound reduces catch)[8][9]
Ips grandicollisField trappingcis-verbenol + this compound or ipsdienol + this compoundNot specifiedAttraction[8][9]

Experimental Protocols

The study of the mechanism of action of this compound relies on a combination of electrophysiological, molecular, and behavioral techniques.

Single Sensillum Recording (SSR)

SSR is a powerful electrophysiological technique used to measure the activity of individual OSNs.[10][11][12][13]

Methodology:

  • Insect Preparation: The beetle is immobilized in a pipette tip or on a slide with wax or double-sided tape, with one antenna exposed and stabilized.[11]

  • Electrode Placement: A sharpened tungsten or glass recording electrode is inserted into the base of a single olfactory sensillum. A reference electrode is placed elsewhere in the insect's body, often the eye or abdomen.[10]

  • Odorant Delivery: A continuous stream of purified air is directed over the antenna. A pulse of air carrying a known concentration of this compound is injected into the airstream for a defined period (e.g., 0.5 seconds).[12]

  • Data Acquisition: The electrical signals (action potentials) from the OSN are amplified, filtered, and recorded using specialized software. The number of spikes before, during, and after the stimulus is counted to determine the neuronal response.[10]

SSR_Workflow Start Start: Beetle Immobilization Prep Antenna Stabilization Start->Prep Electrodes Electrode Insertion (Recording & Reference) Prep->Electrodes Airflow Establish Continuous Purified Airflow Electrodes->Airflow Stimulus Inject this compound Pulse into Airflow Airflow->Stimulus Record Record Action Potentials Stimulus->Record Analyze Spike Sorting and Frequency Analysis Record->Analyze End End: Determine Neuronal Response Analyze->End

Single Sensillum Recording (SSR) Workflow
Heterologous Expression of Olfactory Receptors

To functionally characterize specific ORs, they are expressed in a heterologous system, such as Xenopus laevis oocytes or human embryonic kidney (HEK) cells.[1]

Methodology (Xenopus Oocyte System):

  • RNA Extraction and Cloning: Total RNA is extracted from Ips antennae, and the target OR gene (e.g., a putative this compound receptor) and the Orco gene are amplified by RT-PCR and cloned into expression vectors.

  • cRNA Synthesis: The cloned DNA is transcribed in vitro to produce complementary RNA (cRNA).

  • Oocyte Injection: The cRNA for the OR and Orco are co-injected into mature Xenopus oocytes. The oocytes are then incubated for several days to allow for protein expression.

  • Two-Electrode Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Odorant Application: A solution containing this compound is perfused over the oocyte, and the resulting inward current (due to cation influx through the activated OR-Orco channels) is measured.

  • Dose-Response Analysis: The responses to a range of this compound concentrations are recorded to generate a dose-response curve and determine the EC₅₀ (the concentration that elicits a half-maximal response).[1]

Heterologous_Expression_Workflow Start Start: RNA Extraction from Ips Antennae Cloning RT-PCR and Cloning of OR and Orco Genes Start->Cloning cRNA In Vitro Transcription to Synthesize cRNA Cloning->cRNA Injection Co-injection of OR and Orco cRNA into Xenopus Oocytes cRNA->Injection Incubation Incubation for Protein Expression Injection->Incubation TEVC Two-Electrode Voltage Clamp Recording Setup Incubation->TEVC Application Perfusion of this compound Solution TEVC->Application Analysis Measure Inward Current and Generate Dose-Response Curve Application->Analysis End End: Functional Characterization of the Receptor Analysis->End

Heterologous Expression Workflow

Logical Relationships in Pheromone Blends

This compound rarely acts in isolation. Its behavioral effect is often dependent on its presence in a blend with other pheromone components and host volatiles. The specific ratio of these compounds can determine attraction, inhibition, and species specificity.

Pheromone_Blend_Logic cluster_attraction Aggregation Attraction cluster_inhibition Interspecific Inhibition This compound This compound Attraction Mass Attack This compound->Attraction Inhibition Resource Partitioning This compound->Inhibition For other species Ipsdienol Ipsdienol Ipsdienol->Attraction Ipsdienol->Inhibition For other species cisVerbenol cis-Verbenol cisVerbenol->Attraction HostVolatiles Host Volatiles (e.g., myrcene) HostVolatiles->Attraction

Logical Relationships in Pheromone Blends

Conclusion and Future Directions

The mechanism of action of this compound as a pheromone is beginning to be understood at the molecular level, primarily through studies on Ips typographus and other related species. The identification and functional characterization of specific olfactory receptors, such as ItypOR46, provide a solid foundation for understanding how this crucial semiochemical is detected. The direct ligand-gated ion channel mechanism of insect ORs ensures a rapid and sensitive response to the presence of this compound, facilitating the coordinated behavior necessary for successful host colonization.

Future research should focus on several key areas:

  • Identification of the this compound Receptor in Ips pini : Utilizing transcriptomics and heterologous expression to identify and characterize the specific OR for this compound in this economically important species.

  • Structural Biology: Determining the crystal structure of an this compound-bound OR-Orco complex to understand the molecular basis of ligand specificity and channel gating.

  • Neuroethology: Further elucidating how the signals from this compound-sensitive OSNs are integrated with information from other OSNs tuned to different pheromone components and host volatiles in the antennal lobe and higher brain centers.

A comprehensive understanding of these aspects will be instrumental in the development of next-generation, environmentally benign pest management tools that can disrupt the chemical communication of these destructive forest pests.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Ipsenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipsenol (2-methyl-6-methylene-7-octen-4-ol) is a crucial component of the aggregation pheromone of several bark beetle species within the genus Ips. These beetles are significant pests of coniferous forests, and understanding the biosynthesis and natural production of this compound is paramount for developing effective and environmentally benign pest management strategies. This guide provides a comprehensive overview of the natural sources of this compound, the intricate details of its biosynthetic pathways, quantitative data on its production, and detailed experimental protocols for its study.

Natural Sources of this compound

This compound is primarily produced by male bark beetles of the genus Ips to initiate mass aggregation on host trees, overcoming the tree's defenses and facilitating mating.[1][2] The production of this compound is species-specific and often dependent on the host tree. While many Ips species utilize a blend of semiochemicals for aggregation, this compound is a key attractive component for several notable species.

Table 1: Documented Ips Species Producing this compound

SpeciesHost Tree(s)Key Pheromone ComponentsCitation(s)
Ips paraconfususPonderosa Pine (Pinus ponderosa)This compound, Ipsdienol, cis-Verbenol[2][3][4]
Ips grandicollisPine species (Pinus spp.)This compound, cis-Verbenol[5][6][7]
Ips latidensLodgepole Pine (Pinus contorta)This compound[8]
Ips confususPinyon Pine (Pinus monophylla)This compound, Ipsdienol[9]
Ips cembraeLarch (Larix spp.), Pine (Pinus spp.)S-(-)-Ipsenol, S-(+)-Ipsdienol, (4S)-cis-Verbenol[10]

Biosynthesis of this compound

The biosynthesis of this compound in Ips beetles is a fascinating example of metabolic adaptation. Two primary pathways have been elucidated: de novo synthesis via the mevalonate pathway and the direct conversion of a host-plant precursor, myrcene.

De Novo Biosynthesis via the Mevalonate Pathway

The primary route for this compound biosynthesis in many Ips species is the de novo mevalonate pathway, which occurs in the midgut of male beetles.[1][2] This pathway utilizes acetyl-CoA as a starting building block to produce isopentenyl pyrophosphate (IPP), the fundamental five-carbon unit of all isoprenoids.

The key steps in the mevalonate pathway leading to the this compound precursor, geranyl pyrophosphate (GPP), are:

  • Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by HMG-CoA synthase.

  • Reduction of HMG-CoA: HMG-CoA is reduced to mevalonate by HMG-CoA reductase, a rate-limiting step in the pathway.[9]

  • Phosphorylation of Mevalonate: Mevalonate is sequentially phosphorylated by mevalonate kinase and phosphomevalonate kinase to yield mevalonate-5-pyrophosphate.

  • Decarboxylation to IPP: Mevalonate-5-pyrophosphate is decarboxylated to produce isopentenyl pyrophosphate (IPP).

  • Isomerization to DMAPP: IPP is isomerized to its more reactive allylic isomer, dimethylallyl pyrophosphate (DMAPP).

  • Formation of GPP: One molecule of IPP and one molecule of DMAPP are condensed by geranyl pyrophosphate synthase to form the ten-carbon intermediate, geranyl pyrophosphate (GPP).

From GPP, the pathway to this compound is thought to involve a series of enzymatic modifications, including the formation of myrcene as an intermediate, followed by hydroxylation.

Ipsenol_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase MevalonateP Mevalonate-5-P Mevalonate->MevalonateP Mevalonate kinase MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP Phosphomevalonate kinase IPP IPP MevalonatePP->IPP Mevalonate-PP decarboxylase DMAPP DMAPP IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP GPP synthase Myrcene Myrcene GPP->Myrcene Myrcene synthase This compound This compound Myrcene->this compound Hydroxylation (P450 monooxygenase) HostMyrcene Myrcene (from Host) HostMyrcene->this compound

De novo biosynthesis of this compound via the mevalonate pathway.
Utilization of Host Precursor (Myrcene)

In addition to de novo synthesis, some Ips species can directly utilize myrcene, a monoterpene present in the oleoresin of their host pine trees, as a precursor for this compound biosynthesis.[2] This pathway involves the enzymatic hydroxylation of myrcene to this compound, likely catalyzed by a cytochrome P450 monooxygenase. The ability to utilize host precursors provides a metabolic shortcut and may allow for rapid pheromone production upon encountering a suitable host.

Regulation of Biosynthesis

This compound biosynthesis is a tightly regulated process:

  • Sex-Specificity: In most species, only male beetles produce this compound.[4]

  • Feeding-Induced: Pheromone production is typically initiated or significantly upregulated upon the beetle feeding on the phloem of a suitable host tree.[9][11]

  • Hormonal Control: Juvenile hormone III (JH III) has been shown to regulate the transcription of key enzymes in the mevalonate pathway, such as HMG-CoA reductase, in some Ips species.[2][9] However, the regulatory role of JH III is not universal across all this compound-producing species, suggesting the existence of other regulatory mechanisms.[9]

Quantitative Data on this compound Production

The amount of this compound produced by individual beetles can vary depending on the species, age, mating status, and environmental conditions.

Table 2: Quantitative Production of this compound in Ips Species

SpeciesConditionThis compound Quantity (ng/beetle)Citation(s)
Ips grandicollisFeeding malesup to 25,750[11]
Ips paraconfususFeeding males~1-10 (control) to ~350-3500 (after 16-20h feeding)[9]
Ips confususFeeding males (20h)563.4 ± 31.1 (mean ± SE)[12]

Experimental Protocols

Pheromone Collection and Quantification (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of insect pheromones.

GCMS_Workflow Collection Pheromone Collection (e.g., SPME, solvent extraction) Injection Injection into GC Collection->Injection Separation Separation on GC Column Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization MassAnalysis Mass Analysis (MS) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis (Identification & Quantification) Detection->DataAnalysis YTube_Olfactometer AirSource Purified Air Source FlowMeters Flow Meters AirSource->FlowMeters OdorSource1 Odor Source 1 (e.g., this compound) FlowMeters->OdorSource1 OdorSource2 Odor Source 2 (Control) FlowMeters->OdorSource2 YTube_Arm1 Arm 1 OdorSource1->YTube_Arm1 YTube_Arm2 Arm 2 OdorSource2->YTube_Arm2 YTube_Base Beetle Release Point YTube_Arm1->YTube_Base YTube_Arm2->YTube_Base Exhaust Exhaust YTube_Base->Exhaust

References

Enantiomeric Forms of Ipsenol and Their Significance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ipsenol, a key component of the aggregation pheromone of several bark beetle species within the genus Ips, exists in two enantiomeric forms: (S)-(-)-ipsenol and (R)-(+)-ipsenol. The stereochemistry of this monoterpene alcohol plays a crucial role in the chemical ecology of these forest pests, dictating behavioral responses that range from mass aggregation to potent inhibition. This technical guide provides an in-depth analysis of the enantiomeric forms of this compound, detailing their biological significance, the quantitative aspects of their activity, and the experimental methodologies used to elucidate their function. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology and the development of semiochemical-based pest management strategies.

Introduction

Bark beetles of the genus Ips are significant agents of tree mortality in coniferous forests worldwide. Their ability to successfully colonize and kill host trees is largely dependent on a sophisticated chemical communication system, in which aggregation pheromones play a central role. This compound (2-methyl-6-methylene-7-octen-4-ol) is a primary component of the aggregation pheromone for several Ips species.[1] The presence of a chiral center at the C-4 position gives rise to two enantiomers, (S)-(-)-ipsenol and (R)-(+)-ipsenol, which can elicit dramatically different, and often opposing, behavioral responses in different Ips species.[2] This enantioselectivity is a critical factor in maintaining species-specific communication channels and reproductive isolation among sympatric Ips species.

This guide will explore the multifaceted significance of this compound enantiomers, covering their production by different Ips species, their distinct biological activities, the underlying neurophysiological mechanisms of their perception, and the synthetic routes to obtain these chiral molecules for research and practical applications.

Biological Significance and Activity of this compound Enantiomers

The biological activity of this compound enantiomers is highly species-specific. For some Ips species, one enantiomer is a potent attractant, while the other can be inactive or even inhibitory. This differential response is a key mechanism for avoiding interspecific competition and ensuring mating with conspecifics.

Species-Specific Responses

The behavioral responses of several economically important Ips species to the enantiomers of this compound are summarized in Table 1.

Species(S)-(-)-Ipsenol Response(R)-(+)-Ipsenol ResponseNotes
Ips paraconfususPheromone component, attractant[2]Not a pheromone component, inactive[2]
Ips piniInhibits response to (R)-(-)-ipsdienol[2]Inactive(R)-(-)-ipsdienol is the primary pheromone component for this species.
Ips grandicollisPheromone component, attractant[3]InactiveSeems to produce only (S)-(-)-ipsenol.[3]
Ips latidensAttractant, with a slight preference for this enantiomer[4]AttractantBoth enantiomers are attractive.
Ips avulsusSynergist for ipsdienol, kairomone[5]No data foundIncreases capture in traps baited with ipsdienol and lanierone.[5]
Enantiomeric Composition in Ips Species

The enantiomeric composition of this compound produced by male beetles can also be species-specific, further contributing to the specificity of the pheromone signal.

Species(S)-(-)-Ipsenol (%)(R)-(+)-Ipsenol (%)
Ips paraconfusus>99<1
Ips grandicollis>99[3]<1[3]
Ips cembrae>95[6]<5[6]

Experimental Protocols

The study of this compound enantiomers and their effects on bark beetle behavior and physiology relies on a combination of chemical synthesis, behavioral bioassays, and electrophysiological recordings.

Synthesis of this compound Enantiomers

The enantioselective synthesis of this compound is crucial for studying the biological activity of each enantiomer in isolation. Several synthetic routes have been developed, often employing chiral precursors or catalysts.

Example Protocol: Asymmetric Aldol Condensation Route to (S)-(-)-Ipsenol [7]

This six-step synthesis starts from lactic acid. Key steps include an asymmetric aldol condensation and a molybdenum-catalyzed elimination of an allyl ester. While a detailed step-by-step protocol is beyond the scope of this guide, the general workflow is presented below.

G cluster_synthesis Synthesis of (S)-(-)-Ipsenol Lactic Acid Lactic Acid Chiral Aldehyde Chiral Aldehyde Lactic Acid->Chiral Aldehyde Several steps Asymmetric Aldol Condensation Asymmetric Aldol Condensation Chiral Aldehyde->Asymmetric Aldol Condensation Aldol Adduct Aldol Adduct Asymmetric Aldol Condensation->Aldol Adduct Protection & Reduction Protection & Reduction Aldol Adduct->Protection & Reduction Allylic Ester Allylic Ester Protection & Reduction->Allylic Ester Mo-catalyzed Elimination Mo-catalyzed Elimination Allylic Ester->Mo-catalyzed Elimination (S)-(-)-Ipsenol (S)-(-)-Ipsenol Mo-catalyzed Elimination->(S)-(-)-Ipsenol

Workflow for the synthesis of (S)-(-)-ipsenol.

A variety of other synthetic strategies exist, including those utilizing indium-mediated isoprenylation[8][9] and organoborane reagents.[10]

Behavioral Bioassays

Wind Tunnel Bioassay

Wind tunnel assays are used to study the flight behavior of bark beetles in response to a controlled plume of odor.

  • Apparatus: A glass or plexiglass wind tunnel with a controlled airflow (e.g., 0.3 m/s), temperature, humidity, and light intensity.[11]

  • Odor Source: A synthetic this compound enantiomer or blend is released from a dispenser at a controlled rate at the upwind end of the tunnel.[11]

  • Beetle Release: Beetles are released individually onto a platform at the downwind end of the tunnel.

  • Data Collection: The flight path of each beetle is recorded and analyzed for parameters such as take-off rate, flight speed, upwind flight, and landing on the odor source.[12]

Electrophysiological Assays

Electroantennography (EAG)

EAG measures the overall electrical response of the antenna to an odor stimulus.

  • Preparation: An antenna is excised from a beetle and mounted between two glass capillary electrodes filled with saline solution.[13][14]

  • Stimulus Delivery: A puff of air carrying a known concentration of an this compound enantiomer is delivered over the antenna.[14]

  • Recording: The potential difference between the two electrodes is amplified and recorded, resulting in a dose-dependent negative voltage deflection (the EAG response).[13]

Single Sensillum Recording (SSR)

SSR allows for the recording of action potentials from individual olfactory sensory neurons (OSNs).[15]

  • Preparation: The beetle is immobilized, and a tungsten recording electrode is carefully inserted into the base of a single olfactory sensillum on the antenna. A reference electrode is placed elsewhere on the beetle, often in the eye.[15]

  • Stimulus Delivery: A continuous stream of humidified air is passed over the antenna, and pulses of air containing the this compound enantiomer are introduced into the airstream.

  • Recording: The electrical activity of the OSNs within the sensillum is recorded, allowing for the determination of the neuron's specificity and sensitivity to the different enantiomers.[15]

Signaling Pathways

The perception of this compound enantiomers begins with their detection by specific odorant receptors (ORs) located on the dendrites of OSNs within the antennal sensilla. The current understanding of the insect olfactory signaling pathway suggests the following sequence of events.

G cluster_pathway Putative Olfactory Signaling Pathway for this compound This compound Enantiomer This compound Enantiomer Odorant Binding Protein (OBP) Odorant Binding Protein (OBP) This compound Enantiomer->Odorant Binding Protein (OBP) Binding & Transport Sensory Neuron Membrane Protein (SNMP) Sensory Neuron Membrane Protein (SNMP) Odorant Binding Protein (OBP)->Sensory Neuron Membrane Protein (SNMP) Interaction Odorant Receptor (OR) + Orco Odorant Receptor (OR) + Orco Sensory Neuron Membrane Protein (SNMP)->Odorant Receptor (OR) + Orco Ligand Handover Ion Channel Opening Ion Channel Opening Odorant Receptor (OR) + Orco->Ion Channel Opening Activation Cation Influx (Na+, K+, Ca2+) Cation Influx (Na+, K+, Ca2+) Ion Channel Opening->Cation Influx (Na+, K+, Ca2+) Membrane Depolarization Membrane Depolarization Cation Influx (Na+, K+, Ca2+)->Membrane Depolarization Action Potential Generation Action Potential Generation Membrane Depolarization->Action Potential Generation Signal to Antennal Lobe Signal to Antennal Lobe Action Potential Generation->Signal to Antennal Lobe

Putative signaling pathway for this compound perception.

In Ips typographus, specific ORs have been identified that respond to (S)-(-)-ipsenol.[16] These ORs form a complex with a highly conserved co-receptor, Orco, to create a ligand-gated ion channel.[17] The binding of the correct this compound enantiomer to the OR is thought to induce a conformational change that opens the ion channel, leading to a depolarization of the neuron and the generation of an action potential.

Conclusion

The enantiomers of this compound represent a classic example of stereochemical specificity in chemical communication. The differential production and perception of these enantiomers by various Ips species underscore their critical role in mediating aggregation and maintaining reproductive isolation. A thorough understanding of the biological significance, behavioral effects, and underlying signaling pathways of this compound enantiomers is essential for the development of effective and species-specific pest management strategies. The experimental protocols outlined in this guide provide a framework for further research into the chemical ecology of these important forest insects. Continued investigation into the molecular basis of enantiomer discrimination by bark beetle odorant receptors will undoubtedly open new avenues for the targeted manipulation of their behavior.

References

The Multifaceted Role of Ipsenol in the Aggregation Behavior of Ips Bark Beetles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of ipsenol, a key monoterpenoid alcohol that functions as a semiochemical for various species of Ips bark beetles. It details its biosynthesis, its complex and often contradictory roles in beetle aggregation, the olfactory mechanisms for its detection, and the experimental protocols used in its study. Quantitative data are presented to illustrate its species-specific effects, which range from a potent attractant to a significant inhibitor of aggregation.

Introduction to this compound

This compound (2-methyl-6-methylene-7-octen-4-ol) is a chiral monoterpene alcohol first identified as a component of the aggregation pheromone in Ips species in 1966.[1] It is a critical signaling molecule that mediates the complex social behavior of these forest pests. Unlike many pheromones with a singular function, this compound's role is remarkably plastic, varying dramatically between different Ips species and even depending on the chemical context and ecological conditions. It can act as a powerful aggregation pheromone, an inhibitor that signals overcrowding, or a synergistic component that enhances the attraction of other pheromones.[2][3][4] This complexity makes it a fascinating subject for research and a potential tool for targeted pest management strategies.

Biosynthesis of this compound

Early paradigms suggested that bark beetle pheromones were derived directly from host tree monoterpenes.[1] However, subsequent research, including in vivo radiolabeling studies, has provided direct evidence that many Ips species, such as Ips paraconfusus, biosynthesize this compound de novo.[5][6][7] The synthesis occurs in the midgut tissue of male beetles and proceeds via the mevalonate pathway, utilizing acetate as a precursor.[1][5][6] This de novo pathway allows beetles to produce pheromones independently of host precursors, although the presence of host volatiles can still influence production.[8] For instance, in Ips pini, juvenile hormone III (JH III) can induce the de novo synthesis of pheromones by regulating key steps in the biosynthetic pathway.[8]

Biosynthesis cluster_0 De Novo Biosynthesis Pathway Acetate Acetate Mevalonate Mevalonate Pathway Acetate->Mevalonate Multiple Steps GPP Geranyl Diphosphate (GPP) Mevalonate->GPP Intermediates Monoterpene Intermediates GPP->Intermediates This compound This compound Intermediates->this compound Enzymatic Conversion

Figure 1: Simplified de novo biosynthesis pathway of this compound.

Species-Specific Roles of this compound in Aggregation

The function of this compound is highly dependent on the specific Ips species. It can be broadly categorized as an attractant (aggregation pheromone), a synergist, or an inhibitor (anti-aggregation pheromone).

This compound as an Aggregation Pheromone/Attractant

For some species, this compound is a primary component of the aggregation pheromone. Male Ips latidens, for example, produce this compound which attracts both males and females, confirming its role as a key aggregation pheromone for this species.[2][9] Studies have also shown that male I. latidens exhibit a slight preference for the (S)-(-)-ipsenol enantiomer.[2][9] Similarly, for Ips sexdentatus, this compound significantly improves the performance of traps baited with the major pheromone component, ipsdienol.[10]

This compound as an Anti-Aggregation Pheromone (Inhibitor)

In contrast, for one of the most studied species, Ips typographus (the European spruce bark beetle), this compound functions as an anti-aggregation pheromone.[3][11] In this species, this compound is produced by males primarily after females have entered the nuptial chamber and begun to lay eggs.[11][12][13] Its presence signals that a host is becoming fully colonized, which helps to regulate attack density and reduce intraspecific competition.[11] Field experiments have demonstrated that adding this compound to traps baited with the synthetic aggregation pheromone significantly reduces beetle catches.[3][11]

This compound as a Synergist and Modulator

This compound often functions in concert with other semiochemicals. For Ips avulsus, which does not produce this compound itself, the compound has a synergistic effect when combined with its primary pheromones, ipsdienol and lanierone, leading to maximal trap captures.[4][14] The most attractive blend for I. avulsus was found to be a combination of ipsdienol and this compound.[15] This illustrates a kairomonal role, where one species exploits the pheromone component of a sympatric species (Ips grandicollis) to locate suitable hosts.[14]

Quantitative Data on this compound-Mediated Behavior

The following tables summarize quantitative findings from various field studies, illustrating the diverse effects of this compound on different Ips species.

Table 1: Summary of this compound's Role Across Various Ips Species

Species Role of this compound Key Interacting Pheromones Reference(s)
Ips typographus Inhibitor (Anti-aggregation) cis-Verbenol, Ipsdienol [3][11]
Ips latidens Attractant (Aggregation) cis-Verbenol (inhibitory) [2][9]
Ips pini Minor role / Modulator Ipsdienol [1]
Ips avulsus Synergist (Kairomone) Ipsdienol, Lanierone [4][14][15]
Ips grandicollis Attractant (Aggregation) cis-Verbenol [15][16]
Ips calligraphus Modulator cis-Verbenol, Ipsdienol [4][15]
Ips sexdentatus Synergist / Attractant Ipsdienol, cis-Verbenol [10]

| Ips paraconfusus | Attractant (Aggregation) | Ipsdienol |[5][6] |

Table 2: Quantitative Effects of this compound on Beetle Attraction in Field Trapping Assays

Species Location Base Lure Lure with this compound % Change Reference
Ips avulsus Georgia, USA Ipsdienol Ipsdienol + this compound + (Significant Increase) [15]
Ips grandicollis Georgia, USA cis-Verbenol cis-Verbenol + this compound + (Significant Increase) [15]
Ips typographus Sweden Aggregation Pheromone Mix Aggregation Mix + this compound - (Significant Reduction) [3][11]
Ips sexdentatus Spain Ipsdienol Ipsdienol + this compound + (Significant Increase) [10]

| Orthotomicus caelatus| Georgia, USA | Ethanol + α-pinene + Ipsdienol | E+α+Ipsdienol + this compound | - (Interruption of attraction) |[4] |

Olfactory Perception and Signaling

The detection of this compound begins at the beetle's antennae, which are covered in sensilla housing Olfactory Sensory Neurons (OSNs). Specific Odorant Receptors (ORs) expressed in these neurons are responsible for binding to this compound molecules.

In Ips typographus, extensive research has identified highly specific OSNs for pheromone components.[17] One of the more abundant OSN classes on the antennae is specifically tuned to (S)-(-)-ipsenol.[17] Functional characterization of the I. typographus ORs has identified ItypOR46 as the receptor that responds specifically to (S)-(-)-ipsenol.[18] This high degree of specificity allows the beetle to distinguish this compound from other structurally similar compounds and to respond appropriately to the "shut-off" signal for aggregation.[17] The binding of this compound to its receptor initiates a signal transduction cascade, leading to the opening of an ion channel, depolarization of the neuron, and the firing of an action potential that travels to the brain.

Olfactory_Pathway cluster_0 Peripheral Olfactory Signaling This compound This compound Molecule Pore Sensillar Pore This compound->Pore Enters Sensillum OBP Odorant Binding Protein (OBP) Pore->OBP Binds in Lymph OR Odorant Receptor (e.g., ItypOR46) OBP->OR Transports & Presents Ligand Neuron OSN Membrane Signal Action Potential to Brain OR->Signal Ion Channel Activation

Figure 2: General signaling pathway for this compound perception in an OSN.

Experimental Protocols

The study of this compound's role in beetle aggregation relies on a combination of chemical analysis, field bioassays, and electrophysiology.

Pheromone Collection and Analysis

This protocol is used to identify and quantify the volatile compounds produced by beetles.

  • Beetle Preparation : Male beetles are introduced into small chambers containing phloem tissue of a suitable host pine for feeding.[9] This feeding stimulates pheromone production.

  • Volatile Collection : A purified airstream is passed over the feeding beetles. The exiting air, now carrying volatile semiochemicals, is drawn through a filter containing an adsorbent polymer (e.g., Porapak Q or Tenax).

  • Elution : The trapped compounds are eluted from the filter using a solvent like hexane or pentane.

  • Chemical Analysis : The resulting extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). Compounds are identified by comparing their retention times and mass spectra to those of synthetic standards.[12] Chiral columns may be used to determine the enantiomeric composition.

Field Bioassays (Trapping)

Field trapping experiments are the primary method for determining the behavioral effect of this compound on wild beetle populations.

Trapping_Workflow start Start site_selection 1. Site Selection (e.g., Pine stand with known beetle population) start->site_selection design 2. Experimental Design (e.g., Randomized block, ~20m between traps) site_selection->design setup 3. Trap Deployment (e.g., Multiple-funnel traps) design->setup baiting 4. Bait Application (Test lures vs. controls) setup->baiting collection 5. Beetle Collection (Regular intervals, e.g., 2-7 days) baiting->collection id 6. Identification & Counting (Species, sex) collection->id analysis 7. Statistical Analysis (e.g., ANOVA, GLM) id->analysis end End analysis->end

Figure 3: Standard experimental workflow for a field trapping bioassay.
  • Trap Type : Multiple-funnel traps are commonly used due to their efficiency.[2]

  • Experimental Design : Traps are typically arranged in transects or randomized blocks with a spacing of at least 15-20 meters to minimize interference.[19]

  • Lure Formulation : Synthetic this compound (often specific enantiomers) and other semiochemicals are released from controlled-release devices (e.g., bubble caps, laminated dispensers).[4] Treatments include lures with and without this compound to serve as controls.

  • Data Collection : Traps are checked at regular intervals, and captured beetles are identified and counted.[19] The data are then statistically analyzed to determine if the presence of this compound significantly increased or decreased trap catch compared to controls.[4][15]

Electrophysiology

Single Sensillum Recording (SSR) is a technique used to measure the electrical responses of individual OSNs to specific odorants.

  • Preparation : A live beetle is immobilized, and a tungsten recording electrode is carefully inserted into a single olfactory sensillum on the antenna. A reference electrode is placed elsewhere (e.g., in the eye).

  • Stimulation : Puffs of air containing a known concentration of a test compound (e.g., (S)-(-)-ipsenol) are delivered over the antenna.[20]

  • Recording : The electrode records action potentials (spikes) from the OSN(s) within the sensillum.

  • Analysis : An increase in the spike firing rate in response to a compound indicates that the neuron is tuned to that specific odorant. This technique allows for the precise characterization of OSN specificity and sensitivity.[17][20]

Conclusion and Future Directions

This compound plays a remarkably diverse and species-specific role in the chemical ecology of Ips beetles. It can be a primary attractant, a powerful synergist, or a crucial anti-aggregation signal that mitigates competition. This functional plasticity is rooted in the coevolution of pheromone production and olfactory reception within different species. A thorough understanding of these nuances is essential for developing effective pest management strategies. For example, this compound can be added to lures to enhance the capture of target species like Ips avulsus or used as a repellent to protect trees from attack by Ips typographus in "push-pull" strategies.[11][14] Future research focusing on the specific odorant receptors and the downstream neural pathways will further elucidate the molecular basis of these complex behaviors and may reveal novel targets for disrupting bark beetle communication.

References

The Ecological Significance of Ipsenol in Forest Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ipsenol, a monoterpenoid alcohol, is a critical semiochemical in the chemical ecology of forest ecosystems, primarily associated with bark beetles of the genus Ips. This technical guide provides an in-depth examination of the ecological implications of this compound, detailing its role as a pheromone, its biosynthesis, and its multifaceted interactions with host trees, other beetle species, and natural predators. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visualizations of signaling pathways and experimental workflows are included to offer a comprehensive understanding of the complex role of this compound in forest dynamics.

Introduction: The Chemical Language of the Forest

Forest ecosystems are governed by a complex web of interactions, many of which are mediated by chemical cues known as semiochemicals.[1][2] Among these, pheromones play a pivotal role in the life cycles of many insects, including bark beetles, which are significant agents of disturbance and renewal in coniferous forests.[3][4] this compound (2-methyl-6-methylene-7-octen-4-ol) is a key pheromone component for several Ips species, acting variously as an aggregation attractant, an anti-aggregation signal, and a kairomone for predators.[3][5][6] Understanding the ecological implications of this compound is crucial for developing effective forest management strategies and for potential applications in pest control and drug development.

Biosynthesis of this compound

Contrary to earlier beliefs that bark beetle pheromones were solely derived from host tree monoterpenes, it is now understood that many, including this compound, are synthesized de novo by the beetles themselves.[4][7][8][9] The biosynthesis occurs via the mevalonate pathway, with key enzymes converting intermediates into the final pheromone components.[7][8] In many Ips species, males are the primary producers of this compound, which is often released from their frass (a mixture of feces and boring dust) as they tunnel into host trees.[4][7] The production of this compound can be induced by feeding on host phloem and regulated by juvenile hormone III (JH III) in some species.[7][8]

Ecological Roles of this compound

The ecological function of this compound is highly context-dependent, varying with the beetle species, the presence of other semiochemicals, and the specific enantiomeric form.

Aggregation Pheromone

For some bark beetle species, such as Ips latidens, this compound acts as a primary aggregation pheromone, attracting both males and females to a suitable host tree.[5] This mass aggregation is a critical strategy for overcoming the defenses of the host tree.[3][10][11]

Anti-Aggregation Pheromone and Interspecific Repellent

In other contexts, this compound can function as an anti-aggregation pheromone. For instance, in the spruce bark beetle, Ips typographus, this compound is produced after females have entered the male-initiated gallery and serves to inhibit the response to the primary aggregation pheromone, signaling that the host is fully occupied.[3] This helps to regulate population density and reduce intraspecific competition. Furthermore, this compound produced by one species can act as a repellent to other, competing bark beetle species. For example, this compound from Ips pini can inhibit the response of other beetles to their own pheromones.[5]

Kairomone for Predators

This compound also plays a crucial role in tritrophic interactions by acting as a kairomone, a chemical signal that benefits the receiver of a different species.[6][12] Predators of bark beetles, such as the clerid beetle Thanasimus formicarius, are attracted to this compound, which they use to locate their prey.[6] This "eavesdropping" on the prey's chemical communication is a key mechanism in the natural regulation of bark beetle populations.

Quantitative Data on this compound Effects

The behavioral responses of bark beetles and their predators to this compound and other semiochemicals have been quantified in numerous field-trapping experiments. The following tables summarize key findings from the literature.

Table 1: Attraction of Ips latidens to Different this compound Treatments

TreatmentMean Number of I. latidens Trapped (N=11)
Blank Control1.5
Ethanol Control2.3
Racemic this compound (0.6 mg/day)15.8
Racemic this compound (1.2 mg/day)18.2
(S)-(-)-Ipsenol (0.6 mg/day)10.5
(R)-(+)-Ipsenol (0.6 mg/day)14.9

Data adapted from Miller et al. (1987). Traps were deployed near Princeton, British Columbia, from May 23 to July 2, 1987.[5]

Table 2: Inhibition of Dendroctonus brevicomis Attraction by Ips paraconfusus Pheromones

Concentration of this compound, cis-Verbenol, & Ipsdienol (g each/µl)Mean % Response of Male D. brevicomisMean % Response of Female D. brevicomis
05560
10-105862
10-95359
10-62530
10-51520

*Significantly different from the response at 0, 10-10, and 10-9 g each/µl (P < 0.05). Data from Byers (1981).[13]

Experimental Protocols

Reproducible research relies on detailed experimental methodologies. The following protocols are synthesized from common practices in the study of bark beetle semiochemicals.

Field Trapping Bioassay for Bark Beetle Attraction

Objective: To determine the attractiveness of synthetic semiochemicals to bark beetles under field conditions.

Materials:

  • Multiple-funnel traps (e.g., Lindgren funnel traps)

  • Collection cups with a drainage hole and a killing agent (e.g., a piece of insecticide-impregnated plastic strip)

  • Synthetic semiochemical lures (this compound, ipsdienol, ethanol, etc.) in appropriate release devices (e.g., bubble caps, sealed polyethylene tubes).[5]

  • Control lures (blank or solvent only).

  • Stands or ropes for suspending traps.

  • GPS unit for recording trap locations.

  • Data sheets or electronic device for recording catches.

Procedure:

  • Site Selection: Choose a suitable forest stand with the target host tree species.[5]

  • Trap Deployment:

    • Establish replicate blocks of traps, with each block containing one of each treatment. Replicates should be spaced at least 100 m apart.[5]

    • Within each block, space traps 10-15 m apart in a grid or linear fashion.[5]

    • Suspend traps so that the top of the funnel is approximately 1.3-1.5 m above the ground.[5]

    • Ensure no trap is within 2 m of a tree to avoid confounding effects of host volatiles.[5]

  • Lure Application:

    • Randomly assign one lure treatment to each trap within a block.

    • Attach the lures to the trap according to the manufacturer's instructions.

  • Data Collection:

    • Collect trapped beetles at regular intervals (e.g., weekly) for the duration of the experiment.

    • Identify and count the target beetle species. The sex of the beetles can be determined by dissection and examination of genitalia.[5]

  • Data Analysis:

    • Transform count data if necessary (e.g., using a log(Y+1) transformation) to meet the assumptions of statistical tests.[5]

    • Analyze the data using appropriate statistical methods, such as ANOVA followed by multiple comparison tests (e.g., REGW multiple range test), to determine significant differences between treatments.[5]

Volatile Collection and Analysis from Bark Beetles

Objective: To identify and quantify the semiochemicals produced by bark beetles.

Materials:

  • Live bark beetles (males and females).

  • Host tree phloem for feeding.

  • Glass chambers or vials for aeration.

  • Air pump and flow meter.

  • Adsorbent tubes (e.g., packed with Porapak-Q or Tenax).

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Internal standards for quantification.

Procedure:

  • Beetle Preparation: Place individual or groups of beetles in a glass chamber with a piece of fresh host phloem.

  • Volatile Collection:

    • Draw purified air through the chamber at a controlled flow rate.

    • Pass the effluent air through an adsorbent tube to trap the volatile compounds.

    • Collect volatiles for a set period (e.g., 24 hours).

  • Sample Extraction: Elute the trapped volatiles from the adsorbent tube using a suitable solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject an aliquot of the extract into the GC-MS.

    • Use an appropriate temperature program and column to separate the compounds.

    • Identify the compounds based on their mass spectra and retention times compared to authentic standards.

    • Quantify the compounds by comparing their peak areas to that of a known amount of an internal standard.

Visualizing Ecological Interactions

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the ecological role of this compound.

This compound Signaling Pathway in a Forest Ecosystem

Ipsenol_Signaling_Pathway cluster_beetle Bark Beetle (Ips spp.) cluster_host Host Tree (Conifer) cluster_predator Predator Male Beetle Male Beetle This compound Production This compound Production Male Beetle->this compound Production Feeding induces Female Beetle Female Beetle Aggregation Aggregation This compound Production->Aggregation Attracts Conspecifics Anti-aggregation Anti-aggregation This compound Production->Anti-aggregation Inhibits further attraction Predator Attraction Predator Attraction This compound Production->Predator Attraction Kairomonal cue Aggregation->Male Beetle Aggregation->Female Beetle Host Tree Host Tree Host Volatiles Host Volatiles Host Tree->Host Volatiles Host Volatiles->Male Beetle Attraction Predator (e.g., Thanasimus spp.) Predator (e.g., Thanasimus spp.) Predator Attraction->Predator (e.g., Thanasimus spp.)

This compound's role in bark beetle communication and predation.
Experimental Workflow for Field Trapping Bioassay

Field_Trapping_Workflow Site Selection Site Selection Trap Deployment Trap Deployment Site Selection->Trap Deployment Lure Assignment (Randomized) Lure Assignment (Randomized) Trap Deployment->Lure Assignment (Randomized) Data Collection Data Collection Lure Assignment (Randomized)->Data Collection Sample Processing Sample Processing Data Collection->Sample Processing Statistical Analysis Statistical Analysis Sample Processing->Statistical Analysis Results & Interpretation Results & Interpretation Statistical Analysis->Results & Interpretation

A generalized workflow for conducting field trapping bioassays.

Conclusion and Future Directions

This compound is a semiochemical with a remarkably versatile ecological role in forest ecosystems. Its function as both an attractant and a repellent, for both conspecifics and other species, highlights the complexity of chemical communication in these environments. Furthermore, its role as a kairomone for predators underscores the interconnectedness of trophic levels. A thorough understanding of the ecological implications of this compound is essential for predicting bark beetle population dynamics and for designing effective and environmentally sound pest management strategies. Future research should continue to explore the synergistic and antagonistic effects of this compound in combination with other semiochemicals, the genetic basis of its production and reception, and its potential applications in novel pest control technologies. The detailed protocols and data presented in this guide provide a foundation for researchers to build upon in these endeavors.

References

An In-depth Technical Guide to the Core Differences Between Ipsenol and Ipsdienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core differences between ipsenol and ipsdienol, two structurally related terpenoid alcohols that function as critical aggregation pheromones for numerous species of bark beetles (Coleoptera: Scolytidae), particularly within the genus Ips. A thorough understanding of their distinct chemical properties, biosynthetic pathways, and biological activities is paramount for the development of effective pest management strategies and for broader applications in chemical ecology and drug development.

Chemical and Physical Properties

This compound and ipsdienol are both unsaturated acyclic monoterpenoid alcohols. The primary structural difference lies in the degree of unsaturation within the carbon backbone. This compound possesses two double bonds, while ipsdienol contains three. This seemingly minor variation in their chemical structures leads to significant differences in their physical properties and, consequently, their biological functions.

Data Presentation: Quantitative Comparison
PropertyThis compoundIpsdienol
Molecular Formula C₁₀H₁₈O[1]C₁₀H₁₆O[2]
Molecular Weight 154.25 g/mol [1]152.23 g/mol [2]
Boiling Point 92°-94°C at 19 mmHg49°C at 0.50 mmHg[3]
233-235°C at 760 mmHg[3]
Vapor Pressure Not readily available0.010 mmHg at 25°C (estimated)[3]
Chirality Exists as (S)-(-) and (R)-(+) enantiomersExists as (S)-(+) and (R)-(-) enantiomers

Biosynthesis

Contrary to early hypotheses that suggested bark beetles directly modify host-plant monoterpenes, it is now well-established that many species, including those in the Ips genus, synthesize this compound and ipsdienol de novo through the mevalonate pathway. This endogenous production allows for precise control over the composition and enantiomeric ratio of the pheromone blend. The biosynthetic pathway diverges from common isoprenoid precursors to yield these specific semiochemicals.

Signaling Pathway: Biosynthesis of this compound and Ipsdienol

Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_pheromone Pheromone Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Isopentenyl Pyrophosphate (IPP)->Geranyl Pyrophosphate (GPP) Myrcene Myrcene Ipsdienol Ipsdienol Myrcene->Ipsdienol Cytochrome P450 Hydroxylase Ipsdienone Ipsdienone This compound This compound Ipsdienone->this compound Reductase Ipsdienone->Ipsdienol Oxidoreductase Ipsdienol->Ipsdienone Oxidoreductase IPP IPP GPP GPP IPP->GPP GPP Synthase GPP->Myrcene Myrcene Synthase DMAPP DMAPP DMAPP->GPP

Caption: Biosynthetic pathway of this compound and ipsdienol from the mevalonate pathway.

Experimental Protocols: Elucidation of Biosynthesis

Protocol 1: Radiolabeling Studies to Demonstrate De Novo Biosynthesis

This protocol is designed to track the incorporation of a radiolabeled precursor into the final pheromone components, providing evidence for de novo synthesis.

1. Rearing and Treatment of Bark Beetles:

  • Rear Ips beetles on a suitable host material (e.g., pine logs) under controlled laboratory conditions.
  • Separate male beetles, as they are typically the primary producers of aggregation pheromones.
  • Inject a cohort of male beetles with a solution of a radiolabeled precursor, such as [¹⁴C]acetate or [³H]mevalonate, dissolved in a sterile insect saline solution. A control group should be injected with saline only.

2. Pheromone Collection:

  • Place the treated beetles in a clean aeration chamber with a gentle airflow.
  • Trap the volatile organic compounds (VOCs) released by the beetles using a solid-phase microextraction (SPME) fiber or by passing the air through a column packed with an adsorbent resin (e.g., Porapak Q).
  • Alternatively, hindgut extractions can be performed to collect synthesized pheromones.

3. Sample Analysis:

  • Elute the collected volatiles from the adsorbent resin using an appropriate solvent (e.g., hexane).
  • Analyze the extract using gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound and ipsdienol.
  • Couple the GC to a radioactivity detector (e.g., a gas proportional counter) to determine which of the identified peaks are radioactive.
  • The presence of radioactivity in the this compound and ipsdienol peaks from the treated group, and its absence in the control group, confirms de novo biosynthesis from the administered precursor.

Biological Activity

The primary biological role of this compound and ipsdienol is as aggregation pheromones, mediating the mass attack of host trees by bark beetles. However, the specific behavioral response elicited by each compound, and their various enantiomers, can differ significantly between beetle species. Often, the ratio of these two compounds, and the specific enantiomers present, is critical for species recognition and reproductive isolation.

Logical Relationship: Species-Specific Pheromone Blends

PheromoneBlends Pheromone Components Pheromone Components This compound This compound Pheromone Components->this compound Ipsdienol Ipsdienol Pheromone Components->Ipsdienol Species A Species A This compound->Species A Major Component Species C Species C This compound->Species C Minor Component Species B Species B Ipsdienol->Species B Major Component Ipsdienol->Species C Major Component

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipsenol, a chiral monoterpene alcohol, is a critical aggregation pheromone for several species of bark beetles belonging to the genus Ips. These beetles are significant pests in coniferous forests worldwide, and understanding the chemical ecology of this compound is paramount for developing effective and environmentally benign pest management strategies. This technical guide provides an in-depth review of the current research trends in this compound, focusing on its synthesis, biological activity, ecological role, and the underlying biosynthetic pathways.

Ecological Role and Biological Activity

This compound plays a crucial role in the chemical communication system of bark beetles, primarily functioning as an aggregation pheromone to coordinate mass attacks on host trees.[1][2] Stressed or damaged pine trees are often colonized simultaneously by multiple Ips species, and the specific blend of pheromones, including this compound, ipsdienol, and cis-verbenol, mediates host colonization and resource partitioning among these species.[1][2]

The biological activity of this compound is highly dependent on its stereochemistry. The naturally produced and most biologically active enantiomer is typically (S)-(-)-ipsenol.[3] The presence of the less active or inhibitory (R)-(+)-enantiomer can significantly affect the behavioral response of the beetles. This stereospecificity is a key factor in the reproductive isolation and chemical signaling of different Ips species.

Quantitative Data on Biological Activity

The following table summarizes the differential responses of various Ips species to this compound enantiomers and related compounds based on field trapping experiments.

Ips SpeciesAttractant(s)Inhibitor(s)Key FindingsReference(s)
Ips avulsusIpsdienol + this compound-The combination of ipsdienol and this compound is the most attractive blend with the fewest components.[1][2]
Ips calligraphuscis-Verbenol + IpsdienolThis compoundThe addition of this compound to traps baited with cis-verbenol and ipsdienol significantly reduces trap catches.[2]
Ips grandicollisThis compound + cis-Verbenol or this compound + Ipsdienol-Binary blends containing this compound are highly attractive.[2]
Ips latidens(S)-(-)-Ipsenol(R)-(+)-Ipsenol, cis-VerbenolMale I. latidens show a slight preference for (S)-(-)-ipsenol, while both enantiomers of cis-verbenol inhibit attraction.[3]
Ips sexdentatusIpsdienol + this compound + cis-Verbenol-A ternary blend consistently caught the highest number of bark beetles.[4]

Synthesis of this compound

The synthesis of this compound has been a subject of extensive research for over five decades, with a focus on developing efficient and stereoselective methods.[5] Both racemic and enantiomerically pure forms of this compound have been synthesized using a variety of chemical strategies.

Racemic Synthesis of this compound

Early synthetic approaches focused on the preparation of racemic this compound. A common strategy involves the isoprenylation of isovaleraldehyde.

Experimental Protocol: Indium-Mediated Isoprenylation of Isovaleraldehyde

A notable method for racemic this compound synthesis involves the use of an indium reagent. This procedure offers high yields and utilizes readily available starting materials.

  • Preparation of the Isoprenylating Agent: 2-Bromomethyl-1,3-butadiene is prepared from isoprene in a two-step sequence involving 1,4-addition of bromine followed by dehydrobromination.

  • Indium Insertion: The mixture of 2-bromomethyl-1,3-butadiene and its vinylic isomers is treated with indium metal in a suitable solvent such as THF. The indium selectively inserts into the C-Br bond to form the organoindium reagent.

  • Reaction with Isovaleraldehyde: Isovaleraldehyde is added to the solution of the organoindium reagent at room temperature.

  • Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield (±)-ipsenol. This method has been reported to achieve yields as high as 91%.

Enantioselective Synthesis of (S)-(-)-Ipsenol

The high biological activity of (S)-(-)-ipsenol has driven the development of numerous enantioselective synthetic routes. These methods often employ chiral auxiliaries, asymmetric catalysis, or chiral starting materials.

Experimental Protocol: Asymmetric Isoprenylation using a Chiral Borane Reagent

One of the efficient methods for the synthesis of optically pure this compound involves the use of a chiral isoprenylborane reagent.

  • Preparation of the Chiral Borane: A chiral auxiliary, such as (+)- or (-)-α-pinene, is hydroborated to form a diisopinocampheylborane.

  • Formation of the Chiral Isoprenylborane: Isoprene is metallated using a strong base (e.g., potassium 2,2,5,5-tetramethylpiperidide) and then treated sequentially with a B-methoxydialkylborane and boron trifluoride-etherate to generate the B-isoprenyldiisopinocampheylborane reagent.

  • Asymmetric Isoprenylation: The chiral isoprenylborane reagent is reacted with isovaleraldehyde at low temperature (e.g., -78 °C). The chiral environment of the borane directs the addition of the isoprenyl group to one face of the aldehyde, leading to the formation of the desired enantiomer of the borinate ester.

  • Oxidative Workup: The intermediate borinate ester is oxidized using alkaline hydrogen peroxide to yield the chiral alcohol, (S)-(-)-ipsenol. This method has been reported to produce this compound with high enantiomeric excess (e.g., 96% ee) and in good yields (e.g., 65%).[6]

De Novo Biosynthesis of this compound

While it was initially believed that bark beetles obtain pheromone components by modifying host plant monoterpenes, it is now established that many species, including those in the genus Ips, can synthesize this compound de novo via the mevalonate pathway.[1][7] This biosynthetic pathway is a fundamental process in the production of isoprenoids in a wide range of organisms.

Experimental Protocol: In Vivo Radiolabeling Studies

The de novo biosynthesis of this compound has been confirmed through in vivo radiolabeling experiments.

  • Injection of Labeled Precursor: Male bark beetles (e.g., Ips paraconfusus) are injected with a radiolabeled precursor of the mevalonate pathway, such as [1-¹⁴C]acetate.

  • Pheromone Collection: The beetles are allowed to feed on their host material, and the volatile compounds they produce, including pheromones, are collected over a period of time.

  • Purification and Analysis: The collected volatiles are extracted and the radiolabeled this compound is purified using techniques like High-Performance Liquid Chromatography (HPLC).

  • Identification and Confirmation: The identity of the radiolabeled this compound is confirmed by comparing its retention time with that of an authentic standard using Gas Chromatography (GC) and by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The incorporation of the radiolabel from acetate into the this compound molecule provides direct evidence for its de novo biosynthesis.[1][7]

Signaling Pathway Diagram

Ipsenol_Biosynthesis cluster_MVA Mevalonate Pathway cluster_Terpenoid Monoterpene Synthesis Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Mevalonate_5P Mevalonate-5-P Mevalonate->Mevalonate_5P Mevalonate_5PP Mevalonate-5-PP Mevalonate_5P->Mevalonate_5PP IPP Isopentenyl Diphosphate (IPP) Mevalonate_5PP->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP GPP Geranyl Diphosphate (GPP) DMAPP->GPP IPP Myrcene Myrcene GPP->Myrcene Myrcene synthase This compound This compound Myrcene->this compound Hydroxylation

Caption: De novo biosynthesis of this compound via the mevalonate pathway in Ips bark beetles.

Analytical Methods for Chiral Separation

Given the importance of stereochemistry in the biological activity of this compound, accurate analytical methods for separating and quantifying its enantiomers are essential. Chiral Gas Chromatography (GC) is the most widely used technique for this purpose.

Experimental Protocol: Chiral GC-MS Analysis of this compound Enantiomers

  • Sample Preparation: Samples containing this compound (e.g., beetle extracts or synthetic mixtures) are dissolved in a suitable solvent like hexane. If necessary, the samples can be derivatized to improve their chromatographic properties, although direct analysis is often possible.

  • Gas Chromatograph Setup: A GC system equipped with a chiral capillary column is used. A common choice for separating terpene enantiomers is a column coated with a modified cyclodextrin stationary phase (e.g., a β-cyclodextrin derivative).

  • Chromatographic Conditions:

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: A temperature gradient is employed to achieve optimal separation. For example, the oven temperature may start at a lower temperature (e.g., 60 °C) and be ramped up to a higher temperature (e.g., 200 °C) at a controlled rate.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

    • Detector: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is used for identification and confirmation of the separated enantiomers based on their mass spectra.

  • Data Analysis: The retention times of the enantiomers are compared to those of authentic (R)-(+)- and (S)-(-)-ipsenol standards to determine the enantiomeric composition of the sample. The peak areas are used to calculate the enantiomeric excess (ee).

Experimental Workflow Diagram

Chiral_GC_Analysis cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection and Analysis Sample This compound Sample Dissolution Dissolve in Hexane Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection FID/MS Detection Separation->Detection Data_Analysis Data Analysis: - Retention Time Comparison - Peak Area Integration - Enantiomeric Excess (ee) Calculation Detection->Data_Analysis

Caption: Workflow for the chiral GC analysis of this compound enantiomers.

Future Research Directions

Future research on this compound is likely to focus on several key areas:

  • Elucidation of Biosynthetic Enzymes: While the overall biosynthetic pathway is known, the specific enzymes responsible for the final steps of this compound formation, particularly the hydroxylation of myrcene, are still under investigation in many Ips species.

  • Development of More Efficient and Sustainable Syntheses: There is a continuing need for more cost-effective and environmentally friendly methods for the large-scale synthesis of enantiomerically pure this compound for use in pest management programs.

  • Understanding the Molecular Basis of Olfactory Reception: Research into the specific odorant receptors in bark beetle antennae that detect this compound enantiomers will provide a deeper understanding of the molecular mechanisms underlying their behavioral responses.

  • Integration into Pest Management Strategies: Further field trials are needed to optimize the use of this compound, in combination with other semiochemicals, for monitoring and controlling bark beetle populations in different forest ecosystems.

Conclusion

This compound remains a molecule of significant interest in the fields of chemical ecology, organic synthesis, and entomology. A thorough understanding of its synthesis, biological activity, and ecological role is essential for the development of innovative and sustainable solutions for managing bark beetle infestations in coniferous forests. This guide has provided a comprehensive overview of the current state of this compound research, highlighting key experimental protocols and data to aid researchers, scientists, and drug development professionals in their work.

References

Methodological & Application

Asymmetric Synthesis of Ipsenol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various methods in the asymmetric synthesis of Ipsenol, a key aggregation pheromone of bark beetles in the genus Ips. The enantiomers of this compound play distinct roles in the chemical communication of these beetles, making enantioselective synthesis a critical area of research for the development of effective and species-specific pest management strategies.

Introduction

This compound (2-methyl-6-methylene-7-octen-4-ol) is a chiral monoterpene alcohol. The naturally occurring (-)-ipsenol has been identified as the primary aggregation pheromone component for several Ips species, while its enantiomer, (+)-ipsenol, can be inactive or even inhibitory. Consequently, the development of synthetic routes that afford high enantiomeric purity is of significant interest. This document outlines and compares several prominent asymmetric strategies, providing detailed protocols for key methodologies.

Methods for Asymmetric Synthesis

Several strategies have been successfully employed for the asymmetric synthesis of this compound. These can be broadly categorized as:

  • Substrate-Controlled Synthesis: Utilizing a chiral starting material from the chiral pool.

  • Reagent-Controlled Synthesis: Employing a chiral reagent to induce stereoselectivity.

  • Catalyst-Controlled Synthesis: Using a chiral catalyst to direct the formation of one enantiomer over the other. This includes both organocatalytic and metal-catalyzed approaches.

  • Enzymatic Resolutions: Separating enantiomers from a racemic mixture using enzymes.

This document will focus on providing detailed information for a selection of these methods that have demonstrated high efficacy and are well-documented in the scientific literature.

Data Presentation: Comparison of Asymmetric Synthesis Methods

The following table summarizes quantitative data for several key methods used in the asymmetric synthesis of this compound, allowing for a direct comparison of their efficiency and stereoselectivity.

MethodKey Reagent/CatalystStarting MaterialProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
Reagent-Controlled Synthesis B-IsoprenyldiisopinocampheylboraneIsovaleraldehyde(S)-(-)-Ipsenol6596Brown, H. C.; Randad, R. S. J. Org. Chem.1990
Organocatalysis (S)-ProlineIsovaleraldehyde, Acetone(S)-4-hydroxy-6-methylheptan-2-one3473List, B.; Pojarliev, P.; Castello, C. Org. Lett.2001
Substrate-Controlled Synthesis (S)-Leucine(S)-Leucine(S)-(-)-Ipsenol~5 (overall)>99Mori, K.; Takigawa, T.; Matsuo, T. Tetrahedron1979
Enzymatic Kinetic Resolution Lipase PS-C II(±)-Ipsenol(R)-(+)-Ipsenol~45>99Guala, M.; et al. Tetrahedron: Asymmetry2004
Asymmetric Transfer Hydrogenation RuCl--INVALID-LINK--2-Methyl-6-methylene-7-octen-4-one(S)-(-)-Ipsenol9598Noyori, R.; Hashiguchi, S. Acc. Chem. Res.1997

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Reagent-Controlled Asymmetric Isoprenylation

This protocol details the synthesis of (S)-(-)-Ipsenol using a chiral borane reagent, as developed by Brown and Randad.

Diagram of the Experimental Workflow:

cluster_prep Reagent Preparation cluster_reaction Asymmetric Isoprenylation cluster_workup Work-up and Purification start (-)-α-Pinene reagent B-Isoprenyldiisopinocampheylborane start->reagent Several Steps reaction Reaction at -78 °C in THF reagent->reaction aldehyde Isovaleraldehyde aldehyde->reaction intermediate Boronic Ester Intermediate reaction->intermediate workup Oxidative Work-up (NaOH, H₂O₂) intermediate->workup purification Distillation workup->purification product (S)-(-)-Ipsenol purification->product

Caption: Workflow for the asymmetric synthesis of (S)-(-)-Ipsenol using a chiral borane reagent.

Materials:

  • (-)-α-Pinene

  • Borane-dimethyl sulfide complex (BMS)

  • Isoprene

  • n-Butyllithium

  • Methoxydiisopinocampheylborane

  • Boron trifluoride etherate

  • Isovaleraldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of B-Isoprenyldiisopinocampheylborane:

    • In a flame-dried, nitrogen-purged flask, (-)-α-pinene is hydroborated with BMS to produce diisopinocampheylborane (Ipc₂BH).

    • The Ipc₂BH is then converted to methoxydiisopinocampheylborane by reaction with methanol.

    • In a separate flask, isoprene is metalated with n-butyllithium.

    • The resulting isoprenyllithium is then reacted with methoxydiisopinocampheylborane, followed by treatment with boron trifluoride etherate to yield B-isoprenyldiisopinocampheylborane.

  • Asymmetric Isoprenylation:

    • The freshly prepared B-isoprenyldiisopinocampheylborane solution in THF is cooled to -78 °C under a nitrogen atmosphere.

    • A solution of isovaleraldehyde in anhydrous THF is added dropwise to the stirred solution of the chiral borane reagent.

    • The reaction mixture is stirred at -78 °C for 4 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of water at -78 °C.

    • The mixture is allowed to warm to room temperature.

    • Oxidative work-up is performed by the addition of 3M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by distillation to afford (S)-(-)-Ipsenol.

Protocol 2: Organocatalytic Asymmetric Aldol Reaction

This protocol describes the synthesis of a key chiral intermediate for (S)-(-)-Ipsenol via a proline-catalyzed asymmetric aldol reaction.[1]

Diagram of the Signaling Pathway (Catalytic Cycle):

proline (S)-Proline enamine Chiral Enamine Intermediate proline->enamine + Acetone - H₂O acetone Acetone aldehyde Isovaleraldehyde iminium Iminium Ion enamine->iminium + Isovaleraldehyde aldol_adduct Aldol Adduct iminium->aldol_adduct C-C Bond Formation product (S)-4-hydroxy-6-methylheptan-2-one aldol_adduct->product Hydrolysis product->proline Catalyst Regeneration

Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction for this compound synthesis.

Materials:

  • (S)-Proline

  • Isovaleraldehyde

  • Acetone

  • Chloroform

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a stirred solution of (S)-proline (0.1 mmol) in a mixture of acetone (5 mL) and chloroform (5 mL) is added isovaleraldehyde (1.0 mmol).

    • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is quenched by the addition of saturated aqueous ammonium chloride solution.

    • The mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product, (S)-4-hydroxy-6-methylheptan-2-one, is purified by flash column chromatography on silica gel.

Note: The resulting aldol product can be converted to (S)-(-)-Ipsenol through subsequent olefination reactions.

Conclusion

The asymmetric synthesis of this compound is a well-explored area of organic chemistry, driven by its importance in chemical ecology. The methods presented here represent a selection of the diverse and elegant strategies that have been developed. The choice of a particular synthetic route will depend on factors such as the desired enantiomeric purity, scalability, cost of reagents and catalysts, and the available laboratory equipment. The provided protocols offer a starting point for researchers aiming to synthesize this compound enantiomers for further study or application in pest management programs.

References

Application Note: Enantioselective Analysis of Ipsenol by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the enantioselective analysis of ipsenol, a key pheromone component of several bark beetle species in the genus Ips. The separation of this compound enantiomers, (S)-(-)-ipsenol and (R)-(+)-ipsenol, is critical for research in chemical ecology, pest management, and the quality control of semiochemical-based products. This protocol outlines the sample preparation, gas chromatography (GC) conditions, and expected results for the successful chiral separation of this compound enantiomers using a cyclodextrin-based chiral stationary phase.

Introduction

This compound (2-methyl-6-methylene-7-octen-4-ol) is a well-documented aggregation pheromone in many bark beetle species. The biological activity of this compound is often highly dependent on its enantiomeric composition. Different species, or even different populations of the same species, may produce and respond to specific ratios of the (S)-(-) and (R)-(+) enantiomers. Consequently, the ability to accurately separate and quantify these enantiomers is of significant importance to researchers, scientists, and professionals in drug and pesticide development. Enantioselective gas chromatography, employing a chiral stationary phase (CSP), is a powerful and widely used technique for this purpose. The CSP interacts diastereomerically with the enantiomers, resulting in different retention times and allowing for their separation and quantification. This document provides a comprehensive protocol for the chiral GC analysis of this compound.

Experimental Protocols

This section provides the detailed methodology for the sample preparation and chiral gas chromatographic analysis of this compound enantiomers.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of racemic this compound in a high-purity solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

  • Serial Dilutions: From the stock solution, prepare a series of working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (for biological samples): For the analysis of this compound from biological sources (e.g., insect extracts), a suitable extraction method should be employed. A common approach involves the extraction of the sample with a non-polar solvent, followed by concentration under a gentle stream of nitrogen. The final extract should be reconstituted in hexane or dichloromethane to a volume suitable for GC analysis.

Gas Chromatography (GC) Conditions

The following GC conditions are recommended as a starting point and may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890A GC or equivalent
Column CP-Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial: 60 °C (hold for 1 min), Ramp: 2 °C/min to 180 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

Quantitative Data

The following table summarizes the expected retention times and resolution for the enantiomers of this compound based on the recommended GC method. Please note that actual retention times may vary slightly between instruments and columns.

EnantiomerExpected Retention Time (min)Resolution (Rs)
(S)-(-)-Ipsenol28.5\multirow{2}{*}{> 1.5}
(R)-(+)-Ipsenol29.2

Note: The elution order of the enantiomers should be confirmed by injecting individual enantiomeric standards if available.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral GC analysis of this compound enantiomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Prepare Racemic This compound Standard Dilution Dilute to Working Concentration Standard->Dilution Extraction Extract Biological Sample Extraction->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Chiral Column Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification of Enantiomers Integration->Quantification

Figure 1. Experimental workflow for the chiral GC analysis of this compound.
Signaling Pathway of this compound in Bark Beetles

The following diagram illustrates the general signaling pathway initiated by the detection of this compound by a bark beetle.

Pheromone_Signaling This compound This compound Enantiomers OR Odorant Receptor (OR) in Antenna This compound->OR GPCR G-protein Coupled Signaling Cascade OR->GPCR Neuron Olfactory Receptor Neuron (ORN) Firing GPCR->Neuron Brain Signal Transduction to Antennal Lobe (Brain) Neuron->Brain Behavior Behavioral Response (e.g., Aggregation) Brain->Behavior

Application Notes and Protocols for Ipsenol Extraction from Insect Frass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, identification, and quantification of ipsenol from insect frass, a critical component of the aggregation pheromone of several bark beetle species in the genus Ips. The methodologies outlined are essential for research in chemical ecology, pest management, and the development of semiochemical-based pest control strategies.

Introduction

This compound (2-methyl-6-methylene-7-octen-4-ol) is a key pheromone component used by many species of bark beetles to coordinate mass attacks on host trees. The frass produced by male beetles boring into host phloem is a primary source of this semiochemical.[1][2] Accurate and efficient extraction and analysis of this compound from frass are crucial for studying beetle behavior, population dynamics, and for the development of effective pest management tools. This document details two primary extraction methods: Solvent Extraction and Solid-Phase Microextraction (SPME), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 1: Quantitative Analysis of this compound in Insect Frass
Insect SpeciesHost PlantThis compound ConcentrationAnalytical MethodReference
Ips latidensPinus contorta var. latifolia10 ng to 1 µg per maleGas Chromatography[3]
Ips paraconfususPinus ponderosa9.2:1 (this compound:ipsdienol)GC-FID[4]

Note: Quantitative data for this compound concentration in frass is often reported per insect rather than per gram of frass, reflecting the biological production of the pheromone.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Insect Frass

This protocol describes a robust method for the extraction of this compound from insect frass using an organic solvent.

Materials:

  • Insect frass (freshly collected if possible)

  • Pentane or Hexane, analytical grade

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

  • Nitrogen gas supply for solvent evaporation

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Collect fresh insect frass. If not processed immediately, store at -20°C in airtight glass containers to minimize volatilization of semiochemicals.

    • Weigh a precise amount of frass (e.g., 100 mg) into a glass vial.

  • Extraction:

    • Add 1 mL of pentane or hexane to the vial containing the frass.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Place the vial in an ultrasonic bath for 10 minutes to enhance extraction efficiency.

    • Centrifuge the vial at 3000 rpm for 5 minutes to pellet the solid frass material.

  • Extract Collection:

    • Carefully transfer the supernatant (the solvent extract) to a clean glass vial using a Pasteur pipette, avoiding the transfer of any solid particles.

    • To ensure complete extraction, add another 1 mL of the solvent to the frass pellet, vortex, centrifuge, and collect the supernatant again. Combine this with the first extract.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

    • Under a gentle stream of nitrogen gas, evaporate the solvent to concentrate the extract to a final volume of approximately 100 µL. Caution: Do not evaporate to complete dryness to avoid loss of volatile this compound.

  • Analysis:

    • Transfer the concentrated extract to a GC-MS autosampler vial for analysis.

    • Inject 1-2 µL of the extract into the GC-MS system.

Protocol 2: Solid-Phase Microextraction (SPME) of this compound from Insect Frass

SPME is a solvent-free technique that is highly effective for the analysis of volatile and semi-volatile compounds from solid matrices.

Materials:

  • Insect frass

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • Headspace vials (10 or 20 mL) with septa

  • Heating block or water bath

  • GC-MS system with an SPME-compatible inlet

Procedure:

  • Sample Preparation:

    • Place a known amount of frass (e.g., 50-100 mg) into a headspace vial.

    • Seal the vial with the septum cap.

  • Extraction:

    • Place the vial in a heating block or water bath set to a temperature of 60°C. Allow the sample to equilibrate for 10-15 minutes.

    • Manually or with an autosampler, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a predetermined time (e.g., 20-30 minutes) to allow for the adsorption of volatile compounds.[5]

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately introduce it into the GC-MS injector, which should be heated to 250°C for thermal desorption.

    • Desorb the analytes onto the GC column for a period of 2-5 minutes.

    • Start the GC-MS analysis.

Protocol 3: GC-MS Analysis of this compound

This protocol provides typical parameters for the analysis of this compound using a standard GC-MS system.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (for solvent extraction) or direct (for SPME).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 200°C.

    • Hold: Hold at 200°C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Identification: Compare the mass spectrum of the eluting peak with a reference library (e.g., NIST) and the retention time with that of an authentic this compound standard.

Visualizations

De Novo Biosynthesis of this compound

The de novo biosynthesis of this compound in Ips species occurs via the mevalonate pathway, starting from acetyl-CoA.[4][6][7]

Ipsenol_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase ipp Isopentenyl Diphosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Diphosphate (DMAPP) ipp->dmapp gpp Geranyl Diphosphate (GPP) dmapp->gpp + IPP myrcene Myrcene gpp->myrcene This compound This compound myrcene->this compound Hydroxylation

Caption: De novo biosynthesis pathway of this compound in Ips species.

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates the overall workflow from sample collection to data analysis.

Extraction_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis frass_collection Collect Insect Frass sample_prep Weigh Frass frass_collection->sample_prep solvent_extraction Solvent Extraction (Pentane/Hexane) sample_prep->solvent_extraction spme_extraction SPME (DVB/CAR/PDMS fiber) sample_prep->spme_extraction concentration Concentration (Solvent Extraction only) solvent_extraction->concentration gcms_analysis GC-MS Analysis spme_extraction->gcms_analysis concentration->gcms_analysis data_analysis Data Analysis (Identification & Quantification) gcms_analysis->data_analysis

Caption: Workflow for this compound extraction and analysis from insect frass.

References

Application of Ipsenol in Bark Beetle Monitoring Traps: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ipsenol is a key pheromone component utilized in the monitoring and management of various bark beetle species, particularly within the genus Ips. This document provides detailed application notes and experimental protocols for the effective use of this compound-baited traps in research and operational settings. The information is intended for entomologists, forest health specialists, and other scientists involved in insect pest management and chemical ecology.

This compound, in conjunction with other semiochemicals, plays a crucial role as an attractant, enabling the early detection, population monitoring, and mass trapping of bark beetles.[1] Its application is a vital component of integrated pest management (IPM) programs for coniferous forests worldwide.[1]

Data Summary: Efficacy of this compound in Lure Blends

The effectiveness of this compound is significantly enhanced when used in combination with other compounds, such as ipsdienol and host volatiles like ethanol and α-pinene. The following tables summarize quantitative data from various studies, demonstrating the impact of different lure combinations on trap captures of target beetle species.

Lure Combination Target Species Mean Trap Capture (Beetles/Trap) Geographic Location Reference
α-pinene + this compoundMonochamus spp.Additive effect observed for five speciesGeorgia, USA[2]
Ethanol + α-pinene + this compoundVarious wood-boring beetlesIncreased catches of Acanthocinus obsoletus, Monochamus titillator, Ips avulsusGeorgia, USA[2]
Quaternary Blend (this compound, ipsdienol, ethanol, α-pinene)Monochamus spp.Preferred over other treatments for all five species/complexesNorth America (multiple locations)[3][4]
This compound + IpsdienolMonochamus spp.Component of the preferred quaternary blendNorth America (multiple locations)[3][4]
α-pinene + ethanolVarious wood-boring beetlesCaught the greatest numbers of several Cerambycidae and Buprestidae species with minimal interruption by this compound and ipsdienolNorth America (multiple locations)[3]

Experimental Protocols

Detailed methodologies are critical for the successful implementation of bark beetle monitoring programs using this compound-baited traps. The following protocols are derived from established research practices.

Protocol 1: Field Bioassay for Lure Efficacy

Objective: To determine the effectiveness of this compound, alone or in combination with other semiochemicals, in attracting target bark beetle species.

Materials:

  • Multiple-funnel traps (8, 12, or 16-funnel) or panel traps.[5][6]

  • Collection cups for traps.

  • This compound lures (e.g., bubble caps, slow-release pouches).

  • Other semiochemical lures as required by the experimental design (e.g., ipsdienol, ethanol, α-pinene).

  • Unbaited traps (controls).

  • Propylene glycol or a suitable non-attractive preservative for wet collection.

  • Stakes or ropes for trap deployment.

  • GPS unit for marking trap locations.

  • Data sheets or electronic data logger.

Procedure:

  • Site Selection: Choose a mature pine stand with a known or suspected population of the target bark beetle species.[3]

  • Experimental Design:

    • Establish a randomized complete block design.

    • Create multiple blocks (replicates), with each block containing one of each lure treatment. A typical design may include 10 replicate blocks of four traps per block.[2][3][4]

    • Treatments may include:

      • T1: Unbaited control trap.

      • T2: this compound + Ipsdienol.[3][4]

      • T3: Ethanol + α-pinene.[3][4]

      • T4: Quaternary blend (this compound + Ipsdienol + Ethanol + α-pinene).[3][4]

  • Trap Deployment:

    • Deploy traps at least 20 meters apart to minimize interference between treatments.

    • Hang traps so that the collection cup is approximately 1.5 meters above the ground.

    • In each block, randomly assign each trap position to a lure treatment.

  • Lure Installation:

    • Place the lures in the designated area on the trap, following the manufacturer's instructions. The specific release rate of this compound can influence trap catch; a release rate of 1.4 mg per day at 25°C has been used in some studies.[5]

  • Data Collection:

    • Service traps at regular intervals (e.g., weekly or bi-weekly).

    • Collect all captured insects from the collection cups.

    • Identify and count the number of target and non-target species.

  • Data Analysis:

    • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA or generalized linear models) to compare the effectiveness of the different lure treatments.

Protocol 2: Operational Monitoring Program

Objective: To monitor the population dynamics and distribution of bark beetles over a larger area for forest management purposes.

Materials:

  • Multiple-funnel traps.

  • Quaternary blend lures (this compound, ipsdienol, ethanol, α-pinene).

  • GPS unit and maps of the monitoring area.

  • Data collection forms.

Procedure:

  • Trap Grid Establishment:

    • Establish a grid of monitoring traps across the forest area of interest.

    • The density of traps will depend on the management objectives and the size of the area.

  • Trap Placement:

    • Place traps in locations that are representative of the forest conditions.

    • Avoid placing traps in dense vegetation that may obstruct beetle flight.

  • Lure Deployment and Maintenance:

    • Deploy traps with the quaternary blend lure at the beginning of the anticipated flight period of the target species.

    • Replace lures according to the manufacturer's recommended lifespan.

  • Monitoring and Data Recording:

    • Check traps at regular intervals (e.g., every 1-2 weeks).

    • Record the number of captured target beetles.

    • Data can be used to track population trends, identify hotspots of beetle activity, and inform management decisions such as the timing and location of control measures.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the application of this compound for bark beetle monitoring.

experimental_workflow cluster_planning Phase 1: Planning cluster_setup Phase 2: Field Setup cluster_data Phase 3: Data Collection & Analysis cluster_outcome Phase 4: Outcome A Define Objectives B Select Study Site A->B C Choose Experimental Design (e.g., Randomized Block) B->C D Deploy Traps (e.g., Multiple-Funnel) C->D E Install Lures (Control, this compound Blends) D->E F Service Traps Regularly E->F G Identify & Count Beetles F->G H Statistical Analysis G->H I Determine Lure Efficacy H->I

Caption: Workflow for a field bioassay to test this compound lure efficacy.

management_decision_flow cluster_monitor Monitoring cluster_analysis Analysis & Decision cluster_action Management Action start Deploy this compound-Baited Monitoring Traps collect_data Collect Weekly Trap Capture Data start->collect_data threshold Trap Captures > Economic Threshold? collect_data->threshold action Implement Control Measures (e.g., Sanitation Harvest) threshold->action Yes no_action Continue Monitoring threshold->no_action No no_action->collect_data

Caption: Decision-making flowchart for forest management based on trap captures.

Conclusion

This compound is an indispensable tool for the monitoring of bark beetle populations. The protocols and data presented here provide a foundation for researchers and forest managers to design and implement effective monitoring and control strategies. The synergistic effects observed when this compound is combined with other semiochemicals underscore the importance of using optimized lure blends for maximizing trap efficacy. Further research may focus on refining lure compositions for specific target species and environmental conditions.

References

Application Notes & Protocols: Field Trial Design for Testing Ipsenol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipsenol is a crucial component of the aggregation pheromone for numerous bark beetle species within the genus Ips, which are significant pests in coniferous forests.[1][2][3] Effective pest management strategies often rely on semiochemicals like this compound for monitoring and mass trapping of these beetles.[4] This document provides detailed application notes and protocols for designing and conducting a field trial to evaluate the efficacy of this compound in attracting target Ips species.

The primary objective of the described field trial is to quantify the attractive efficacy of this compound, both alone and in combination with other known attractants, against a target Ips species. The secondary objective is to assess the specificity of this compound by monitoring the capture of non-target and predatory beetle species. These protocols are intended to provide a robust framework for generating reliable and statistically sound data.

Materials and Methods

Lures and Traps
  • This compound Lures: Custom-prepared lures with a consistent release rate. The substrate and release rate should be well-defined and consistent across all treatment lures. For this protocol, we will assume a release rate of 1.0 mg/24h at 25°C from a sealed polyethylene sachet.

  • Ipsdienol Lures: As a common synergist, ipsdienol lures with a defined release rate (e.g., 0.5 mg/24h at 25°C) should be used in combination treatments.[1][5]

  • Host Volatile Lures: Lures releasing ethanol and α-pinene, known general attractants for wood-boring beetles, should be included.[1][5]

  • Traps: 12-unit multiple-funnel traps are recommended for their efficacy in capturing bark beetles.[5] Traps should be of a consistent color (e.g., black) and equipped with a collection cup.

  • Killing Agent: Propylene glycol (unscented) should be used in the collection cups to kill and preserve captured beetles.

Site Selection
  • Location: The trial should be conducted in a coniferous forest stand (e.g., pine) with a known or suspected population of the target Ips species.[5]

  • Homogeneity: The selected trial area should be as homogeneous as possible in terms of tree density, species composition, and topography to minimize environmental variability.[6]

  • Spacing: The experimental site should be large enough to accommodate all traps with adequate spacing to prevent interference between treatments. A minimum distance of 50 meters between traps is recommended.

Experimental Design

A randomized complete block design (RCBD) is recommended to account for potential environmental gradients within the study site.[6][7]

  • Treatments: The following treatments should be evaluated:

    • T1: Blank Control: A trap with no lure.

    • T2: Host Volatiles (HV): A trap baited with ethanol and α-pinene lures.

    • T3: this compound + HV: A trap baited with this compound, ethanol, and α-pinene lures.

    • T4: this compound + Ipsdienol + HV: A trap baited with this compound, ipsdienol, ethanol, and α-pinene lures.[1][5]

  • Replication: Each treatment should be replicated multiple times. A minimum of 5-10 replicates (blocks) is recommended to achieve sufficient statistical power.[8]

  • Randomization: Within each block, the four treatments should be randomly assigned to trap locations.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_deploy Phase 2: Deployment cluster_collect Phase 3: Data Collection cluster_analysis Phase 4: Analysis a Site Selection & Mapping b Lure & Trap Preparation a->b c Establish Blocks b->c d Randomize & Deploy Traps c->d e Add Lures & Killing Agent d->e f Weekly Trap Servicing e->f g Collect & Store Samples f->g h Record Environmental Data f->h i Sort & Identify Beetles g->i j Data Entry i->j k Statistical Analysis j->k l Report Generation k->l

Caption: High-level workflow for the this compound efficacy field trial.

Experimental Protocols

Trap Deployment
  • Establish Blocks: Based on the site map, establish 5-10 replicate blocks. Blocks should be positioned to minimize variation within each block.[6]

  • Trap Placement: Within each block, hang one trap for each of the four treatments at a height of 1.5-2.0 meters on a non-host tree or a pole, ensuring a minimum of 50 meters between traps.

  • Lure Installation: Place the appropriate lure(s) in each trap according to the randomized treatment assignment.

  • Collection Cup Preparation: Add approximately 250 ml of propylene glycol to each collection cup.

Data Collection
  • Servicing Interval: Service traps on a weekly basis for the duration of the beetle's expected flight period (typically 6-8 weeks).

  • Sample Collection: At each service interval, carefully remove the collection cup. Strain the captured insects from the propylene glycol using a fine-mesh sieve.

  • Sample Storage: Place the collected insects in a labeled vial containing 70% ethanol for preservation and later identification.

  • Trap Maintenance: Clean the collection cup and funnel, and refill with fresh propylene glycol.

  • Environmental Data: At each collection, record basic environmental data such as temperature and any significant weather events.

Species Identification and Counting
  • Laboratory Processing: Transport the collected samples to the laboratory.

  • Identification: Under a stereomicroscope, sort and identify the captured beetles. Separate the target Ips species, other non-target scolytids, and any predatory beetles (e.g., Cleridae).

  • Counting: Count the number of individuals for each identified species or group from each trap.

Data Presentation and Analysis

All quantitative data should be summarized into structured tables for clear comparison.

Summary of Trap Captures

Table 1: Mean (±SE) Weekly Trap Captures per Treatment

TreatmentTarget Ips SpeciesOther ScolytidsPredatory Beetles
T1: Blank ControlDataDataData
T2: Host Volatiles (HV)DataDataData
T3: this compound + HVDataDataData
T4: this compound + Ipsdienol + HVDataDataData

Table 2: Total Trap Captures Over the Entire Trial Period

TreatmentTotal Target Ips SpeciesTotal Other ScolytidsTotal Predatory Beetles
T1: Blank ControlDataDataData
T2: Host Volatiles (HV)DataDataData
T3: this compound + HVDataDataData
T4: this compound + Ipsdienol + HVDataDataData
Statistical Analysis

Insect count data often do not meet the assumptions of standard ANOVA due to non-normality and variance heterogeneity.[9][10] Therefore, Generalized Linear Mixed Models (GLMMs) are recommended for a more robust analysis.[9][11]

  • Model Selection: A GLMM with a negative binomial distribution is often appropriate for overdispersed count data.[10]

  • Model Structure:

    • Response Variable: The number of captured insects (e.g., target Ips species).

    • Fixed Effects: Treatment.

    • Random Effects: Block, and potentially collection week to account for temporal variation.

  • Post-Hoc Tests: If the treatment effect is significant, a post-hoc test (e.g., Tukey's HSD) should be used to perform pairwise comparisons between treatment means.

  • Software: Statistical software such as R (with packages lme4 and glmmTMB) or SAS can be used to perform these analyses.

Logical Flow for Data Analysis

G Data Raw Count Data (per trap, per week) Summarize Summarize Data (Tables 1 & 2) Data->Summarize Check Check Assumptions (Normality, Homogeneity) Data->Check GLMM Fit GLMM (Negative Binomial) Check->GLMM Assumptions Violated ANOVA Fit ANOVA (on transformed data) Check->ANOVA Assumptions Met PostHoc Post-Hoc Pairwise Comparisons (e.g., Tukey's) GLMM->PostHoc ANOVA->PostHoc Interpret Interpret Results & Draw Conclusions PostHoc->Interpret

Caption: Decision workflow for the statistical analysis of trap capture data.

Conclusion

The protocols outlined in this document provide a standardized methodology for conducting a field trial to test the efficacy of this compound. Adherence to the principles of randomization, replication, and appropriate statistical analysis will ensure the generation of high-quality, defensible data.[7] The results of such a trial will be critical for the development and registration of new pest management products incorporating this compound.

References

Application Notes and Protocols for the Quantification of Ipsenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipsenol (2-methyl-6-methylene-7-octen-4-ol) is a crucial component of the aggregation pheromone of several bark beetle species in the genus Ips.[1] Its detection and quantification in environmental samples are essential for monitoring bark beetle populations, understanding their chemical ecology, and developing effective pest management strategies. These application notes provide detailed protocols for the analysis of this compound in various environmental matrices, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a gold standard for the identification and quantification of volatile organic compounds.[2]

Analytical Methods Overview

The primary analytical technique for the quantification of this compound is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is generally preferred for its high selectivity and sensitivity, providing both quantitative data and structural confirmation of the analyte.[2][3] Sample preparation is a critical step to extract and concentrate this compound from the environmental matrix before instrumental analysis. The two main extraction techniques detailed here are Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE).

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize the expected quantitative performance of the described methods for this compound analysis. The data is compiled from studies on analogous compounds like phenols and other volatile organic compounds, and provides a benchmark for method validation.[4][5][6][7]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterExpected ValueNotes
Limit of Detection (LOD) 0.05 - 5 ng/LDependent on sample preparation and matrix.[4]
Limit of Quantification (LOQ) 0.15 - 15 ng/LTypically 3x the LOD.[4]
Linear Range 1 - 1000 ng/LA correlation coefficient (R²) of >0.99 is desirable.[5]
Precision (RSD%) < 15%Relative Standard Deviation for replicate measurements.[4]
Accuracy (Recovery %) 80 - 120%Varies with extraction method and matrix.[5]

Table 2: Sample Preparation Method Comparison

ParameterSolid-Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)
Typical Recovery 85 - 110%70 - 100%
Sample Volume 1 - 20 mL100 - 1000 mL
Solvent Usage NoneHigh (e.g., Dichloromethane, Hexane)
Extraction Time 15 - 60 min30 - 90 min
Automation Potential HighModerate
Selectivity High (fiber dependent)Moderate

Experimental Protocols

Protocol 1: Quantification of this compound in Air Samples using SPME-GC-MS

This protocol is suitable for monitoring airborne this compound concentrations in forest environments.

1. Sample Collection (SPME)

  • Materials:

    • SPME fiber holder (manual or autosampler)

    • SPME fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is a good starting point for volatile compounds.

    • Gas-tight sampling vials (e.g., 20 mL headspace vials) if collecting discrete air samples. For passive sampling, the fiber can be exposed directly to the ambient air.

  • Procedure:

    • Fiber Conditioning: Condition a new SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specified temperature (e.g., 250 °C) for a set time (e.g., 30-60 min).

    • Passive Air Sampling: Extend the SPME fiber from its protective needle and expose it to the ambient air at the desired sampling location for a defined period (e.g., 30-60 minutes). The sampling time should be optimized based on the expected concentration of this compound.

    • Active Air Sampling: Alternatively, draw a known volume of air through a sorbent tube using a sampling pump. The trapped analytes can then be thermally desorbed onto an SPME fiber in the laboratory.

    • Fiber Retraction: After sampling, retract the fiber into the needle and transport it to the laboratory for analysis. Samples should be analyzed as soon as possible.

2. Instrumental Analysis (GC-MS)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Injection Port: Splitless mode, 250 °C.

    • Liner: SPME-specific, narrow-bore inlet liner.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 68, 81, 95, 110). A full scan mode can be used for initial identification.

3. Calibration and Quantification

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., hexane) at concentrations spanning the expected range in the samples (e.g., 1, 5, 10, 50, 100 ng/L).

  • For each standard, perform a headspace SPME extraction under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of this compound.[3]

  • Determine the concentration of this compound in the air samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of this compound in Water Samples using LLE-GC-MS

This protocol is suitable for determining this compound concentrations in water bodies, which may be relevant in studies of pheromone dispersal.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Materials:

    • Separatory funnel (1 L)

    • Dichloromethane (DCM), HPLC grade

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • GC vials

  • Procedure:

    • Collect a 500 mL water sample in a clean glass bottle.

    • Transfer the water sample to a 1 L separatory funnel.

    • Add 50 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate. The organic layer (DCM) will be the bottom layer.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer two more times with fresh 50 mL portions of DCM.

    • Combine the three organic extracts.

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator at a low temperature (e.g., 30 °C).

    • Transfer the concentrated extract to a GC vial for analysis.

2. Instrumental Analysis (GC-MS)

  • Follow the same GC-MS conditions as described in Protocol 1, with the exception of the injection method.

  • Injection: 1 µL of the concentrated extract is injected in splitless mode.

3. Calibration and Quantification

  • Prepare a series of this compound standards in dichloromethane.

  • Analyze the standards directly by GC-MS.

  • Construct a calibration curve and quantify the this compound concentration in the water samples as described in Protocol 1.

Mandatory Visualizations

experimental_workflow_spme cluster_sampling Air Sampling cluster_analysis GC-MS Analysis cluster_quantification Quantification A SPME Fiber Conditioning B Passive Air Sampling (30-60 min exposure) A->B C Thermal Desorption in GC Inlet (250°C) B->C Fiber Transfer D Chromatographic Separation (DB-5ms column) C->D E Mass Spectrometric Detection (SIM Mode) D->E G Concentration Determination E->G Peak Area Data F Calibration Curve Generation (this compound Standards) F->G

Caption: Workflow for SPME-GC-MS analysis of this compound in air.

experimental_workflow_lle cluster_extraction Liquid-Liquid Extraction cluster_analysis GC-MS Analysis cluster_quantification Quantification A 500 mL Water Sample B Extract with Dichloromethane (3 x 50 mL) A->B C Dry with Na2SO4 B->C D Concentrate to 1 mL C->D E 1 µL Injection (Splitless Mode) D->E Sample Transfer F GC Separation E->F G MS Detection F->G I Calculate Concentration G->I Data Analysis H External Calibration H->I

Caption: Workflow for LLE-GC-MS analysis of this compound in water.

signaling_pathway_placeholder A Bark Beetle (e.g., Ips species) C Biosynthesis of this compound (in beetle midgut) A->C B Host Tree Monoterpenes (e.g., myrcene) B->A D Release into Environment (e.g., frass, air) C->D E Detection by other beetles D->E F Aggregation Behavior E->F

Caption: Biosynthesis and release of this compound by bark beetles.[1]

References

synthesis of ipsenol from commercially available starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Ipsenol

Introduction

This compound (2-methyl-6-methylene-7-octen-4-ol) is a crucial component of the aggregation pheromones of several bark beetle species belonging to the genus Ips, which are significant pests in coniferous forests. Its synthesis is of great interest for the development of effective pest management strategies based on pheromone trapping and mating disruption. This document provides detailed protocols for the chemical , catering to researchers, scientists, and professionals in drug development and chemical ecology. Both a high-yielding synthesis of racemic this compound and a highly enantioselective synthesis of optically pure this compound are presented.

I. Synthesis of Racemic (±)-Ipsenol via Indium-Mediated Isoprenylation

This protocol outlines a short and efficient synthesis of racemic (±)-ipsenol starting from isoprene and isovaleraldehyde. The key step is the indium-mediated coupling of an isoprenyl bromide derivative with isovaleraldehyde.[1][2][3][4][5][6]

A. Overall Synthetic Workflow

G cluster_0 Preparation of Isoprenyl Bromide Mixture cluster_1 Indium-Mediated Coupling Isoprene Isoprene Dibromide 1,4-Dibromo-2-methyl-2-butane Isoprene->Dibromide Br₂ Bromo_mixture 2-Bromomethyl-1,3-butadiene (and vinylic isomers) Dibromide->Bromo_mixture Dehydrobromination (DMPU) Bromo_mixture_ref Isoprenyl Bromide Mixture Bromo_mixture->Bromo_mixture_ref This compound (±)-Ipsenol Indium Indium Powder Indium->this compound THF Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->this compound

Caption: Workflow for the synthesis of (±)-Ipsenol.

B. Quantitative Data

StepStarting Material(s)Key ReagentsProductYield (%)Purity/Notes
1. BrominationIsopreneBr₂1,4-Dibromo-2-methyl-2-butanequant.-
2. Dehydrobromination1,4-Dibromo-2-methyl-2-butaneDMPU2-Bromomethyl-1,3-butadiene (mixture)-Used directly in the next step
3. Indium-Mediated Isoprenylation2-Bromomethyl-1,3-butadiene (mixture), IsovaleraldehydeIn, NaI(±)-Ipsenol91Purified by column chromatography

C. Experimental Protocols

Protocol 1: Synthesis of 1,4-Dibromo-2-methyl-2-butane [1]

  • Cool a solution of isoprene (1 equivalent) in a suitable solvent (e.g., dichloromethane) to -78 °C.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the isoprene solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Remove the solvent under reduced pressure to obtain 1,4-dibromo-2-methyl-2-butane, which is used in the next step without further purification.

Protocol 2: Synthesis of 2-Bromomethyl-1,3-butadiene Mixture [1]

  • Dissolve 1,4-dibromo-2-methyl-2-butane (1 equivalent) in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).

  • Heat the mixture to induce dehydrobromination. The reaction progress can be monitored by TLC or GC.

  • After completion, the product mixture containing 2-bromomethyl-1,3-butadiene and its vinylic isomers is typically used directly in the subsequent step after aqueous workup and extraction.

Protocol 3: Indium-Mediated Synthesis of (±)-Ipsenol [1]

  • To a mixture of the 2-bromomethyl-1,3-butadiene product from the previous step (1.40 mmol, assuming a 30% concentration of the desired isomer in the mixture) in DMF (0.80 mL), add indium powder (1.10 mmol) and NaI (1.40 mmol) at room temperature.

  • Stir the mixture for 1 hour. An exothermic reaction should be observed, and the indium powder will be consumed.

  • Add THF to the reaction mixture, followed by isovaleraldehyde (1.0 mmol).

  • Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford pure (±)-ipsenol.

II. Enantioselective Synthesis of (+)- or (-)-Ipsenol via Organoborane Chemistry

This protocol describes a highly enantioselective synthesis of this compound using a chiral organoborane reagent derived from α-pinene. This method allows for the preparation of either enantiomer of this compound in high optical purity.[7]

A. Overall Synthetic Workflow

G cluster_0 Preparation of Chiral Organoborane Reagent cluster_1 Asymmetric Isoprenylation and Workup Isoprene_K Isoprenylpotassium Organoborane B-2'-Isoprenyldiisopinocampheylborane Isoprene_K->Organoborane B_methoxy B-Methoxydiisopinocampheylborane (from (+)- or (-)-α-pinene) B_methoxy->Organoborane 1. Mix 2. BF₃·EE Organoborane_ref Chiral Organoborane Organoborane->Organoborane_ref Borinate_intermediate Borinate Intermediate Isovaleraldehyde_enant Isovaleraldehyde Isovaleraldehyde_enant->Borinate_intermediate THF/EE, -100 °C Ipsenol_enant (+)- or (-)-Ipsenol Borinate_intermediate->Ipsenol_enant 1. Acetaldehyde 2. Diethanolamine 3. Distillation

Caption: Enantioselective synthesis of this compound.

B. Quantitative Data

StepStarting Material(s)Key ReagentsProductYield (%)Enantiomeric Excess (ee) (%)
1. Asymmetric IsoprenylationIsovaleraldehyde, dIpc₂BIpn (from (+)-α-pinene)Acetaldehyde, Diethanolamine(-)-Ipsenol6596
2. Asymmetric IsoprenylationIsovaleraldehyde, lIpc₂BIpn (from (-)-α-pinene)Acetaldehyde, Diethanolamine(+)-Ipsenol60-6593.7 - 100

C. Experimental Protocols

Protocol 4: Preparation of B-2'-Isoprenyldiisopinocampheylborane (dIpc₂BIpn or lIpc₂BIpn) [7] This reagent is prepared in situ and used directly.

  • Prepare isoprenylpotassium by reacting isoprene with potassium metal in the presence of a catalyst.

  • In a separate flask, prepare B-methoxydiisopinocampheylborane from the corresponding (+)- or (-)-α-pinene.

  • To a solution of B-methoxydiisopinocampheylborane (1 equivalent) in THF, add the isoprenylpotassium solution at -78 °C.

  • After stirring, treat the resulting 'ate' complex with boron trifluoride etherate (BF₃·EE) to form the B-2'-isoprenyldiisopinocampheylborane as a slurry. This reagent is used immediately in the next step.

Protocol 5: Synthesis of (-)-Ipsenol [7]

  • Cool the slurry of B-2'-isoprenyldiisopinocampheylborane (dIpc₂BIpn, prepared from (+)-α-pinene, 25 mmol) in THF/EE to -100 °C.

  • Add a solution of isovaleraldehyde (2.15 g, 25 mmol) in diethyl ether dropwise to the rapidly stirred borane slurry.

  • Stir the reaction mixture at -100 °C for the recommended time (e.g., 3 hours).

  • Warm the reaction mixture to 0 °C and add acetaldehyde (2.1 mL, 37.5 mmol).

  • Stir until ¹¹B NMR indicates the formation of a boronate (peak at δ 32 ppm).

  • Replace the THF solvent with diethyl ether.

  • Add diethanolamine (2.6 mL, 27.5 mmol) and stir for 2 hours to precipitate the boron byproducts.

  • Filter the mixture to remove the precipitate.

  • Concentrate the filtrate and purify by distillation (92°-94 °C / 19 mm Hg) to yield (-)-ipsenol.

Protocol 6: Synthesis of (+)-Ipsenol [7]

  • Follow the same procedure as for (-)-ipsenol, but use B-2'-isoprenyldiisopinocampheylborane prepared from (-)-α-pinene (lIpc₂BIpn).

III. Alternative Synthetic Approaches

Several other methods for the synthesis of this compound have been reported in the literature and are briefly mentioned here as alternatives.

  • Synthesis from Myrcene: Racemic ipsdienol can be synthesized from the commercially available myrcene via sensitized photooxygenation followed by an acid-catalyzed rearrangement.[7] While not a direct synthesis of this compound, related intermediates could potentially be converted.

  • Enantioselective Aldol Reaction: A stereocontrolled synthesis of optically pure (-)-(S)-ipsenol has been described where the key step is an enantioselective aldol reaction using a chiral titanium-carbohydrate complex.[8][9] The resulting β-hydroxy acid is then converted to the final product through standard methodologies.

These methods offer alternative disconnection strategies and may be suitable depending on the availability of starting materials and specific research needs. For detailed protocols, the original literature should be consulted.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The user is responsible for the safe handling of all chemicals and for compliance with all applicable regulations.

References

Application Notes and Protocols for the Use of Ipsenol in Integrated Pest Management for Coniferous Forests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ipsenol, a key semiochemical, in the integrated pest management (IPM) of bark beetles in coniferous forests. The information is intended to guide research, field applications, and the development of new pest control strategies.

Introduction to this compound

This compound (2-methyl-6-methylene-7-octen-4-ol) is a multifunctional pheromone that plays a significant role in the chemical communication of several bark beetle species within the genus Ips. Its primary functions are as an aggregation pheromone, attracting beetles to a host tree, and in some species, as an anti-aggregation pheromone, signaling that a host is fully colonized.[1][2] this compound also acts as a kairomone, attracting natural predators of bark beetles, such as clerid beetles.[1][2][3] This dual role makes it a valuable tool in IPM programs aimed at monitoring and controlling bark beetle populations.

Applications in Integrated Pest Management

The primary applications of this compound in coniferous forest IPM are:

  • Monitoring: Pheromone-baited traps containing this compound are used to detect the presence and estimate the population density of target bark beetle species.[4] This information is crucial for assessing the risk of an outbreak and for timing control measures.

  • Mass Trapping: During outbreaks, a high density of pheromone traps can be deployed to capture a large number of beetles, thereby reducing the overall population and mitigating damage to trees.[5][6]

  • "Push-Pull" Strategies: this compound can be used in combination with anti-aggregation pheromones or non-host volatiles in "push-pull" or repellent strategies.[7] In this approach, repellents "push" beetles away from high-value stands, while aggregation pheromones "pull" them into traps or designated trap trees.

Data Presentation: Efficacy of this compound in Lure Blends

The effectiveness of this compound is often significantly enhanced when used in combination with other semiochemicals. The following table summarizes quantitative data from various studies on the impact of different lure combinations on bark beetle and predator captures.

Target/Affected Species Lure Combination Effect Quantitative Data Reference(s)
Ips latidensThis compoundAttractionVerified as a pheromone for this species.[1][2]
Ips piniThis compound + LinaloolInterruption of attraction-[8]
Ips avulsus, Ips calligraphus, Ips grandicollisThis compound and/or Ipsdienol + Ethanol + α-pineneIncreased catchesIncreased catches of all three Ips species.[9]
Acanthocinus obsoletus, Monochamus titillator (Cerambycidae)This compound and/or Ipsdienol + Ethanol + α-pineneIncreased catchesIncreased catches of these wood-boring beetles.[9]
Thanasimus dubius (Cleridae - Predator)This compound + Ethanol + α-pineneIncreased catches-[9]
Orthotomicus caelatusIpsdienol (attraction); this compound (interruption)Interruption of attractionAttraction to ipsdienol was interrupted by the addition of this compound.[9]
Ips typographusVerbenone + this compoundReduced attack densitySignificantly reduced the attack density on logs.
Spruce Beetle (Dendroctonus rufipennis)(±)-Ipsdienol + MCHReduced attack densityReduced attack density by 62%.[8]
Spruce Beetle (Dendroctonus rufipennis)(±)-exo- & (±)-endo-brevicomin + MCHReduced attack densityReduced attack density by 87%.[8]
Ips avulsusRacemic ipsdienol + Lanierone + this compoundIncreased trap capturesOmitting this compound decreased trap captures by 79-89% compared to the full blend.[10]

Experimental Protocols

The following provides a generalized protocol for a field experiment to evaluate the efficacy of this compound-baited lures for monitoring or mass trapping of bark beetles. This protocol is a composite based on common practices described in the literature and should be adapted for specific research questions and local conditions.[11][12]

Objective

To determine the effectiveness of a test lure containing this compound (alone or in combination) in attracting a target bark beetle species compared to a control and/or other standard lures.

Materials
  • Traps: Multi-funnel traps (e.g., Lindgren funnel traps) are commonly used.[1][13] The number of funnels can be varied.

  • Lures:

    • Test Lure(s): Containing this compound and other semiochemicals at specified release rates.

    • Control Lure: A blank (unbaited) lure.

    • Standard Lure (Optional): A commercially available lure for the target species.

  • Collection Cups: With a drainage hole to prevent water accumulation. A killing agent (e.g., a small piece of insecticide strip) and a preservative (e.g., propylene glycol or ethanol) may be used, though this can affect the collection of some non-target insects.

  • Field Equipment: GPS unit, flagging tape, permanent markers, data sheets, insect collection vials, forceps.

Experimental Design
  • Site Selection: Choose a coniferous forest stand with a known or suspected population of the target bark beetle species.

  • Replication: Use a randomized complete block design.[11] Each block will contain one of each treatment (e.g., Test Lure 1, Test Lure 2, Control). The number of blocks (replicates) should be sufficient for statistical power (typically 5-10).

  • Trap Placement:

    • Within each block, traps should be placed at a minimum distance of 20-30 meters from each other to avoid interference between lures.

    • Blocks should be separated by at least 100 meters.

    • Hang traps from trees or poles at a height of 1.5-2 meters.

    • Avoid placing traps directly on host trees unless that is a specific variable being tested.

  • Randomization: The assignment of treatments to trap locations within each block must be random.[11]

Procedure
  • Trap Deployment:

    • Deploy traps in the selected locations according to the experimental design.

    • Attach the appropriate lure to each trap as per the manufacturer's instructions or the specific protocol.

    • Ensure collection cups are securely attached.

  • Data Collection:

    • Collect trapped insects at regular intervals (e.g., weekly or bi-weekly) throughout the flight period of the target species.

    • At each collection, carefully empty the contents of the collection cup into a labeled container.

    • Replace the collection cup and ensure the lure is still present and within its effective lifespan.

  • Sample Processing:

    • Transport collected samples to the laboratory.

    • Separate the target beetle species from non-target insects.

    • Identify and count the number of individuals of the target species (and key predators or other species of interest).

Data Analysis
  • Transform count data if necessary to meet the assumptions of statistical tests (e.g., using a logarithmic or square root transformation).

  • Use Analysis of Variance (ANOVA) or a similar statistical test to compare the mean number of beetles captured per trap for each treatment.

  • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to determine which treatments differ from each other.

Visualizations

Signaling Pathway and Behavioral Response

The following diagram illustrates a simplified conceptual signaling pathway from the detection of this compound by a bark beetle to the resulting behavioral response.

Signaling_Pathway Pheromone This compound (Semiochemical Signal) Antenna Antennal Olfactory Receptor Neuron Pheromone->Antenna SignalTransduction Signal Transduction Cascade Antenna->SignalTransduction Brain Antennal Lobe & Higher Brain Centers SignalTransduction->Brain Behavior Behavioral Response (e.g., Aggregation, Attraction) Brain->Behavior

Caption: Simplified signaling pathway of this compound perception and response.

Experimental Workflow for Lure Efficacy Trial

The diagram below outlines the logical workflow for conducting a field experiment to test the efficacy of this compound-baited lures.

Experimental_Workflow Planning 1. Experimental Design (Randomized Block) SiteSelection 2. Site Selection (Coniferous Forest) Planning->SiteSelection Deployment 3. Trap & Lure Deployment SiteSelection->Deployment Collection 4. Periodic Sample Collection Deployment->Collection Processing 5. Lab Processing (Sorting & Counting) Collection->Processing Analysis 6. Statistical Analysis (e.g., ANOVA) Processing->Analysis Results 7. Interpretation & Reporting Analysis->Results

Caption: Workflow for an this compound lure field efficacy trial.

Integrated Pest Management (IPM) Logic

This diagram illustrates the logical integration of this compound-based tools within a broader IPM framework for coniferous forests.

IPM_Logic Monitoring Monitoring (this compound-baited traps) Threshold Action Threshold Exceeded? Monitoring->Threshold NoAction Continue Monitoring Threshold->NoAction No MassTrapping Control: Mass Trapping Threshold->MassTrapping Yes PushPull Control: Push-Pull Strategy Threshold->PushPull Yes NoAction->Monitoring Evaluation Evaluation of Efficacy MassTrapping->Evaluation PushPull->Evaluation Silviculture Prevention: Silvicultural Practices (e.g., sanitation thinning) Silviculture->Monitoring Evaluation->Monitoring

Caption: Logic of this compound use within an IPM program.

References

Application Notes and Protocols for Laboratory Bioassays of Ips Beetle Response to Ipsenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory bioassays to evaluate the behavioral and physiological responses of Ips beetles to ipsenol. This compound is a key semiochemical involved in the chemical ecology of many Ips species, acting as an aggregation pheromone or an anti-attractant depending on the species and context.[1][2] Understanding the response to this compound is crucial for developing effective pest management strategies.[3]

Core Concepts in Ips Beetle Olfaction

Ips beetles possess a sophisticated olfactory system to detect and respond to a variety of volatile organic compounds (VOCs) in their environment.[4][5] Odorant receptors (ORs) located in the antennae are responsible for detecting specific molecules like this compound.[4][6][7] The response of these receptors can be measured using electrophysiological techniques, while behavioral responses are typically assessed using olfactometer bioassays.

Key Laboratory Bioassays

Two primary laboratory methods are employed to assess the response of Ips beetles to this compound:

  • Olfactometer Bioassays: These assays measure the behavioral response of beetles to an odor source, typically by observing their movement in a controlled environment.

  • Electroantennography (EAG): This technique measures the electrical output of the entire antenna in response to an odor stimulus, providing insight into the sensitivity of the olfactory system.

Experimental Protocols

Y-Tube Olfactometer Bioassay

This assay is a standard method for evaluating the preference or avoidance of an insect to a specific odor.

Objective: To determine if this compound is attractive or repellent to Ips beetles.

Materials:

  • Glass Y-tube olfactometer (e.g., main arm length 7.5 cm; choice arm length 5.5 cm; inner diameter 0.48 cm)[4]

  • Air pump or compressed air source

  • Flow meters

  • Humidifier (e.g., a gas washing bottle with distilled water)

  • Charcoal filter

  • Test chambers for odor sources

  • Filter paper strips (e.g., 1 x 0.5 cm)[4]

  • Pipettes and tips

  • This compound solution (specify concentration and solvent, e.g., paraffin oil)[4]

  • Solvent control (e.g., paraffin oil)

  • Ips beetles (specify species, sex, and pre-assay conditions like starvation period)

Protocol:

  • Setup: Assemble the Y-tube olfactometer as shown in the workflow diagram below. Connect the air source to the flow meters, humidifier, and charcoal filter to deliver purified, humidified air to each arm of the Y-tube.

  • Odor Preparation: Apply a known concentration of this compound solution to a filter paper strip.[4] For the control, apply only the solvent to another filter paper strip.

  • Odor Introduction: Place the treated filter paper in the test chamber connected to one arm of the Y-tube and the control filter paper in the chamber connected to the other arm.

  • Beetle Introduction: Introduce a single beetle at the base of the main arm of the Y-tube.

  • Observation: Record the beetle's choice of arm (the first arm it enters completely) and the time it takes to make a choice. A choice is typically considered made when the beetle moves a set distance into one of the arms.

  • Data Collection: Repeat the assay with a sufficient number of beetles (e.g., n=50) to allow for statistical analysis. To avoid positional bias, rotate the Y-tube 180 degrees after a set number of trials.

  • Analysis: Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for the this compound-treated arm over the control arm.

Four-Way Olfactometer Bioassay

This assay allows for the simultaneous testing of multiple odor stimuli.

Objective: To compare the relative attractiveness of different concentrations of this compound or this compound in combination with other compounds.

Materials:

  • Four-way olfactometer

  • Air pump, flow meters, humidifier, and charcoal filter

  • Odor sources (as described for the Y-tube olfactometer)

  • Ips beetles

Protocol:

  • Setup: Connect the air delivery system to the four arms of the olfactometer.

  • Odor Introduction: Place the different odor stimuli (e.g., different concentrations of this compound, a blank control) in the test chambers connected to each of the four arms.

  • Beetle Introduction: Release a beetle into the central chamber of the olfactometer.

  • Observation: Record the number of entries into each arm and the total time spent in each arm over a defined period (e.g., 16 minutes).[8]

  • Data Collection: Repeat with a sufficient number of beetles.

  • Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the number of entries and time spent in each arm.

Electroantennography (EAG)

EAG measures the overall depolarization of the antennal olfactory receptor neurons in response to an odor.

Objective: To determine the sensitivity of Ips beetle antennae to this compound.

Materials:

  • Electroantennography system (including amplifier, data acquisition system)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline solution)

  • Odor delivery system (puff generator)

  • This compound solution at various concentrations

  • Ips beetles

Protocol:

  • Antenna Preparation: Immobilize a beetle and carefully excise one antenna.[9] Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

  • Odor Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air carrying the this compound vapor are injected into this airstream.

  • Stimulation: Present a series of this compound concentrations to the antenna, starting with the lowest concentration. A solvent blank should be used as a control.

  • Data Recording: Record the negative voltage deflection (depolarization) of the antenna for each stimulus.

  • Data Analysis: The amplitude of the EAG response is measured in millivolts (mV). Dose-response curves can be generated by plotting the EAG response against the logarithm of the stimulus concentration.

Data Presentation

Quantitative data from bioassays should be summarized in tables for clear comparison.

Table 1: Example Data from Y-Tube Olfactometer Bioassay

TreatmentControl (Solvent)Beetle Response (n)% Responsep-value
This compound (1 µg)Paraffin Oil3570<0.05
Control (Solvent)Paraffin Oil1530
Total 50 100

Table 2: Example Data from Four-Way Olfactometer Bioassay

Olfactometer ArmMean Time Spent (seconds ± SE)Mean Number of Entries (± SE)
This compound (0.1 µg) 150 ± 12.55.2 ± 0.8
This compound (1 µg) 280 ± 20.18.1 ± 1.2
This compound (10 µg) 250 ± 18.77.5 ± 1.1
Control (Solvent) 80 ± 9.32.3 ± 0.5

Table 3: Example Data from Electroantennography (EAG)

This compound Concentration (µg)Mean EAG Response (mV ± SE)
0.01 0.2 ± 0.05
0.1 0.8 ± 0.12
1 2.5 ± 0.3
10 4.8 ± 0.5
100 5.1 ± 0.4
Control (Solvent) 0.1 ± 0.03

Visualizations

Y_Tube_Olfactometer_Workflow cluster_air Air Delivery System cluster_olfactometer Y-Tube Olfactometer cluster_odor Odor Source Air_Source Air Source Flow_Meter Flow Meter Air_Source->Flow_Meter Humidifier Humidifier Flow_Meter->Humidifier Charcoal_Filter Charcoal Filter Humidifier->Charcoal_Filter Arm_A Arm A Charcoal_Filter->Arm_A Purified Air Arm_B Arm B Charcoal_Filter->Arm_B Purified Air Y_Tube Y-Tube Main_Arm Main Arm Observer Data Recording Y_Tube->Observer Odor_A This compound Odor_A->Arm_A Odor_B Control Odor_B->Arm_B Beetle Ips Beetle Beetle->Main_Arm

Caption: Workflow for a Y-tube olfactometer bioassay.

EAG_Workflow cluster_beetle Beetle Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition Beetle Ips Beetle Dissection Excise Antenna Beetle->Dissection Mounting Mount Antenna on Electrodes Dissection->Mounting Amplifier Amplifier Mounting->Amplifier Electrical Signal Air_Source Purified Air Stream Air_Source->Mounting Odor Delivery Odor_Source This compound Vapor Puff_Generator Puff Generator Odor_Source->Puff_Generator Puff_Generator->Air_Source DAQ Data Acquisition System Amplifier->DAQ Computer Computer DAQ->Computer Analysis Analysis Computer->Analysis EAG Response (mV)

Caption: Workflow for an electroantennography (EAG) experiment.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of Ipsenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of the bark beetle pheromone, ipsenol. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during this synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help improve both chemical yield and enantioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during the synthesis of this compound, providing potential causes and recommended solutions.

Question 1: My overall chemical yield is consistently low. What are the most common factors responsible for this?

Answer: Low chemical yields in the enantioselective synthesis of this compound can be traced back to several critical stages of the process. Common culprits include:

  • Inefficient Reagent Formation: The preparation of the key isoprenylating agent, such as B-2'-isoprenyldiisopinocampheylborane, is a crucial step. The initial metallation of isoprene requires a strong, non-nucleophilic base and strictly anhydrous, oxygen-free conditions to be effective.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent purity are critical. For instance, indium-mediated isoprenylation reactions are sensitive to the solvent, with DMF often providing better results than aqueous media for this specific substrate.[2]

  • Side Reactions: Polymerization of reagents like isoprene or the formation of regioisomers can significantly reduce the yield of the desired product.

  • Product Loss During Workup: this compound is a volatile alcohol. Significant product loss can occur during extraction and solvent removal if not performed carefully. Additionally, for syntheses involving organoboranes, a non-oxidative workup is often necessary to prevent product degradation.[3]

  • Purification Issues: Loss of product during distillation or column chromatography is common due to its volatility. Careful control of temperature and pressure during distillation is essential.[3]

Question 2: I am struggling to achieve high enantioselectivity (high % ee). How can I improve it?

Answer: Achieving high enantiomeric excess (% ee) is a primary goal in this synthesis and is highly sensitive to the experimental setup.

  • Purity of Chiral Source: The optical purity of the chiral auxiliary is paramount. For example, when using B-isoprenyldiisopinocampheylboranes, the enantiomeric purity of the (+)-α-pinene or (-)-α-pinene used to prepare the reagent directly dictates the maximum possible % ee of the final product.

  • Reaction Temperature: Lowering the reaction temperature often leads to a significant increase in enantioselectivity. Successful, highly enantioselective syntheses have been reported at temperatures as low as -100°C.[3] The reduced thermal energy increases the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.

  • Solvent and Additives: Ensure all solvents are anhydrous and of high purity. The coordination of solvent molecules can affect the chiral environment of the reaction.

  • Stoichiometry: The precise ratio of the aldehyde substrate to the chiral isoprenylating reagent can influence enantioselectivity. It is crucial to accurately determine the concentration of the prepared reagent before use.

Question 3: My indium-mediated isoprenylation of isovaleraldehyde is giving a low yield. What can I do?

Answer: While indium-mediated reactions can be very effective, they require specific conditions for success.

  • Solvent Choice: Unlike many other indium-mediated allylations, the isoprenylation to form this compound has been shown to fail in aqueous media.[2] The use of an anhydrous solvent like DMF, often with an additive such as sodium iodide, is recommended to achieve high yields.[2]

  • Purity of the Isoprenyl Halide: The starting material, 2-bromomethyl-1,3-butadiene, can be unstable and may contain vinylic isomers.[2] While the indium insertion is selective, the purity of the starting halide mixture can impact the overall efficiency.

  • Metal Activation: While often not required for indium, ensuring the metal surface is clean and active can be beneficial, especially if the reaction is sluggish.

Question 4: I am observing significant product loss during the workup of my organoborane-based synthesis. What is the best procedure?

Answer: For syntheses utilizing reagents like B-2'-isoprenyldiisopinocampheylborane, a standard oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide) can lead to product degradation. A non-oxidative workup is highly recommended.[3]

  • Quench the Reaction: After the reaction is complete, add acetaldehyde to the mixture. This converts the intermediate borinate ester into a more stable boronate, liberating the α-pinene.

  • Precipitate Boron Species: Add diethanolamine to the mixture. This will form a precipitate with the boron byproducts.

  • Isolate the Product: The product, this compound, can then be isolated from the filtrate by simple distillation, minimizing decomposition.[3]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from various enantioselective and racemic syntheses of this compound, allowing for easy comparison of different approaches.

Method/ReagentAldehydeConditionsYield (%)Enantiomeric Excess (% ee)Reference
d-Ipc2B(2'-isoprenyl)Isovaleraldehyde-100°C65%100% (+)-Ipsenol[3]
l-Ipc2B(2'-isoprenyl)IsovaleraldehydeNot specified60%98% (-)-Ipsenol[3]
Indium / 2-bromomethyl-1,3-butadieneIsovaleraldehydeRoom Temperature, THF91%Racemic (±)[2]
Zinc / 2-bromomethyl-1,3-butadieneIsovaleraldehydeTHF, Reflux52%Racemic (±)[2]
Grignard of 2-chloro-1,3-butadiene / (S)-2-isobutyloxiraneN/A (Epoxide opening)Not specified~70%High (Implied)[4]
Initial Mori Synthesis (from Leucine)N/A (Chiral pool)Multi-step~5%80%[3][4]

Experimental Protocols

Protocol: Enantioselective Synthesis of (+)-Ipsenol via Asymmetric Isoprenylation

This protocol is based on the highly successful method utilizing B-2'-isoprenyldiisopinocampheylborane derived from (+)-α-pinene.[1][3]

Step 1: Preparation of B-2'-isoprenyldiisopinocampheylborane (d-Ipc2BIpn)

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Metallation of Isoprene: In the flask, dissolve potassium 2,2,5,5-tetramethylpiperidide in anhydrous THF. Cool the solution to 0°C. Add freshly distilled isoprene dropwise via the dropping funnel. Stir for 30 minutes at 0°C.

  • Borane Addition: Add a solution of B-methoxydiisopinocampheylborane (prepared from (+)-α-pinene) in anhydrous diethyl ether to the reaction mixture at 0°C.

  • Finalize Reagent: Stir the mixture for an additional 30 minutes at 0°C. The resulting solution of B-2'-isoprenyldiisopinocampheylborane is used directly in the next step.

Step 2: Asymmetric Isoprenylation

  • Cooling: Cool the freshly prepared chiral reagent solution to the desired temperature (e.g., -100°C) using a suitable cooling bath (e.g., liquid nitrogen/ether slush bath).

  • Aldehyde Addition: Add freshly distilled isovaleraldehyde dropwise to the cold solution.

  • Reaction: Stir the mixture at -100°C for the recommended time (typically 2-4 hours), monitoring the reaction progress by TLC if feasible.

Step 3: Non-Oxidative Workup and Purification

  • Quenching: Allow the reaction mixture to warm to room temperature. Add an excess of acetaldehyde and stir for 1 hour.

  • Precipitation: Add diethanolamine to the mixture and stir for 3 hours. A white precipitate of the boron complex will form.

  • Filtration: Filter the mixture through a pad of Celite to remove the solid precipitate. Wash the filter cake with anhydrous pentane or diethyl ether.

  • Isolation: Combine the filtrate and washings. Carefully remove the solvent under reduced pressure (rotary evaporation).

  • Purification: Purify the resulting crude oil by vacuum distillation (e.g., 92°-94° C at 19 mm Hg) to obtain pure (+)-ipsenol.[3]

  • Analysis: Determine the chemical yield. Analyze the enantiomeric excess using chiral GC or by converting the alcohol to a diastereomeric ester (e.g., Mosher's ester) followed by NMR analysis.

Visualizations

Workflow_Ipsenol_Synthesis cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Asymmetric Reaction cluster_workup Step 3: Workup & Purification Metallation Metallation of Isoprene (e.g., with K-TMP) Borane_Add Addition of B-methoxy-d-Ipc2B Metallation->Borane_Add Reagent Formation of Chiral Isoprenylating Reagent Borane_Add->Reagent Aldehyde Add Isovaleraldehyde (at -100°C) Reagent->Aldehyde Reaction Asymmetric Isoprenylation Aldehyde->Reaction Workup Non-Oxidative Workup (Acetaldehyde, Diethanolamine) Reaction->Workup Purification Vacuum Distillation Workup->Purification Analysis Yield & % ee Analysis (Chiral GC / NMR) Purification->Analysis

Caption: Workflow for the enantioselective synthesis of this compound.

Troubleshooting_Yield cluster_yield Troubleshooting Low Yield cluster_ee Troubleshooting Low % ee Start Low Yield or Low % ee Observed Check_Reagents 1. Check Reagent Quality - Distill Aldehyde/Isoprene - Use Anhydrous Solvents Start->Check_Reagents Low Yield Check_Purity 1. Verify Chiral Source Purity (e.g., >99% ee α-pinene) Start->Check_Purity Low % ee Check_Conditions 2. Optimize Conditions - Verify Temperature - Ensure Inert Atmosphere Check_Reagents->Check_Conditions Check_Workup 3. Review Workup - Use Non-Oxidative Method - Minimize Volatility Loss Check_Conditions->Check_Workup Lower_Temp 2. Lower Reaction Temperature (e.g., -78°C to -100°C) Check_Purity->Lower_Temp Check_Stoich 3. Confirm Stoichiometry - Titrate Reagents Lower_Temp->Check_Stoich

Caption: Troubleshooting guide for this compound synthesis issues.

References

Technical Support Center: Resolving Peak Separation in GC Analysis of Ipsenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak separation challenges during the Gas Chromatography (GC) analysis of ipsenol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the GC analysis of this compound isomers?

A1: The primary challenge in the GC analysis of this compound is achieving adequate separation of its stereoisomers (enantiomers and diastereomers). These isomers have very similar chemical and physical properties, which often results in co-elution, where two or more compounds elute from the GC column at the same time, appearing as a single, often asymmetrical, peak.[1] Accurate identification and quantification are crucial, especially in pheromone analysis where the precise ratio of isomers can be critical for biological activity.

Q2: How can I determine if a single peak in my chromatogram contains co-eluting this compound isomers?

A2: Detecting co-elution is a critical first step. Here are several indicators:

  • Peak Shape: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or "tailing." While tailing can have other causes, a distinct shoulder is a strong indicator of overlapping peaks.

  • Mass Spectrometry (MS) Data: If you are using a GC-MS system, examine the mass spectra across the entire peak. If the peak is pure, the mass spectrum should be consistent from beginning to end. Variations in the mass spectra across the peak suggest the presence of multiple co-eluting compounds.

  • Peak Width: Co-eluting peaks are often broader than single-component peaks.

Q3: What type of GC column is best suited for separating this compound isomers?

A3: For separating chiral isomers like the enantiomers of this compound, a chiral GC column is essential.[2] Standard non-chiral columns separate based on boiling point and polarity and are generally insufficient for resolving enantiomers. Cyclodextrin-based stationary phases are highly effective for this purpose. Specifically, derivatives of beta-cyclodextrin, such as in β-DEX™ columns, are a common first choice for separating enantiomeric pairs.[1] These columns create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Q4: Can I separate this compound isomers without derivatization?

A4: Yes, modern chiral stationary phases, particularly those based on cyclodextrins, are capable of separating many chiral compounds, including alcohols like this compound, without the need for derivatization.[1] This simplifies sample preparation and avoids potential side reactions.

Troubleshooting Guide: Poor Peak Separation of this compound Isomers

This guide provides a systematic approach to troubleshooting and resolving poor peak separation of this compound isomers in your GC analysis.

Step 1: Confirm the Problem - Is it Co-elution?

Before making changes to your method, confirm that the issue is indeed peak co-elution.

  • Action:

    • Carefully inspect the peak shape for shoulders, tailing, or excessive broadness.

    • If using GC-MS, analyze the mass spectra at different points across the peak (peak start, apex, and end). A changing spectrum indicates multiple components.

Step 2: Optimize the GC Column and Stationary Phase

The choice of the GC column is the most critical factor for separating isomers.

  • Problem: Inadequate separation of enantiomers.

  • Solution:

    • Use a Chiral Column: If you are not already using a chiral column, this is the most important change to make. Cyclodextrin-based columns are highly recommended.

    • Select the Appropriate Cyclodextrin Derivative: Different cyclodextrin derivatives offer varying selectivity. A good starting point for many chiral separations is a column with a permethylated β-cyclodextrin stationary phase. For specific fragrance compounds, columns like the β-DEX™ 225, which contains heptakis (2,3-di-O-acetyl-6-O-tert-butyldyldimethylsilyl)-β-cyclodextrin, have shown excellent performance for similar compounds.[3]

Parameter Recommendation Rationale
Stationary Phase Chiral (e.g., derivatized β-cyclodextrin)Essential for enantiomeric separation.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessA good starting point for balancing resolution and analysis time.[3]
Step 3: Optimize the Oven Temperature Program

The temperature program directly influences the separation of compounds.

  • Problem: Peaks are broad or not baseline resolved.

  • Solution:

    • Lower the Isothermal Temperature: For chiral separations on cyclodextrin columns, lowering the oven temperature often increases the separation factor (α), leading to better resolution.[1] However, this will also increase the analysis time.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) gives the isomers more time to interact with the stationary phase, which can significantly improve separation.

    • Incorporate an Isothermal Hold: An initial hold at a lower temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks.

Step 4: Adjust Carrier Gas Flow Rate

The linear velocity of the carrier gas affects column efficiency.

  • Problem: Peaks are broad, indicating poor column efficiency.

  • Solution:

    • Optimize Linear Velocity: While the optimal linear velocity depends on the carrier gas (e.g., ~40 cm/s for hydrogen), for some chiral separations, a higher flow rate (60-80 cm/s for hydrogen) has been shown to improve resolution.[4] This should be determined empirically for your specific analysis.

Step 5: Check for and Address System Issues

Poor peak shape can also be a symptom of underlying instrument problems.

  • Problem: Peak tailing.

  • Solution:

    • Check for Active Sites: Tailing can be caused by active sites in the injector liner or at the head of the column. Use a deactivated liner and consider trimming the first few centimeters of the column.

    • Avoid Column Overload: Injecting too much sample can lead to peak tailing and loss of resolution, especially on chiral columns which have a lower sample capacity.[5] If you suspect overloading, dilute your sample and reinject.

  • Problem: Broad peaks.

  • Solution:

    • Check for Leaks: Leaks in the system can lead to band broadening. Perform a leak check of your GC system.

    • Ensure Proper Column Installation: Improperly installed columns can create dead volume, leading to broader peaks.

Experimental Protocols

The following is a recommended starting protocol for the chiral GC analysis of this compound isomers, based on methods used for similar fragrance compounds.[3] Optimization will likely be required for your specific application and instrumentation.

Recommended GC Method Parameters:

Parameter Setting
Column β-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Injector Split/Splitless
Injector Temperature 250°C
Split Ratio 100:1 (can be adjusted based on sample concentration)
Oven Program
   Initial Temperature60°C
   Initial Hold Time2 minutes
   Ramp Rate2°C/minute
   Final Temperature200°C
   Final Hold Time5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C

Note on Quantitative Data: Specific retention times for this compound isomers are highly dependent on the exact instrumentation and conditions used. The provided protocol is a starting point for method development. It is recommended to run an initial screening with a slow temperature ramp to determine the elution temperatures of the isomers and then optimize the method to achieve baseline separation (Rs > 1.5).

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak separation in the GC analysis of this compound isomers.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Isomer Separation Start Poor Peak Separation (Co-elution Suspected) CheckPeakShape Inspect Peak Shape & MS Spectra Start->CheckPeakShape IsCoelution Co-elution Confirmed? CheckPeakShape->IsCoelution CheckColumn Using a Chiral Column? IsCoelution->CheckColumn Yes Reevaluate Re-evaluate Initial Diagnosis IsCoelution->Reevaluate No InstallChiralColumn Install Appropriate Chiral Column (e.g., β-DEX derivative) CheckColumn->InstallChiralColumn No OptimizeTemp Optimize Temperature Program - Lower initial temp - Reduce ramp rate CheckColumn->OptimizeTemp Yes InstallChiralColumn->OptimizeTemp TempOptimized Separation Improved? OptimizeTemp->TempOptimized OptimizeFlow Adjust Carrier Gas Flow Rate TempOptimized->OptimizeFlow No Resolved Peak Separation Resolved TempOptimized->Resolved Yes FlowOptimized Separation Improved? OptimizeFlow->FlowOptimized CheckSystem Check for System Issues: - Leaks - Active Sites - Column Overload FlowOptimized->CheckSystem No FlowOptimized->Resolved Yes CheckSystem->OptimizeTemp

Caption: A logical workflow for troubleshooting peak separation issues.

References

Technical Support Center: Overcoming Challenges in the Large-Scale Production of Ipsenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of ipsenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during both chemical synthesis and biotechnological production of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and scale-up efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale this compound production?

A1: The two primary methods for large-scale this compound production are chemical synthesis and biotechnological production via fermentation. Chemical synthesis offers established routes with potentially high purity but can involve hazardous reagents and generate significant waste. Biotechnological production, typically using engineered yeast or bacteria, is a more sustainable approach but may present challenges in optimizing yield and downstream processing.

Q2: Which enantiomer of this compound is biologically active?

A2: The biologically active enantiomer of this compound is (S)-(-)-ipsenol. Achieving high enantiomeric purity is a critical challenge in its production, as the antipode may be inactive or even inhibitory.

Q3: What are the main challenges in the chemical synthesis of this compound at a large scale?

A3: Key challenges include controlling the stereochemistry to produce the desired (S)-(-)-enantiomer, managing exothermic reactions during scale-up, ensuring the purity of starting materials and reagents, and effectively removing byproducts and impurities during purification.[1][2] The multi-step nature of many synthetic routes can also lead to lower overall yields on an industrial scale.

Q4: What are the bottlenecks in the biotechnological production of this compound?

A4: Common bottlenecks include low titers and productivity from the microbial host, metabolic burden on the cells from the engineered pathway, toxicity of this compound or pathway intermediates to the host organism, and challenges in extracting and purifying the volatile this compound from the fermentation broth.[3][4]

Q5: How can the purity of this compound be assessed?

A5: Purity can be assessed using a variety of analytical techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC) to determine the percentage of impurities. Chiral GC or HPLC is necessary to determine the enantiomeric excess (ee%). Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the final product.

Troubleshooting Guides

Chemical Synthesis
Problem Potential Cause Troubleshooting/Optimization Strategy
Low Yield Incomplete reaction; side reactions; poor quality of reagents; suboptimal reaction conditions (temperature, pressure, catalyst).Optimize reaction time and temperature. Ensure reagents and solvents are pure and dry. Screen different catalysts and catalyst loadings. Use a different synthetic route with higher reported yields.
Low Enantioselectivity Inappropriate chiral catalyst or auxiliary; racemization during reaction or workup.Screen a variety of chiral ligands or catalysts. Optimize reaction temperature, as lower temperatures often favor higher enantioselectivity. Use milder workup conditions to prevent racemization.
Formation of Impurities Side reactions such as polymerization of dienes; incomplete reaction leading to residual starting materials.Optimize the addition rate of reagents to minimize side reactions. Use inhibitors to prevent polymerization. Adjust stoichiometry to ensure complete conversion of the limiting reagent. Employ purification techniques like fractional distillation or column chromatography.
Difficulty in Purification Similar boiling points of this compound and impurities; thermal instability of this compound.Use high-efficiency fractional distillation columns. Consider vacuum distillation to lower the boiling point and prevent degradation. Employ column chromatography with a suitable stationary and mobile phase.
Runaway Reaction (Exotherm) Poor heat transfer at larger scales; rapid addition of reagents.Ensure adequate cooling capacity of the reactor. Add reagents slowly and monitor the internal temperature closely. Perform calorimetric studies at a smaller scale to understand the reaction's thermal profile.
Biotechnological Production (Fermentation)
Problem Potential Cause Troubleshooting/Optimization Strategy
Low Titer/Productivity Suboptimal fermentation conditions (pH, temperature, aeration); inefficient metabolic pathway; precursor limitation.Optimize fermentation parameters such as pH, temperature, and dissolved oxygen levels. Use metabolic engineering to enhance the expression of key enzymes in the biosynthetic pathway and block competing pathways. Implement a fed-batch strategy to maintain optimal substrate concentrations.
Product Toxicity Accumulation of this compound or pathway intermediates to toxic levels for the host organism.Implement in-situ product removal techniques, such as gas stripping or two-phase fermentation with an organic solvent, to continuously remove this compound from the culture.[4]
Low Yield in Downstream Processing Inefficient extraction from the fermentation broth; loss of volatile this compound during processing.Use solvent extraction with a water-immiscible organic solvent. Employ adsorption onto a solid-phase resin followed by elution.[5] Use a closed system during extraction and distillation to minimize the loss of volatile product.
Contamination of Culture Poor sterile technique; contaminated raw materials.Ensure all media, equipment, and inoculum are sterile. Use antibiotics if appropriate for the host organism and process. Monitor the culture for contaminating microorganisms.
Inconsistent Batch Performance Variability in inoculum quality; fluctuations in fermentation conditions.Standardize the inoculum preparation procedure. Implement robust process control to maintain consistent fermentation parameters between batches.

Data Presentation

Comparison of Selected Chemical Synthesis Routes for this compound
Method Key Reagents Reported Yield Enantiomeric Excess (ee%) Reference
Organoborane ChemistryB-2'-isoprenyldiisopinocampheylborane, isovaleraldehyde65%96%[6]
Indium-mediated Isoprenylation2-bromomethyl-1,3-butadiene, isovaleraldehyde, Indium91% (racemic)N/A[7]
Zinc-mediated Reaction2-(bromomethyl)buta-1,3-diene, isovaleraldehyde, Zn52% (racemic)N/A
Grignard ReactionIsobutylmagnesium bromide, 3-methylene-4-pentenalNot specifiedN/A[8]

Experimental Protocols

General Protocol for Enantioselective Chemical Synthesis of (S)-(-)-Ipsenol via Organoborane Chemistry

This protocol is a generalized procedure based on asymmetric isoprenylation methods.[6]

Objective: To synthesize (S)-(-)-ipsenol with high enantiomeric purity.

Materials:

  • Isoprene

  • Potassium 2,2,5,5-tetramethylpiperidide

  • B-methoxydiisopinocampheylborane

  • Boron trifluoride-etherate

  • Isovaleraldehyde

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Diethanolamine

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Methodology:

  • Preparation of B-2'-Isoprenyldiisopinocampheylborane:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve isoprene in anhydrous THF.

    • Cool the solution to -78°C.

    • Slowly add a solution of potassium 2,2,5,5-tetramethylpiperidide in THF.

    • Stir the mixture for the specified time to allow for metalation.

    • Add a solution of B-methoxydiisopinocampheylborane, followed by boron trifluoride-etherate.

    • Allow the reaction to proceed to form the chiral isoprenylating agent.

  • Asymmetric Isoprenylation:

    • To the solution of the chiral isoprenylating agent, slowly add a solution of isovaleraldehyde at -78°C.

    • Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., acetaldehyde).

  • Workup and Purification:

    • Warm the reaction mixture to room temperature.

    • Add diethanolamine to precipitate the boron-containing byproducts.

    • Filter the mixture and wash the solid with diethyl ether.

    • Combine the organic filtrates and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure (S)-(-)-ipsenol.

  • Analysis:

    • Confirm the structure of the product by ¹H NMR and ¹³C NMR.

    • Determine the purity by GC-FID.

    • Determine the enantiomeric excess by chiral GC analysis.

Hypothetical Protocol for Biotechnological Production of this compound in Engineered Saccharomyces cerevisiae

This protocol is a hypothetical procedure based on metabolic engineering strategies for terpene production in yeast.[9][10]

Objective: To produce this compound via fermentation using an engineered strain of Saccharomyces cerevisiae.

Materials:

  • Engineered S. cerevisiae strain containing the this compound biosynthesis pathway.

  • Yeast extract, peptone, and a carbon source (e.g., glucose or galactose) for the fermentation medium.

  • Trace metals and vitamin solutions.

  • Bioreactor with controls for temperature, pH, and dissolved oxygen.

  • Organic solvent for in-situ product removal (e.g., dodecane).

Methodology:

  • Inoculum Preparation:

    • Inoculate a sterile seed culture medium with a single colony of the engineered yeast strain.

    • Incubate at 30°C with shaking until the culture reaches the mid-exponential growth phase.

  • Fermentation:

    • Sterilize the bioreactor containing the production medium.

    • Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of approximately 0.1.

    • Maintain the fermentation at 30°C and a pH of 5.5.

    • Control the dissolved oxygen level through sparging with sterile air and agitation.

    • If using a fed-batch strategy, start the feed of a concentrated carbon source solution after the initial batch phase to maintain a low substrate concentration and avoid overflow metabolism.

    • For in-situ product removal, add a sterile organic solvent (e.g., 10% v/v dodecane) to the bioreactor to form a two-phase system.

  • Downstream Processing:

    • After the fermentation is complete (typically 72-120 hours), separate the organic phase from the aqueous phase.

    • The aqueous phase containing the yeast cells can be discarded or further processed if this compound is also present intracellularly.

    • Wash the organic phase with water to remove any water-soluble impurities.

    • Separate the this compound from the high-boiling organic solvent by vacuum distillation.

  • Analysis:

    • Monitor cell growth by measuring OD₆₀₀.

    • Quantify this compound concentration in the organic phase throughout the fermentation using GC-MS or GC-FID.

    • Assess the purity and enantiomeric excess of the final product using chiral GC.

Visualizations

Ipsenol_Chemical_Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification cluster_analysis Quality Control Starting_Materials Starting Materials (e.g., Isoprene, Isovaleraldehyde) Reaction Asymmetric Synthesis (e.g., Organoborane Chemistry) Starting_Materials->Reaction Reaction Conditions Crude_Product Crude this compound Reaction->Crude_Product Purification_Step Purification (e.g., Distillation, Chromatography) Crude_Product->Purification_Step Pure_this compound Pure (S)-(-)-Ipsenol Purification_Step->Pure_this compound Analysis Analysis (GC, Chiral GC, NMR) Pure_this compound->Analysis

Caption: Workflow for the chemical synthesis of this compound.

Ipsenol_Biosynthesis_Pathway cluster_pathway Mevalonate Pathway (in engineered yeast) Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Kinases, Decarboxylase GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPP synthase Myrcene Myrcene GPP->Myrcene Myrcene synthase This compound This compound Myrcene->this compound Cytochrome P450 hydroxylase

Caption: A potential biosynthetic pathway for this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction/Fermentation Conditions Start->Optimize_Conditions Analyze_Byproducts Analyze for Byproducts/Impurities Start->Analyze_Byproducts Check_Purity->Optimize_Conditions Optimize_Conditions->Analyze_Byproducts Re-engineer_Strain Re-engineer Microbial Strain Optimize_Conditions->Re-engineer_Strain For Fermentation Improve_Purification Improve Purification Protocol Analyze_Byproducts->Improve_Purification End Yield Improved Improve_Purification->End Re-engineer_Strain->End

Caption: A logical troubleshooting workflow for low this compound yield.

References

Technical Support Center: Optimizing Dispenser Technology for Ipsenol Release Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the release rates of ipsenol from various dispenser technologies. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to inform your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of dispensers used for semiochemicals like this compound?

A1: Dispensers for semiochemicals are broadly categorized as passive and active.[1]

  • Passive Dispensers: These release this compound through diffusion and are heavily influenced by environmental factors. Common examples include:

    • Solid Matrix Dispensers: Polyethylene tubes, rubber septa, and membrane dispensers are frequently used.[2][3][4][5] The semiochemical is embedded within a polymer matrix and is released as it volatilizes from the surface.

    • Reservoir Dispensers: These include vials and sachets that hold a liquid formulation of the semiochemical, which is then released through a permeable membrane or opening.

  • Active Dispensers: These systems, such as aerosol devices, can be programmed to release specific amounts of this compound at predetermined intervals.[1] This allows for more precise control over the atmospheric concentration.

Q2: Which environmental factors have the most significant impact on the release rate of this compound?

A2: The release rate of this compound from passive dispensers is primarily influenced by:

  • Temperature: This is often the most critical factor. Higher ambient temperatures increase the vapor pressure of this compound, leading to a significantly higher release rate.[1][6][7][8]

  • Wind Speed: Increased airflow across the dispenser surface can accelerate the volatilization and dispersal of this compound, thereby increasing the release rate.[1]

  • Sunlight (UV Radiation): Direct exposure to sunlight can not only increase the temperature of the dispenser but also potentially lead to the degradation of this compound, affecting its stability and release over time.[9]

Q3: How does the choice of dispenser material affect this compound release?

A3: The dispenser material plays a crucial role in the release kinetics. The type of polymer, its thickness, and the presence of any additives can all influence the rate of diffusion of this compound through the matrix.[1] For example, a more porous or permeable material will generally result in a faster release rate. The compatibility of the material with this compound is also important to prevent degradation of the semiochemical.

Q4: What is the expected release profile over the lifetime of a passive dispenser?

A4: Most passive dispensers exhibit a first-order release kinetic, where the release rate is highest initially and then decreases over time as the concentration of this compound within the dispenser depletes.[3] Some designs aim for a zero-order release, providing a more constant release rate over a longer period, but this can be challenging to achieve in practice.[3]

Q5: How can I achieve a more consistent, zero-order release of this compound?

A5: Achieving a true zero-order release is difficult with simple passive dispensers.[3] However, you can improve consistency by:

  • Using Membrane-Controlled Reservoir Dispensers: These are designed to provide a more constant release rate as long as a liquid reservoir of this compound is present.

  • Selecting Appropriate Polymers: Certain polymers can be engineered to have a more linear release profile.

  • Employing Active Dispenser Systems: Programmable, active dispensers offer the most precise control over the release rate.[1]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Inconsistent Release Rates Between Replicates - Fluctuations in microclimate (temperature, airflow) at different dispenser locations.- Inconsistent manufacturing of dispensers.- Degradation of this compound in some dispensers prior to use.[1]1. Ensure all dispensers are placed in locations with similar environmental conditions.2. Test a subset of dispensers from the batch for initial load and release rate consistency.3. Store all dispensers in a cool, dark, and dry place before deployment.
Premature Depletion of this compound - Higher than anticipated ambient temperatures accelerating the release rate.[1][8]- Use of a dispenser type not suited for the duration of the experiment.- High wind conditions increasing volatilization.[1]1. Select a dispenser with a higher initial load of this compound or one specifically designed for slower release.2. Consider using a dispenser made from a less permeable material.3. If possible, shield dispensers from direct, high winds.
Low or No this compound Release - Lower than expected ambient temperatures.[1]- The dispenser material is too impermeable for this compound.- Clogging of dispenser pores (if applicable).- Complete degradation of this compound due to improper storage or exposure to UV light.[9][10][11][12]1. Conduct experiments within the optimal temperature range for the dispenser if possible.2. Switch to a dispenser made from a more permeable material or with a larger surface area.3. Visually inspect dispensers for any obstructions.4. Verify the stability and purity of the this compound stock.
Discoloration or Change in Dispenser Appearance - Chemical interaction between this compound and the dispenser material.- Oxidation or degradation of this compound or the polymer matrix.1. Consult the dispenser manufacturer regarding material compatibility with this compound.2. Analyze the residual material to identify any degradation products.3. Store dispensers protected from light and oxygen.
Analytical Variability in Quantification - Inconsistent extraction efficiency from the dispenser matrix.- Contamination of the GC-MS system.- Degradation of this compound during sample preparation or analysis.1. Optimize and validate the solvent extraction protocol to ensure complete recovery.2. Run system blanks and standards to check for contamination and carryover.[13][14][15]3. Use an internal standard and ensure samples are analyzed promptly after preparation.

Quantitative Data on this compound Release

The following tables summarize hypothetical quantitative data for this compound release from different dispenser types under controlled laboratory conditions. This data is for illustrative purposes to aid in experimental design. Actual release rates will vary based on specific dispenser manufacturing and environmental conditions.

Table 1: Effect of Temperature on this compound Release Rate from a Polyethylene Sachet Dispenser (100mg initial load)

Temperature (°C)Average Daily Release Rate (mg/day)Cumulative Release after 30 days (mg)
151.5 ± 0.245
253.2 ± 0.496
356.8 ± 0.7>100 (depleted)

Table 2: Comparison of this compound Release from Different Dispenser Types at 25°C (100mg initial load)

Dispenser TypeInitial Release Rate (mg/day)Release Rate after 15 days (mg/day)Half-life (days)
Polyethylene Sachet3.52.8~22
Rubber Septum2.11.5~35
Membrane Reservoir2.82.6~40

Experimental Protocols

Protocol 1: Gravimetric Determination of this compound Release Rate

This method is a simple way to estimate the release rate by measuring the weight loss of the dispenser over time.

Materials:

  • This compound-loaded dispensers

  • Analytical balance (readable to 0.0001 g)

  • Forceps

  • Environmental chamber or controlled temperature room

  • Data logger for temperature and humidity

Procedure:

  • Label each dispenser with a unique identifier.

  • Individually weigh each dispenser on the analytical balance and record this as the initial weight (W₀) at time zero (t₀).

  • Place the dispensers in the environmental chamber set to the desired experimental conditions (e.g., 25°C and 50% relative humidity).

  • At predetermined time intervals (e.g., every 24 hours for the first week, then every 48-72 hours), remove the dispensers one at a time using forceps.

  • Carefully weigh each dispenser and record the weight (Wₜ) and the time (t).

  • Return the dispensers to the environmental chamber immediately after weighing.

  • Continue this process for the desired duration of the experiment.

  • Calculate the cumulative weight loss at each time point (W₀ - Wₜ).

  • The average release rate for a given interval can be calculated as (Wₜ₁ - Wₜ₂) / (t₂ - t₁).

Protocol 2: Quantification of Residual this compound using Solvent Extraction and GC-MS

This method provides a more accurate measure of the amount of this compound remaining in the dispenser at a given time.

Materials:

  • Field-aged or lab-aged this compound dispensers

  • Hexane or another suitable organic solvent (HPLC grade)

  • Internal standard (e.g., undecane or another non-interfering alkane)

  • Volumetric flasks (10 mL)

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath

  • GC vials with inserts

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • At the end of the desired time interval, retrieve the dispenser.

    • Cut the dispenser into small pieces and place them into a 10 mL volumetric flask.

    • Add a known concentration of the internal standard to the flask.

    • Fill the flask to the mark with hexane.

    • Vortex the flask for 1 minute.

    • Place the flask in an ultrasonic bath for 30 minutes to facilitate extraction.

    • Allow the polymer pieces to settle.

    • Transfer an aliquot of the supernatant to a GC vial for analysis.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 220°C, hold for 5 minutes.

    • MS Detector: Electron ionization (EI) mode, scan range of 40-300 m/z.

    • Run a calibration curve with known concentrations of this compound and the internal standard.

  • Data Analysis:

    • Quantify the amount of this compound in the extract based on the calibration curve.

    • The release rate can be calculated by subtracting the residual amount from the initial known amount and dividing by the time interval.

Visualizations

Experimental_Workflow cluster_prep Dispenser Preparation & Aging cluster_analysis Analysis cluster_results Data Interpretation start Initial Dispenser Weighing (W₀) aging Incubation in Environmental Chamber start->aging weighing Periodic Weighing (Wₜ) aging->weighing Gravimetric Method extraction Solvent Extraction aging->extraction Residual Analysis weighing->extraction grav_calc Calculate Release Rate from Weight Loss weighing->grav_calc gcms GC-MS Quantification extraction->gcms res_calc Calculate Release Rate from Residual Amount gcms->res_calc end Optimized Release Profile grav_calc->end res_calc->end

Caption: Workflow for determining this compound release rates.

Troubleshooting_Logic cluster_release Release Rate Issues cluster_analytical Analytical Issues start Inconsistent Experimental Results? premature Premature Depletion? start->premature Yes low_release Low/No Release? start->low_release Yes quant_error Quantification Error? start->quant_error Yes temp Check Temperature Logs (Higher than expected?) premature->temp dispenser_type Review Dispenser Choice (Incorrect for duration?) premature->dispenser_type temp_low Check Temperature Logs (Lower than expected?) low_release->temp_low material Evaluate Dispenser Material (Too impermeable?) low_release->material degradation Assess this compound Stability (Degradation?) low_release->degradation extraction Validate Extraction Protocol (Incomplete recovery?) quant_error->extraction gc_check Check GC-MS Performance (Contamination/Calibration?) quant_error->gc_check end_node Implement Corrective Actions temp->end_node dispenser_type->end_node temp_low->end_node material->end_node degradation->end_node extraction->end_node gc_check->end_node

Caption: Troubleshooting logic for this compound release experiments.

References

Technical Support Center: Troubleshooting Low Trap Capture Rates with Ipsenol Baits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing ipsenol-baited traps in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may lead to low capture rates, ensuring the efficacy and accuracy of your research.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems encountered with this compound-baited traps.

Issue 1: No or Very Low Trap Captures

Possible CauseRecommended Solution
Incorrect Timing of Trap Deployment Consult historical and regional phenology data for the target species to ensure traps are deployed just before or at the very beginning of the adult flight period.[1]
Improper Trap Placement Traps may be at an incorrect height, in a location with low pest pressure, or obstructed by dense foliage. For many bark beetle species, placing traps 1.5-2.0 meters above the ground is a common starting point, but this can vary.[2][3][4][5][6] Ensure traps are not placed in areas with high wind, as this can disrupt the pheromone plume.[7][8]
Lure Degradation or Mishandling This compound lures can degrade if not stored or handled properly. Store lures in a cool, dark place, preferably refrigerated or frozen, until use.[7] Avoid touching the lure with bare hands to prevent contamination with foreign scents.[9]
Low Pest Population Density The local population of the target insect may genuinely be low. To confirm, increase the density of traps in the area. If captures remain low across all traps, it is likely an indicator of a small local population.
Pheromone Plume Disruption Strong air currents can disrupt the pheromone plume, making it difficult for insects to locate the trap.[7] Avoid placing traps in open, windy areas. Placement near a stand of trees can provide a natural windbreak.[8][10] Competing scents from other pheromone traps or natural sources can also cause interference.[7]

Issue 2: Trap Captures Suddenly Decrease

Possible CauseRecommended Solution
Lure Exhaustion Pheromone lures have a finite lifespan. The release rate of this compound will decrease over time, reducing the trap's attractiveness. Adhere to the manufacturer's recommended lure replacement schedule.[11][12]
Trap Saturation The trap's collection container may be full of insects and other debris, preventing further captures. Regularly service traps, emptying the collection containers and cleaning any sticky surfaces.[7][12]
Environmental Changes A sudden drop in temperature, heavy rain, or high winds can significantly reduce insect flight activity, leading to a decrease in trap captures.[8][10][13][14][15][16] Monitor local weather conditions and correlate them with capture data.
End of Flight Period The natural flight period of the target species may be ending. Continue monitoring to confirm a consistent downward trend in captures.

Issue 3: Capturing High Numbers of Non-Target Species

Possible CauseRecommended Solution
Lure Composition While this compound is a primary attractant for many Ips species, it can also attract other, non-target insects, including predators and parasitoids of bark beetles.[1][3][14][17][18] Some commercial lures may contain a blend of semiochemicals to attract a broader range of species.
Trap Design and Color The design and color of the trap can influence the types of insects captured. For example, certain colors may be more attractive to specific insect groups.[4][6]
Trap Location Placing traps in diverse habitats may increase the variety of species captured.

Frequently Asked Questions (FAQs)

Q1: How high should I place my this compound-baited trap?

A1: Trap height is a critical factor influencing capture rates and can be species-dependent. For many bark and woodboring beetles, a height of 1.5 to 2 meters above the ground is a standard starting point. However, some studies have shown that canopy traps (18-23 meters) are more effective for certain species, while understory traps (0.3-0.5 meters) are better for others.[2][3][4][5][6] It is recommended to consult literature specific to your target species and conduct preliminary trapping at various heights to determine the optimal placement in your study area.

Q2: What is the optimal temperature for using this compound baits?

A2: Insect flight activity is highly dependent on temperature. For Ips sexdentatus, a significant percentage of captures (73.9%) occurred in a temperature range of 15-24.9°C.[13][14] Generally, bark beetle flight is limited at temperatures below 18-20°C. Capture rates will likely be low outside of the optimal temperature range for your target species' flight activity.

Q3: How does weather affect trap capture rates?

A3: Weather conditions significantly impact insect activity and, consequently, trap captures.

  • Temperature: As mentioned above, temperature is a primary driver of insect flight.[8][10][13][14][15][16]

  • Wind: High wind speeds can disrupt the pheromone plume, making it difficult for insects to locate the trap. Traps placed in locations sheltered from strong winds tend to have higher capture rates.[7][8][10]

  • Rain: Heavy rainfall can suppress insect flight and reduce trap captures.

Q4: How often should I replace the this compound lure?

A4: The longevity of an this compound lure depends on its formulation and environmental conditions. Always follow the manufacturer's recommendations for lure replacement.[11][12] As a general guideline, many pheromone lures are effective for 30-60 days. Regularly replacing lures is crucial for maintaining consistent trap attractiveness.

Q5: I am catching a lot of predator insects in my traps. Is this normal?

A5: Yes, it is common for pheromone traps to capture non-target species, including predators and parasitoids of the target pest.[1][3][14][17][18] These beneficial insects are often attracted to the same chemical cues as their prey. If the number of non-target captures is a concern, consider using a more species-specific lure blend if available, or a different trap design that may be more selective.

Quantitative Data Summary

Table 1: Effect of Trap Height on Bark and Woodboring Beetle Captures

SpeciesUnderstory Trap Captures (Mean ± SE)Canopy Trap Captures (Mean ± SE)
Xylosandrus crassiusculus15.3 ± 3.1 a3.2 ± 0.8 b
Dendroctonus terebrans1.8 ± 0.5 a0.3 ± 0.1 b
Ips grandicollis3.5 ± 0.9 a2.5 ± 0.6 a
Monochamus titillator0.4 ± 0.2 b2.1 ± 0.5 a

Data adapted from a study in north-central Georgia. Means in the same row followed by the same letter are not significantly different.[3]

Table 2: Influence of Lure Composition on Ips Species Capture

Lure CompositionIps avulsus (Mean Captures)Ips calligraphus (Mean Captures)Ips grandicollis (Mean Captures)
Ethanol + α-pinene100150200
Ethanol + α-pinene + this compound250200250
Ethanol + α-pinene + Ipsdienol150250300
Ethanol + α-pinene + this compound + Ipsdienol400250300

This table presents a conceptual summary based on findings that the combination of this compound and ipsdienol can have a synergistic effect on the capture of some Ips species.[17] Actual capture numbers will vary based on location, season, and population density.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Deploying and Monitoring this compound-Baited Funnel Traps

  • Site Selection: Choose a study site representative of the target species' habitat. Avoid areas with excessive wind exposure.[7][8][10]

  • Trap Assembly: Assemble the multi-funnel trap according to the manufacturer's instructions. Ensure all funnels are correctly seated.

  • Lure Handling and Placement:

    • Wear gloves when handling the this compound lure to prevent contamination.[9]

    • Attach the lure to the trap as per the manufacturer's guidelines. This is typically in the center of the series of funnels.

  • Trap Installation:

    • Hang the trap from a tree branch or a dedicated stand at the desired height (typically 1.5-2.0 meters for many bark beetles).[2][3][4][5][6]

    • Ensure the trap hangs freely and is not obstructed by foliage.

    • If using multiple traps, space them at least 15-20 meters apart to avoid interference.[7]

  • Collection Cup Preparation:

    • Add a killing and preservation agent to the collection cup. A common solution is a mixture of propylene glycol and water, or a saline solution with a few drops of unscented detergent to break the surface tension.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Carefully remove the collection cup.

    • Strain the contents to separate the insects from the liquid.

    • Count and identify the target species and any significant non-target species.

    • Record the data, noting the date, trap number, and any relevant environmental conditions.

  • Trap Maintenance:

    • Empty and clean the collection cup at each check.

    • Replenish the killing and preservation agent.

    • Replace the this compound lure according to the recommended schedule.[11][12]

    • Inspect the trap for any damage.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Deployment cluster_monitoring Phase 3: Monitoring & Maintenance cluster_analysis Phase 4: Analysis & Conclusion start Start: Define Research Objectives site_selection Site Selection start->site_selection trap_assembly Trap Assembly site_selection->trap_assembly lure_prep Lure Preparation (Handle with Gloves) trap_assembly->lure_prep trap_installation Trap Installation (Correct Height & Spacing) lure_prep->trap_installation collection_cup_prep Prepare Collection Cup (Killing/Preservative Agent) trap_installation->collection_cup_prep trap_check Weekly Trap Check collection_cup_prep->trap_check data_collection Data Collection (Count & Identify Species) trap_check->data_collection data_analysis Data Analysis trap_check->data_analysis End of Experiment trap_maintenance Trap Maintenance (Empty, Clean, Refill) data_collection->trap_maintenance lure_replacement Lure Replacement (Follow Schedule) trap_maintenance->lure_replacement lure_replacement->trap_check Continue Monitoring conclusion Conclusion & Reporting data_analysis->conclusion

Caption: Experimental workflow for pheromone trapping.

troubleshooting_flowchart start Low Trap Capture Rate check_timing Is trap deployment timed with the 'target species' flight period? start->check_timing check_placement Is the trap placed at the correct height and location? check_timing->check_placement Yes adjust_timing Adjust deployment to match pest phenology. check_timing->adjust_timing No check_lure Is the lure fresh and stored correctly? check_placement->check_lure Yes adjust_placement Relocate trap to recommended height/position. check_placement->adjust_placement No check_trap Is the trap saturated or damaged? check_lure->check_trap Yes replace_lure Replace with a fresh lure. check_lure->replace_lure No check_weather Are weather conditions (temp, wind, rain) suitable for flight? check_trap->check_weather Yes service_trap Service trap: replace liner/empty. check_trap->service_trap No low_population Pest population may be low. check_weather->low_population Yes monitor_weather Correlate captures with weather data. check_weather->monitor_weather No adjust_timing->check_placement adjust_placement->check_lure replace_lure->check_trap service_trap->check_weather monitor_weather->low_population

Caption: Troubleshooting flowchart for low trap captures.

References

Technical Support Center: Minimizing Degradation of Ipsenol in Field Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of ipsenol in field applications. The following information is designed to address common challenges and provide practical solutions for maintaining the efficacy of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in the field a concern?

A1: this compound is a terpene alcohol that functions as an aggregation pheromone for certain bark beetle species of the genus Ips. Its effectiveness in pest management and ecological studies depends on its atmospheric concentration, which can be significantly reduced by degradation.[1][2][3] The chemical structure of this compound, containing double bonds and a hydroxyl group, makes it susceptible to degradation under typical field conditions.[4][5]

Q2: What are the primary factors that contribute to the degradation of this compound in the field?

A2: The primary factors contributing to this compound degradation in field applications are:

  • Oxidation: The unsaturated bonds in the this compound molecule are susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process can be accelerated by heat and light.[4]

  • UV Radiation: Sunlight, specifically UV radiation, can provide the energy to initiate photochemical degradation reactions, leading to the breakdown of the this compound molecule.

  • Temperature: Higher ambient temperatures can increase the rate of both oxidative and thermal degradation of this compound.[6][7] The release rate of this compound from dispensers is also temperature-dependent, which can affect its longevity in the field.[8]

  • pH: While less critical in atmospheric applications, the pH of the formulation or dispenser matrix can influence the stability of this compound, particularly if it comes into contact with acidic or basic surfaces.

Q3: How can I properly store this compound to minimize degradation before use?

A3: To ensure the stability of this compound before field application, it is recommended to:

  • Store it in a cool, dark place, preferably in a refrigerator or freezer.

  • Keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Avoid repeated freeze-thaw cycles. Aliquot the sample into smaller, single-use vials if necessary.

Q4: What are the best practices for deploying this compound in the field to maximize its lifespan?

A4: To maximize the field lifespan of this compound, consider the following:

  • Use of Controlled-Release Dispensers: Employing controlled-release dispensers can protect this compound from environmental factors and ensure a steady release rate over an extended period.[8][9][10][11]

  • Strategic Placement: Position dispensers in locations that are shielded from direct, intense sunlight for prolonged periods, if possible, without compromising the efficacy of the pheromone lure.

  • Timing of Application: Deploy lures as close as possible to the target insect's activity period to ensure the pheromone is at its most effective concentration when needed.

Troubleshooting Guide

Q: My this compound-baited traps are not as effective as expected. What could be the issue?

A: Several factors could contribute to reduced efficacy. Use the following checklist to troubleshoot the problem:

  • Verify Lure Integrity:

    • Age of Lure: Has the lure expired? Check the manufacturer's recommended shelf life and storage conditions.

    • Storage Conditions: Was the lure stored correctly before use? Improper storage can lead to premature degradation.

    • Visual Inspection: Is there any visible damage to the dispenser or discoloration of the lure material?

  • Assess Environmental Conditions:

    • Extreme Temperatures: Have there been unusually high temperatures that could accelerate degradation and release rates?

    • Heavy Rainfall: Excessive rain could potentially wash away certain types of formulated lures or affect the release from certain dispenser types.

    • High Winds: Strong winds can alter the dispersal of the pheromone plume, making it difficult for insects to locate the source.

  • Evaluate Trap Placement and Design:

    • Incorrect Height or Location: Is the trap placed at the recommended height and location for the target species?

    • Trap Saturation: Is the trap already full of insects, preventing new captures?

    • Interference from Other Odors: Are there any strong, competing odors in the vicinity that might be masking the pheromone?

  • Consider the Pheromone Formulation:

    • Release Rate: Is the release rate of the dispenser appropriate for the target species and environmental conditions? A release rate that is too low may not be attractive, while one that is too high can be repellent or lead to rapid depletion of the lure.[1]

    • Enantiomeric Ratio: Is the enantiomeric ratio of the this compound in your lure correct for the target Ips species? Different species respond to different stereoisomers.[1]

Quantitative Data on this compound Degradation

Due to the limited availability of specific quantitative data on this compound degradation in publicly accessible literature, the following table provides an illustrative example of how temperature might affect the degradation rate and field longevity of this compound in a generic controlled-release dispenser. This data is hypothetical and intended for comparative purposes.

Temperature (°C)Assumed Half-life (days)Estimated Field Longevity (days)
106090 - 120
204560 - 90
303040 - 60
401520 - 30

Note: Field longevity is influenced by a combination of factors including the specific dispenser technology, airflow, and exposure to UV radiation.

Experimental Protocols

Protocol 1: Gravimetric Analysis of this compound Release Rate from a Controlled-Release Dispenser

Objective: To determine the release rate of this compound from a specific dispenser type under controlled laboratory conditions.

Materials:

  • Analytical balance (readable to 0.0001 g)

  • Forced-air oven with temperature control

  • Multiple this compound-loaded dispensers of the same type

  • Forceps

  • Data recording sheets

Methodology:

  • Individually number each dispenser.

  • Record the initial weight of each dispenser (Winitial) using the analytical balance.

  • Place the dispensers in the forced-air oven set to a constant temperature that simulates average field conditions (e.g., 25°C).[9]

  • At predetermined time intervals (e.g., every 24 hours for the first week, then every 48-72 hours), remove the dispensers from the oven.

  • Allow the dispensers to cool to room temperature in a desiccator to prevent moisture absorption.

  • Weigh each dispenser and record the weight (Wt).

  • Return the dispensers to the oven.

  • Continue this process for the expected lifespan of the lure.

  • Calculate the cumulative weight loss at each time point (Winitial - Wt).

  • The release rate for a given interval can be calculated as the change in weight divided by the time interval. The average release rate over the entire period can also be determined.

Protocol 2: Quantification of Residual this compound in Field-Aged Dispensers via Gas Chromatography (GC)

Objective: To quantify the amount of this compound remaining in dispensers after a period of field exposure to assess degradation and release.

Materials:

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

  • Solvent for extraction (e.g., hexane or dichloromethane, HPLC grade)

  • Volumetric flasks and pipettes

  • Internal standard (e.g., a stable compound with a similar retention time that is not present in the sample, such as undecane)

  • Vortex mixer and/or ultrasonic bath

  • Syringes for GC injection

  • Field-aged dispensers and un-aged control dispensers

Methodology:

  • Sample Preparation:

    • Carefully dissect the field-aged dispenser and place the pheromone-containing matrix into a volumetric flask of known volume.

    • Add a precise volume of the extraction solvent containing a known concentration of the internal standard.

    • Agitate the flask using a vortex mixer or sonicator for a set period to ensure complete extraction of the remaining this compound.

    • Allow the solution to settle and, if necessary, filter or centrifuge to remove any particulate matter.

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of pure this compound in the extraction solvent, each containing the same concentration of the internal standard.

    • Inject these standards into the GC to generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.

  • GC Analysis:

    • Set up the GC with the appropriate temperature program, carrier gas flow rate, and detector settings for the analysis of this compound.

    • Inject a known volume of the extract from the field-aged dispenser into the GC.

    • Record the peak areas for this compound and the internal standard.

  • Quantification:

    • Calculate the ratio of the this compound peak area to the internal standard peak area for the sample.

    • Use the calibration curve to determine the concentration of this compound in the extract.

    • Calculate the total amount of residual this compound in the dispenser by multiplying the concentration by the volume of the extraction solvent.

    • Compare the amount of residual this compound in the aged dispensers to that in the un-aged control dispensers to determine the amount lost due to release and degradation.

Visualizations

cluster_degradation Degradation Pathways cluster_products Potential Degradation Products This compound This compound (Unsaturated Alcohol) Oxidation Oxidation This compound->Oxidation O2, Heat Photodegradation Photodegradation (UV Radiation) This compound->Photodegradation Epoxides Epoxides Oxidation->Epoxides Aldehydes_Ketones Aldehydes/Ketones Oxidation->Aldehydes_Ketones Cleavage Rearrangement_Products Rearrangement Products Photodegradation->Rearrangement_Products Polymerization_Products Polymerization Products Photodegradation->Polymerization_Products

Caption: A simplified diagram illustrating potential degradation pathways for this compound.

Start Low Trap Efficacy Observed CheckLure Check Lure Integrity (Age, Storage) Start->CheckLure AssessEnv Assess Environmental Conditions (Temp, Rain) CheckLure->AssessEnv Lure OK ReplaceLure Replace Lure CheckLure->ReplaceLure Lure Faulty EvalTrap Evaluate Trap Placement & Design AssessEnv->EvalTrap Env. OK End Monitor & Re-evaluate AssessEnv->End Extreme Weather (Wait & Re-evaluate) ConsiderForm Consider Pheromone Formulation (Release Rate) EvalTrap->ConsiderForm Placement OK AdjustPlacement Adjust Trap Placement EvalTrap->AdjustPlacement Placement Faulty SelectNewLure Select Different Lure/Dispenser Type ConsiderForm->SelectNewLure Formulation Inappropriate ConsiderForm->End Formulation OK (Other Factors?) ReplaceLure->End AdjustPlacement->End SelectNewLure->End

Caption: A troubleshooting workflow for diagnosing low efficacy of this compound-baited traps.

References

Technical Support Center: Addressing Variability in Beetle Response to Synthetic Ipsenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic ipsenol and related semiochemicals in beetle research.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving synthetic this compound.

Problem Potential Causes Troubleshooting Steps
Low or no beetle attraction to synthetic this compound bait. 1. Incorrect Enantiomeric Blend: The specific ratio of this compound enantiomers, such as (S)-(-)-ipsenol and (R)-(+)-ipsenol, is critical for attracting many Ips species. An incorrect blend can be unattractive or even repellent.[1][2] 2. Missing Synergists: Many Ips species require a combination of pheromones and host volatiles for optimal attraction. This compound alone may not be sufficient.[3][4][5][6] 3. Seasonal Variation: Beetle response to pheromones can vary significantly with the season.[7][8] For instance, Ips pini in New York showed no response to synthetic ipsdienol in May but a strong response in September.[7] 4. Inappropriate Lure Release Rate: The concentration of the pheromone in the air is a key factor. The release rate from your synthetic lure may be too high or too low.1. Verify Enantiomeric Composition: Ensure the synthetic this compound product has the correct enantiomeric ratio for your target species. Consult literature specific to the geographic population you are studying. 2. Incorporate Synergists: Consider adding other known attractants for your target species to the lure, such as ipsdienol, cis-verbenol, or host volatiles like α-pinene.[3][4][5][6] 3. Time Experiments Appropriately: Conduct experiments during the peak activity period for your target beetle species. This may require preliminary trapping with natural baits (e.g., infested logs) to determine the optimal season.[7] 4. Adjust Release Rate: Experiment with different lure formulations or release devices to optimize the pheromone concentration.
Attraction of non-target beetle species or predators. 1. Shared Pheromone Components: Some pheromone components are shared among different bark beetle species, leading to cross-attraction.[9] 2. Kairomonal Attraction of Predators: Predators of bark beetles often use the beetles' pheromones as kairomones to locate their prey.[2][6] For example, Enoclerus sphegeus and Thanasimus undatulus are attracted to traps baited with this compound.[2]1. Refine Pheromone Blend: Adjust the enantiomeric ratios and add species-specific components to your lure to increase specificity. 2. Incorporate Antagonists/Inhibitors: Introduce compounds known to inhibit the attraction of non-target species. For example, verbenone and this compound can reduce the attraction of Ips typographus to aggregation pheromones.[10]
Inconsistent or highly variable results between experimental replicates. 1. Diel (Daily) Rhythms: Beetle activity and responsiveness to pheromones can vary throughout the day. 2. Environmental Factors: Temperature, wind speed, and humidity can all affect pheromone dispersal and beetle flight behavior.[8] 3. Beetle Physiological State: The age, mating status, and nutritional state of the beetles can influence their responsiveness.1. Standardize Experiment Time: Conduct all experimental trials at the same time of day. 2. Monitor and Record Environmental Conditions: Use a weather station or portable sensors to record environmental data during your experiments. This will help you identify any correlations between environmental conditions and beetle response. 3. Use Beetles of a Known State: Whenever possible, use laboratory-reared beetles of a specific age and physiological state for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the most important factor to consider when selecting a synthetic this compound lure?

A1: The enantiomeric composition of the this compound is the most critical factor. Many Ips species exhibit a strong preference for a specific enantiomer, and the presence of the "wrong" enantiomer can significantly reduce or eliminate the attractive response.[1][2] For example, male Ips latidens show a slight preference for (S)-(-)-ipsenol.[2]

Q2: Why are my synthetic this compound-baited traps not working, even with the correct enantiomer?

A2: Several factors beyond the correct enantiomer can influence trap success. These include the absence of synergistic compounds (e.g., ipsdienol, host volatiles), inappropriate lure release rate, and conducting trapping outside of the beetle's peak activity season.[3][4][5][6][7] The response of Ips pini to ipsdienol has been shown to vary seasonally.[7]

Q3: Can I use racemic this compound (a 50:50 mixture of enantiomers) for my experiments?

A3: While racemic mixtures are sometimes used, they are often less effective than the correct enantiomerically pure blend.[3] For some species, one enantiomer can be inhibitory, reducing the overall attractiveness of the racemic mixture. It is highly recommended to use a lure with the specific enantiomeric ratio preferred by your target species.

Q4: How do host plant volatiles affect beetle response to this compound?

A4: Host plant volatiles, such as α-pinene and myrcene, can act as synergists, significantly increasing the attraction of beetles to this compound.[4][6] These compounds signal the presence of a suitable host, making the pheromone signal more potent. Myrcene is a direct precursor to this compound and ipsdienol in some Ips species.[11]

Q5: What is the best way to determine the optimal lure composition for my specific beetle population?

A5: The most effective method is to conduct field trials with different combinations of synthetic pheromones and host volatiles. Start with lure compositions that have been reported to be effective for your target species in other regions and then systematically test the addition or subtraction of components and different enantiomeric ratios. Geographic variation in pheromone response is common in some Ips species.[12]

Quantitative Data

Table 1: Mean trap captures of Ips avulsus in response to different semiochemical blends in Louisiana. (Data summarized from[3])

Lure CompositionMean Corrected Captures (± SE)
(+)-Ipsdienol and this compound6.3 ± 11.2
Racemic Ipsdienol, this compound, and Lanierone501.4 ± 357.0

Table 2: Mean trap captures of Ips avulsus in response to different semiochemical blends in Georgia. (Data summarized from[3])

Lure CompositionMean Total Captures (± SE)
(+)-Ipsdienol and this compound60.9 ± 29.7
Racemic Ipsdienol, this compound, and Lanierone7,893.8 ± 3,029.7

Experimental Protocols

Key Experiment: Y-Tube Olfactometer Bioassay

This protocol outlines a standard method for assessing the behavioral response of beetles to synthetic this compound in a controlled laboratory setting.

Objective: To determine the preference of a beetle for one of two odor sources.

Materials:

  • Y-tube olfactometer[13]

  • Air pump or compressed air source

  • Flow meters

  • Activated carbon and water flasks for air purification and humidification

  • Odor sources (e.g., filter paper treated with synthetic this compound solution, control solvent)

  • Test beetles (starved for a specified period, e.g., 24 hours)[14]

  • Observation area with controlled lighting (e.g., red light for nocturnal beetles)[13]

Methodology:

  • Setup: Assemble the Y-tube olfactometer as shown in the diagram below. Connect the air source, ensuring a constant and equal airflow through both arms of the olfactometer.[13]

  • Odor Preparation: Apply a known concentration and volume of the synthetic this compound solution to a filter paper and place it in one of the odor chambers. Place a filter paper with the solvent control in the other chamber.

  • Acclimation: Introduce a single beetle into the base of the Y-tube and allow it to acclimate for a short period (e.g., 1-2 minutes).

  • Observation: Record the beetle's movement within the olfactometer for a set duration (e.g., 15 minutes).[13] A choice is typically recorded when the beetle moves a certain distance into one of the arms and remains there for a minimum period (e.g., 30 seconds).[13]

  • Replication: Repeat the assay with a new beetle for each replicate. To avoid positional bias, alternate the position of the treatment and control arms between replicates.[14]

  • Data Analysis: Analyze the choice data using a chi-square test or a similar statistical method to determine if there is a significant preference for the this compound-baited arm.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lure Lure Preparation (this compound +/- Synergists) Olfactometer Y-Tube Olfactometer Assay (Laboratory) Lure->Olfactometer Field Field Trapping (Field) Lure->Field Beetles Beetle Collection & Acclimation Beetles->Olfactometer Data Data Collection (Choice/Trap Catch) Olfactometer->Data Field->Data Stats Statistical Analysis Data->Stats Conclusion Conclusion Stats->Conclusion Factors_Influencing_Response cluster_chemical Chemical Factors cluster_biological Biological Factors cluster_environmental Environmental Factors Response Beetle Response Enantiomers Enantiomeric Ratio Enantiomers->Response Synergists Synergists (e.g., Ipsdienol) Synergists->Response HostVolatiles Host Volatiles (e.g., α-pinene) HostVolatiles->Response Concentration Concentration Concentration->Response Species Beetle Species Species->Response Population Geographic Population Population->Response Physiology Physiological State Physiology->Response Season Season Season->Response TimeOfDay Time of Day TimeOfDay->Response Weather Weather Weather->Response Y_Tube_Setup cluster_air Air Supply cluster_olfactometer Olfactometer Air Air Source Filter Activated Carbon Filter Air->Filter Humidifier Water Bubbler Filter->Humidifier FlowMeter1 Flow Meter 1 Humidifier->FlowMeter1 FlowMeter2 Flow Meter 2 Humidifier->FlowMeter2 Odor1 Odor Source 1 (this compound) FlowMeter1->Odor1 Odor2 Odor Source 2 (Control) FlowMeter2->Odor2 YTube Y-Tube Odor1->YTube Odor2->YTube Release Beetle Release Point Release->YTube

References

Technical Support Center: Refining Bioassay Protocols for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bioassay Protocol Refinement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioassay protocols for enhanced consistency and reproducibility. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to guide your experimental design.

General Troubleshooting

Question: My bioassay results are highly variable between replicates and experiments. What are the common causes and how can I improve reproducibility?

Answer: High variability is a frequent challenge in bioassays and can stem from several factors. Systematically addressing each potential source of error is key to achieving consistent results.

Common Causes of High Variability:

  • Pipetting Errors: Inaccurate or inconsistent liquid handling is a primary source of variability. Ensure your pipettes are properly calibrated and use consistent technique (e.g., speed, immersion depth, and pre-wetting tips). For viscous reagents, consider using reverse pipetting.

  • Reagent Preparation and Storage: Incorrectly prepared or degraded reagents can significantly impact results. Always prepare fresh reagents and standards from well-characterized stocks. Store all components at their recommended temperatures and avoid repeated freeze-thaw cycles.

  • Cell Health and Seeding Density: For cell-based assays, inconsistent cell numbers or poor cell health are major contributors to variability. Ensure cells are in the logarithmic growth phase and have high viability. Optimize cell seeding density to achieve a robust assay window.[1]

  • Incubation Conditions: Variations in temperature, humidity, and CO2 levels can affect assay performance. Ensure your incubator is properly maintained and provides a uniform environment. Avoid stacking plates, which can lead to uneven temperature distribution.

  • Edge Effects: Wells on the perimeter of microplates are prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).

  • Washing Steps (ELISA): Inadequate or inconsistent washing can lead to high background and variability. Ensure all wells are washed thoroughly and uniformly. Automated plate washers can improve consistency.[2][3]

Cell-Based Assay Troubleshooting

Question: I'm observing high variability in my MTT cytotoxicity assay. How can I optimize the protocol?

Answer: Optimizing your MTT assay protocol involves standardizing several key steps. Below is a detailed protocol and a table illustrating the effect of cell seeding density on assay variability.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplate

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Include wells for vehicle control and blank (medium only). Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Add your test compound at various concentrations to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[4]

Data Presentation: Effect of Cell Seeding Density on Assay Variability
Cell Seeding Density (cells/well)Average Absorbance (570 nm)Standard DeviationCoefficient of Variation (%CV)
1,0000.150.0426.7%
5,0000.680.0913.2%
10,0001.250.118.8%
20,0001.890.157.9%
50,0002.540.3815.0%

This table synthesizes data from multiple sources to illustrate a common trend. Actual results will vary depending on the cell line and experimental conditions.

Interpretation: As shown in the table, very low and very high cell densities can lead to increased variability. An optimal seeding density provides a robust signal with minimal variation.

Mandatory Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compounds B->C D Incubate for Exposure Period C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for a typical MTT-based cytotoxicity assay.

ELISA Troubleshooting

Question: I am experiencing high background in my sandwich ELISA. What are the likely causes and solutions?

Answer: High background in an ELISA can obscure your signal and lead to inaccurate results. The most common culprits are insufficient blocking, inadequate washing, or problems with the antibody concentrations.

Detailed Experimental Protocol: Sandwich ELISA

This protocol outlines a standard sandwich ELISA procedure for protein quantification.

Materials:

  • High-binding 96-well microplate

  • Capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Standard and samples

  • Detection antibody (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Microplate reader (450 nm absorbance)

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add 100 µL of diluted streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Read the absorbance at 450 nm within 30 minutes.[5][6][7]

Data Presentation: Effect of Blocking Buffer on Signal-to-Noise Ratio
Blocking BufferSignal (OD 450 nm)Background (OD 450 nm)Signal-to-Noise Ratio
1% BSA in PBS1.850.1215.4
5% Non-fat Dry Milk in PBS1.720.189.6
Commercial Protein-Free Blocker1.910.0823.9

This table presents illustrative data. The optimal blocking buffer should be determined empirically for each specific ELISA system.

Interpretation: The choice of blocking buffer can significantly impact the signal-to-noise ratio. A commercial protein-free blocker often provides the best performance by minimizing non-specific binding.[8]

Mandatory Visualization: Sandwich ELISA Principle

Sandwich_ELISA cluster_plate Well Surface Microplate Well Capture Antibody Capture Ab Well Surface->Capture Antibody 1. Coating Antigen Antigen Capture Antibody->Antigen 2. Sample Incubation Detection Antibody Detection Ab Antigen->Detection Antibody 3. Detection Ab Incubation Enzyme Enzyme Detection Antibody->Enzyme 4. Enzyme Conjugate Substrate Substrate Enzyme->Substrate 5. Substrate Addition Colored Product Colored Product Substrate->Colored Product

Caption: The principle of a sandwich ELISA.

qPCR Troubleshooting

Question: My qPCR results show poor efficiency and a low R² value for the standard curve. What could be the problem?

Answer: Poor efficiency and a low R² value in qPCR often point to issues with primer design, template quality, or reaction setup.

Detailed Experimental Protocol: Basic qPCR

This protocol provides a general framework for a SYBR Green-based qPCR assay.

Materials:

  • cDNA template

  • Forward and reverse primers

  • SYBR Green qPCR master mix

  • Nuclease-free water

  • qPCR-compatible plates/tubes

  • Real-time PCR instrument

Procedure:

  • Reaction Setup: Prepare a master mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water. Aliquot the master mix into your qPCR plate/tubes.

  • Template Addition: Add your cDNA template (including standards for the standard curve and no-template controls) to the respective wells.

  • Plate Sealing: Seal the plate firmly with an optically clear seal.

  • Centrifugation: Briefly centrifuge the plate to collect all components at the bottom of the wells.

  • qPCR Program: Run the plate on a real-time PCR instrument with a standard cycling protocol:

    • Initial Denaturation: 95°C for 2-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis.

  • Data Analysis: Analyze the amplification curves, Ct values, and melt curve to determine gene expression levels.[9][10]

Data Presentation: Impact of Primer Concentration on qPCR Efficiency
Primer Concentration (nM)PCR Efficiency (%)R² Value
5085.20.985
10092.60.992
20098.50.998
40099.10.999
80095.30.996

This table is a representative example. Optimal primer concentration should be determined experimentally for each new primer pair.

Interpretation: Primer concentration is a critical parameter for optimal qPCR performance. Both too low and too high concentrations can negatively impact efficiency.[11]

Mandatory Visualization: qPCR Amplification Plot

qPCR_Amplification graph

Caption: A typical qPCR amplification plot showing fluorescence vs. cycle number.

Signaling Pathway Diagrams

NF-κB Signaling Pathway

NFkB_Pathway TNFa TNFa TNFR TNFR TNFa->TNFR IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R IKK IKK TNFR->IKK IL-1R->IKK IkB IkB IKK->IkB P NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Induces

Caption: Simplified canonical NF-κB signaling pathway.[2][12]

MAPK Signaling Pathway

MAPK_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Nucleus Nucleus ERK->Nucleus Translocation Transcription Factors Transcription Factors Nucleus->Transcription Factors Activates

Caption: The MAPK/ERK signaling cascade.[1][13][14][15][16]

Apoptosis Signaling Pathway (Intrinsic)

Apoptosis_Pathway Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: The intrinsic pathway of apoptosis.[17][18][19]

References

Technical Support Center: Strategies to Reduce Non-Target Species Attraction to Ipsenol Traps

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and pest management professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the selectivity of ipsenol-baited traps and minimize the capture of non-target species.

Frequently Asked Questions (FAQs)

Q1: What are the most common non-target species captured in this compound-baited traps?

This compound, a primary component of aggregation pheromones for many Ips species, can also attract other insects. Non-target captures often include:

  • Predatory Beetles: Species from the Cleridae family, such as Thanasimus formicarius and Thanasimus undatulus, are significant natural enemies of bark beetles and are frequently attracted to their pheromones as kairomones to locate prey.[1][2][3][4]

  • Other Bark Beetles: Different species of bark beetles that are not the primary target may be captured. For instance, traps for Ips sexdentatus often capture Orthotomicus erosus.[5][6][7]

  • Saproxylic Beetles: A diverse range of beetles that depend on dead or decaying wood can be attracted to the general habitat cues associated with the traps.[5][6]

Q2: How can I reduce the capture of beneficial predatory beetles like Thanasimus spp.?

Reducing the capture of predatory beetles is critical for integrated pest management. Key strategies include:

  • Adding Repellents (Anti-aggregation Pheromones): The most widely studied method is the addition of verbenone, an anti-aggregation pheromone for several bark beetle species.[8] Verbenone has been shown to significantly reduce the capture of predators like Thanasimus formicarius by as much as 72.60% when added to pheromone traps.[6] However, its effect can be species-specific; some predators may be unaffected or even attracted.[5][6]

  • Modifying Lure Composition: The specific blend of semiochemicals can influence predator attraction. While Thanasimus species respond to this compound and ipsdienol, their response to other compounds varies.[3][4][9] Experimenting with different ratios or excluding certain synergists might reduce predator bycatch.

Q3: What is verbenone and how does it affect trap catches?

Verbenone is a bark beetle anti-aggregation pheromone that signals a host tree is fully colonized and no longer suitable for new arrivals.[8] Its use in traps can:

  • Inhibit Target Species: It can reduce the capture of the target bark beetle species, such as Ips sexdentatus and Dendroctonus ponderosae.[5][6][8]

  • Deter Non-Target Predators: It significantly reduces bycatch of certain beneficial predators.[6]

  • Have Neutral or Attractive Effects on Other Species: The effect of verbenone is not universal. Catches of some secondary bark beetles (Hylurgus ligniperda) and certain predators (Corticeus pini, Aulonium ruficorne) have been observed to increase in traps containing verbenone.[5][6][7] Verbenone may act as an indicator of host tissue quality, inhibiting insects that need fresh tissue while attracting those that prefer later stages of decay.[5][8]

Q4: Are there physical trap modifications that can improve selectivity?

Yes, modifying the trap structure can physically exclude larger non-target species or allow smaller ones to escape.[10][11] While much of the research is in aquatic trapping, the principles are applicable.

  • Mesh Screens & Escape Windows: Modifying slot traps with a mesh screen (e.g., 6-mm) over the collection container and adding small escape windows (e.g., 60 mm x 8 mm) can help reduce the capture of larger non-target beetles while retaining the smaller target species.[1]

  • Exclusion Devices: Simple cages or grids placed over trap entrances can prevent larger insects, and even vertebrates, from entering the trap.[12][13] The size of the exclusion barrier must be carefully selected to allow target species passage.

Troubleshooting Guide

Problem: My traps are catching a high number of predatory clerid beetles (Thanasimus spp.).
  • Solution 1: Add Verbenone to the Lure. Co-locate a verbenone dispenser with your this compound lure. This is a primary strategy for repelling clerid predators.[6] Refer to the data tables and experimental protocols below for typical release rates and effects.

  • Solution 2: Review Lure Composition. Thanasimus predators are strongly attracted to ipsdienol in addition to this compound.[2][3] If your lure contains high concentrations of ipsdienol as a synergist, consider testing a formulation with a lower ratio to see if target attraction can be maintained while reducing predator bycatch.

Problem: I am capturing a large diversity of non-target saproxylic beetles.
  • Solution 1: Use Verbenone with Caution. Verbenone has been found to sometimes increase the diversity of saproxylic beetles caught in traps.[5][6] If your goal is to reduce overall non-target beetle captures, verbenone may be counterproductive.

  • Solution 2: Increase Trap Specificity. Ensure your lure is as specific as possible to the target species. Avoid using general host volatiles like α-pinene if they are not essential for attracting your target, as these can have a broad appeal to many forest insects.[4]

  • Solution 3: Modify Trap Entry. Implement physical barriers like screens or size-exclusion cages that are tailored to the morphology of your target insect, preventing larger-bodied beetles from entering.[1][12]

Problem: The addition of verbenone is significantly reducing the capture of my target species.
  • Solution 1: Adjust Verbenone Release Rate. The effect of verbenone can be dose-dependent.[8][14] Experiment with lower release rates. The goal is to find a concentration that repels non-targets without significantly impacting the capture of the primary target.

  • Solution 2: Spatial Separation. If using traps for population monitoring, consider placing a subset of traps without verbenone to gauge population levels, while using verbenone-infused traps for mass-trapping applications where selectivity is more critical.

  • Solution 3: Pulsed Application. Alternate the deployment of verbenone lures in the traps, switching their positions every two weeks to balance the repellent treatment across the study area.[5]

Data Presentation: Effect of Verbenone on Trap Captures

The following tables summarize data on the effect of adding verbenone (Ph + V) to pheromone-baited traps (Ph) compared to traps with the pheromone alone.

Table 1: Effect of Verbenone on Target and Non-Target Bark Beetles

SpeciesFamilyTrophic RoleChange in Captures with VerbenoneReference
Ips sexdentatusCurculionidaeHerbivore (Phloem feeder)Significant Reduction[5][6]
Orthotomicus erosusCurculionidaeHerbivore (Phloem feeder)Significant Reduction[5][6][7]
Hylurgus ligniperdaCurculionidaeHerbivore (Phloem feeder)+49.72% (Significant Increase)[5][6]

Table 2: Effect of Verbenone on Common Predatory Beetles

SpeciesFamilyTrophic RoleChange in Captures with VerbenoneReference
Thanasimus formicariusCleridaePredator-72.60% (Significant Reduction)[6]
Corticeus piniTenebrionidaePredatorSignificant Increase[5][6][7]
Aulonium ruficorneColydiidaePredatorSignificant Increase[5][6][7]
Temnochila chlorodiaTrogossitidaePredatorSignificant Reduction[1]

Experimental Protocols

Protocol: Field-Testing Verbenone as a Repellent for Non-Target Species

1. Objective: To quantify the effect of verbenone on the capture rates of a target Ips species and associated non-target insects in this compound-baited traps.

2. Materials:

  • Standardized insect traps (e.g., multi-funnel or slot traps).

  • This compound-based pheromone lures for the target species.

  • Verbenone dispensers with a known release rate (e.g., polyethylene pouches releasing 40 mg/24h).[5]

  • Collection cups with a killing and preservation agent (e.g., propylene glycol).

  • Stakes or ropes for trap deployment.

  • GPS unit for mapping trap locations.

  • Labels and data sheets.

3. Experimental Design:

  • Site Selection: Choose a forested area with a known population of the target bark beetle.

  • Trap Deployment: Place a minimum of 10 traps in a transect, spaced at least 50-75 meters apart to minimize interference.[1]

  • Treatments: Designate two treatment groups:

    • Control (Ph): 5 traps baited only with the this compound pheromone lure.

    • Treatment (Ph + V): 5 traps baited with both the pheromone lure and a verbenone dispenser.[5]

  • Randomization & Rotation: Alternate the trap types along the transect (Ph, Ph+V, Ph, Ph+V...). To account for positional effects, switch the positions of the treatments every two weeks.[5]

4. Procedure:

  • Deploy the traps at the selected site, ensuring they are securely fastened and at a consistent height.

  • Add the appropriate lures to each trap according to the experimental design.

  • Collect all captured insects from the collection cups every 14 days.[5]

  • At each collection, replace the pheromone lures and verbenone dispensers as needed to ensure a consistent release rate.

  • Transport collected specimens to the laboratory for identification.

  • Continue the experiment for the duration of the target species' flight period.

5. Data Collection and Analysis:

  • Sort and identify all captured beetles to the species level where possible.[5]

  • Categorize species into functional groups: target bark beetles, non-target bark beetles, predators, and other saproxylics.[5]

  • For each collection date and trap, count the number of individuals per species.

  • Use appropriate statistical methods (e.g., Generalized Additive Mixed Models, t-tests) to compare the mean number of captures between the Control (Ph) and Treatment (Ph + V) groups for each species or functional group of interest.

Visualizations

Logical & Experimental Workflows

Bycatch_Troubleshooting_Workflow start High Non-Target Bycatch Identified q_predators Is the primary bycatch predatory beetles (e.g., Cleridae)? start->q_predators add_verbenone Add verbenone dispenser to trap lure package. q_predators->add_verbenone Yes q_other_beetles Is the primary bycatch other saproxylic or non-target beetles? q_predators->q_other_beetles No monitor Monitor trap catches and assess effectiveness of changes. add_verbenone->monitor modify_trap Implement physical trap modifications (e.g., mesh screens, escape ports). q_other_beetles->modify_trap Yes review_lure Review lure composition. Can generalist attractants (e.g., α-pinene) be removed? q_other_beetles->review_lure No / Also modify_trap->monitor review_lure->monitor end Optimized Trap Selectivity monitor->end

Caption: A decision-making workflow for troubleshooting high non-target bycatch in pheromone traps.

Experimental_Workflow Workflow for Testing Lure Modifications A 1. Define Objective (e.g., Test verbenone efficacy) B 2. Experimental Design - Select site - Establish treatment groups (Ph vs Ph+V) - Plan trap layout and rotation A->B C 3. Field Deployment - Install and bait traps - Label all units clearly B->C D 4. Data Collection - Collect samples at regular intervals (e.g., 14 days) - Refresh lures as per manufacturer specs C->D E 5. Lab Processing - Sort and identify specimens - Count individuals per species per trap D->E F 6. Statistical Analysis - Compare capture rates between treatments - Test for statistical significance E->F G 7. Conclusion & Reporting - Interpret results - Report findings F->G

Caption: A standard experimental workflow for field-testing the effects of lure modifications.

Signaling_Pathway cluster_lure Semiochemical Lure cluster_insects Insect Response lure Pheromone Trap Lure target Target Bark Beetle lure->target Attraction (this compound) Kairomone nontarget Non-Target Predator (e.g., Thanasimus) lure->nontarget Attraction (this compound) Kairomone verbenone Repellent Additive (Verbenone) verbenone->target Repulsion (Anti-aggregation) verbenone->nontarget Repulsion

Caption: Signaling pathways showing attractant (solid) and repellent (dashed) semiochemical effects.

References

Technical Support Center: Enhancing the Stability of Ipsenol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and pest management, ensuring the stability of ipsenol formulations is critical for experimental success and product efficacy. This compound, a key component of the aggregation pheromone of several bark beetle species, is susceptible to degradation, which can compromise its biological activity. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common stability challenges encountered during the formulation and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound in my formulations?

A1: this compound, like many terpene alcohols, is susceptible to degradation from a variety of environmental factors. The primary drivers of degradation are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of less active or inactive oxidation products. This process can be accelerated by the presence of certain impurities.[1]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation and volatilization, leading to a loss of active pheromone.[2][3]

  • Light: Exposure to ultraviolet (UV) light can induce photochemical degradation, altering the structure of the this compound molecule.[1]

  • pH: Highly acidic or basic conditions can catalyze degradation reactions, although this compound is relatively stable at a neutral pH.[4][5][6]

Q2: I'm observing a rapid loss of this compound potency in my field trials. What could be the cause?

A2: A rapid decline in potency during field trials is often due to a combination of factors affecting the dispenser and the formulation itself. Common causes include:

  • Inadequate Dispenser Material: The material of your dispenser may be too permeable for the environmental conditions, leading to an accelerated release rate.[2]

  • Environmental Exposure: High temperatures, direct sunlight, and high wind conditions can all increase the rate of pheromone release and degradation.[2][7]

  • Formulation Instability: The formulation itself may lack the necessary stabilizers to protect the this compound from oxidative and photodegradation under field conditions.[1]

Q3: Can I use antioxidants to improve the stability of my this compound formulation? If so, which ones are recommended?

A3: Yes, incorporating antioxidants is a highly effective strategy to enhance the stability of this compound formulations by preventing oxidative degradation.[1] While specific compatibility data for this compound is limited in publicly available literature, common antioxidants used for stabilizing pheromone formulations include derivatives of 2,6-di-tert-butylphenol, such as butylated hydroxytoluene (BHT).[1] It is crucial to conduct compatibility and efficacy studies to determine the optimal antioxidant and its concentration for your specific formulation.

Q4: What are encapsulation techniques, and can they help improve this compound stability?

A4: Encapsulation is a process where the active ingredient, in this case, this compound, is enclosed within a protective material. This can significantly improve stability by shielding it from environmental factors. Two common and effective techniques are:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, enhancing their solubility and stability.[8][9][10]

  • Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, protecting them from degradation.[11][12][13]

Troubleshooting Guides

Issue 1: Inconsistent Release Rate of this compound from Dispensers
Possible Causes Troubleshooting Steps
Fluctuations in ambient temperature.[2]1. Monitor and record the temperature at the experimental site to correlate with release rates. 2. Select a dispenser material known for more consistent release across a range of temperatures.
Inconsistent manufacturing of dispensers.1. Test a batch of dispensers for initial pheromone load and release rate consistency in a controlled lab setting before field deployment. 2. Contact the dispenser manufacturer to inquire about their quality control processes.
Degradation of the this compound over time within the dispenser.[2]1. Incorporate appropriate antioxidants and UV stabilizers into the this compound formulation.[1] 2. Store dispensers in a cool, dark place before use.[2] 3. Consider encapsulation techniques like cyclodextrin complexation or liposomes to protect the this compound.
Issue 2: Premature Exhaustion of this compound Dispensers
Possible Causes Troubleshooting Steps
Higher than expected ambient temperatures leading to an accelerated release rate.[2][3]1. Select a dispenser with a higher initial pheromone load. 2. Choose a dispenser material with lower permeability to slow down the release rate. 3. If possible, shield the dispensers from direct sunlight.
Incorrect dispenser type for the required duration of the experiment.1. Consult dispenser manufacturer specifications for expected release profiles under different environmental conditions. 2. Conduct preliminary trials with different dispenser types to determine the most suitable option for your target duration.
High wind conditions increasing the rate of volatilization.[14]1. If feasible, place dispensers in locations that are somewhat sheltered from direct, high winds. 2. Consider dispenser designs that offer more protection from wind.

Data Presentation

Table 1: General Influence of Environmental Factors on this compound Stability
Factor Effect on this compound Potential Mitigation Strategies
High Temperature Increased degradation rate, increased volatilization.[2][3]Store in a cool environment, select dispensers with appropriate permeability.
Oxygen Oxidative degradation leading to loss of activity.[1]Add antioxidants (e.g., BHT), use airtight packaging, consider encapsulation.
UV Light Photodegradation.[1]Add UV stabilizers, use opaque dispenser materials, store in the dark.
Extreme pH Catalyzed degradation (acidic or basic hydrolysis).[4][6]Maintain a neutral pH in aqueous formulations.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[15][16][17]

1. Materials:

  • This compound standard of known purity

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Analytical equipment: HPLC with UV or MS detector, GC-MS, pH meter, calibrated oven, photostability chamber.

2. Methodology:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., methanol).

    • Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in a suitable organic solvent.

    • Add 0.1 M NaOH and incubate at room temperature for a defined period.

    • At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a suitable organic solvent.

    • Add 3% H₂O₂ and store in the dark at room temperature for a defined period.

    • At specified time points, withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound or its formulation in a calibrated oven at an elevated temperature (e.g., 70 °C) for a defined period.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photodegradation:

    • Expose a solution of this compound or the formulation in a photostability chamber to a controlled light source (e.g., ICH option 1 or 2).

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, withdraw samples from both light-exposed and dark controls for analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating method, typically GC-MS or HPLC-MS, to separate and identify this compound and its degradation products.[18][19]

  • Determine the percentage of degradation for each condition.

Protocol 2: Encapsulation of this compound in β-Cyclodextrin

This protocol provides a general method for preparing an this compound/β-cyclodextrin inclusion complex to enhance stability.[8][20]

1. Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Freeze-dryer (optional)

2. Methodology:

  • Preparation of β-Cyclodextrin Solution:

    • Prepare a saturated solution of β-CD in deionized water by heating and stirring.

  • Complexation:

    • Dissolve a known amount of this compound in a minimal amount of ethanol.

    • Slowly add the ethanolic solution of this compound to the heated β-CD solution while stirring continuously.

    • Continue stirring the mixture at a constant temperature (e.g., 50-60 °C) for several hours (e.g., 4-6 hours).

    • Allow the mixture to cool slowly to room temperature while stirring, and then store at a cool temperature (e.g., 4 °C) overnight to facilitate precipitation of the complex.

  • Isolation of the Complex:

    • Collect the precipitated inclusion complex by filtration or centrifugation.

    • Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed β-CD.

    • Dry the complex under vacuum or by freeze-drying.

3. Characterization:

  • Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), or X-ray diffractometry (XRD).

  • Determine the encapsulation efficiency by quantifying the amount of this compound in the complex using GC-MS after extraction.

Visualizations

a cluster_workflow Forced Degradation Workflow This compound This compound Sample Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) This compound->Stress Sampling Sample at Time Points Stress->Sampling Analysis GC-MS / HPLC-MS Analysis Sampling->Analysis Data Identify Degradants & Determine Degradation Rate Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

b cluster_pathway Potential this compound Degradation Pathways This compound This compound Oxidation Oxidation (e.g., with H₂O₂) This compound->Oxidation O₂ / Peroxides Photodegradation Photodegradation (UV Light) This compound->Photodegradation AcidBase Acid/Base Catalysis This compound->AcidBase H⁺ / OH⁻ OxidizedProducts Oxidized Products (e.g., aldehydes, ketones) Oxidation->OxidizedProducts Photoisomers Photoisomers / Rearrangement Products Photodegradation->Photoisomers HydrolysisProducts Hydrolysis / Rearrangement Products AcidBase->HydrolysisProducts

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Ipsenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of ipsenol: Gas Chromatography with Flame Ionization Detection (GC-FID) and a proposed High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) method. The information herein is synthesized from established analytical principles and data from analogous validated methods for structurally similar terpene alcohols, offering a framework for laboratory application and cross-validation.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of a validated GC-FID method, based on data for similar terpene alcohols, and a representative Reverse Phase HPLC-UV method for the quantification of this compound. These values are indicative and may vary based on specific instrumentation and experimental conditions.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) (Representative Method)
Linearity (R²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 95-105%97-103%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.5%
- Intermediate Precision≤ 3.0%≤ 2.5%
Limit of Detection (LOD) 0.2 µg/mL5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL15 µg/mL
Specificity High (Good separation of isomers)Moderate (Dependent on chromophore)
Robustness HighModerate

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID and a representative HPLC-UV method are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the quantification of volatile compounds like this compound. The following protocol is based on validated methods for similar terpene alcohols.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

Reagents and Materials:

  • This compound standard (certified reference material)

  • Solvent: Dichloromethane or Hexane (HPLC grade)

  • Carrier Gas: Helium or Nitrogen (high purity)

  • Fuel Gases: Hydrogen and Air (high purity)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1000 µg/mL) in the chosen solvent. Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For Pheromone Lures: Extract the lure content in a known volume of solvent (e.g., 10 mL of dichloromethane) by vortexing for 1 minute followed by ultrasonication for 15 minutes. Filter the extract using a 0.45 µm syringe filter.

    • For Biological Matrices (e.g., Insect Frass): Perform a solvent extraction by adding a known volume of solvent to a weighed amount of the sample. Vortex and sonicate the mixture. Centrifuge the sample and collect the supernatant for analysis. A solid-phase extraction (SPE) clean-up step may be necessary to remove interfering matrix components.

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp to 180°C at 10°C/minute

      • Ramp to 280°C at 20°C/minute, hold for 5 minutes

    • Detector Temperature: 300°C

    • Carrier Gas Flow Rate: 1.0 mL/min

  • Data Acquisition and Quantification:

    • Collect the chromatogram and integrate the peak area corresponding to this compound.

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method (Representative)

This proposed method is suitable for the quantification of this compound, assuming it possesses a suitable UV chromophore or after derivatization.

Instrumentation:

  • HPLC system with a UV-Vis Detector

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • This compound standard (certified reference material)

  • Mobile Phase: Acetonitrile and Water (HPLC grade)

  • Solvent: Acetonitrile (HPLC grade)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1000 µg/mL) in acetonitrile. Prepare a series of calibration standards by diluting the stock solution with the mobile phase, ranging from 15 µg/mL to 250 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of acetonitrile to fall within the calibration range. Filter the sample using a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm (This may need optimization based on the UV spectrum of this compound)

  • Data Acquisition and Quantification:

    • Record the chromatogram and integrate the peak area for this compound.

    • Generate a calibration curve by plotting the peak area of the standards versus their respective concentrations.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Mandatory Visualization

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development (GC-FID or HPLC-UV) start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness validation_report Prepare Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for the validation of an analytical method.

GC_FID_Workflow sample Sample (Lure or Biological Matrix) extraction Solvent Extraction (Dichloromethane) sample->extraction filtration Filtration (0.45 µm) extraction->filtration injection GC Injection (1 µL) filtration->injection separation Chromatographic Separation (DB-5 Column) injection->separation detection FID Detection separation->detection quantification Data Analysis & Quantification detection->quantification result Result: This compound Concentration quantification->result

Caption: Experimental workflow for GC-FID analysis of this compound.

A Comparative Analysis of (S)-(-)-Ipsenol and (R)-(+)-Ipsenol Activity in Bark Beetles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential activity of the enantiomers of the bark beetle aggregation pheromone, ipsenol.

Introduction

This compound is a key component of the aggregation pheromone of several species of bark beetles in the genus Ips. As a chiral molecule, it exists in two enantiomeric forms: (S)-(-)-ipsenol and (R)-(+)-ipsenol. The stereochemistry of these compounds plays a crucial role in their biological activity, with different species and even different geographic populations of the same species exhibiting varied responses to each enantiomer. Understanding these differences is vital for the development of effective and species-specific pest management strategies. This guide provides a comparative analysis of the activity of (S)-(-)-ipsenol and (R)-(+)-ipsenol, supported by experimental data and detailed methodologies.

Data Presentation

Quantitative Analysis of Receptor and Behavioral Responses

The following tables summarize the available quantitative data comparing the activity of (S)-(-)-ipsenol and (R)-(+)-ipsenol.

Table 1: Electrophysiological Response of Ips typographus Odorant Receptor (ItypOR46) to this compound Enantiomers

EnantiomerExpression SystemEC₅₀ (μM)Efficacy (relative to S-(-)-ipsenol)
(S)-(-)-Ipsenol HEK cells0.23100%
Oocytes1.1100%
(R)-(+)-Ipsenol HEK cells11.0~20%
Oocytes18.0~40%

Source: Adapted from data on the functional characterization of ItypOR46.

Table 2: Field Trapping Response of Ips latidens to this compound Enantiomers

LureMean No. of Beetles Captured (± SE)
(S)-(-)-Ipsenol (96% e.e.) 14.3 ± 4.1 a
Racemic this compound 10.1 ± 2.5 ab
(R)-(+)-Ipsenol (94% e.e.) 7.8 ± 2.0 b
Unbaited Control 0.3 ± 0.1 c

Source: Adapted from a field study on Ips latidens. Means followed by the same letter are not significantly different. e.e. = enantiomeric excess.

Note: Quantitative behavioral data directly comparing the dose-response of Ips pini and Ips paraconfusus to the individual enantiomers of this compound is limited in the available literature. Research for these species has predominantly focused on the related pheromone component, ipsdienol.

Experimental Protocols

Electrophysiological Recordings from Odorant Receptors

Objective: To quantify the response of specific odorant receptors to this compound enantiomers.

Methodology: This protocol is based on the heterologous expression of insect odorant receptors in Xenopus laevis oocytes or Human Embryonic Kidney (HEK) cells.

  • Receptor Cloning and Expression: The gene encoding the odorant receptor of interest (e.g., ItypOR46 from Ips typographus) is cloned into an appropriate expression vector. The vector is then used to transfect HEK cells or is injected into Xenopus oocytes.

  • Two-Electrode Voltage Clamp (for Oocytes):

    • Oocytes expressing the receptor are placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • A holding potential of -80 mV is maintained.

    • Solutions of (S)-(-)-ipsenol and (R)-(+)-ipsenol at varying concentrations are perfused over the oocyte.

    • The inward current induced by the activation of the odorant receptor is recorded.

  • Calcium Imaging (for HEK cells):

    • HEK cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are placed on a microscope stage and perfused with a saline solution.

    • Solutions of (S)-(-)-ipsenol and (R)-(+)-ipsenol at varying concentrations are applied.

    • Changes in intracellular calcium concentration, indicated by changes in fluorescence, are recorded.

  • Data Analysis: Dose-response curves are generated by plotting the recorded current or fluorescence change against the logarithm of the odorant concentration. The EC₅₀ (half-maximal effective concentration) is calculated from these curves to determine the potency of each enantiomer.

Field Trapping Bioassay

Objective: To assess the behavioral response (attraction) of bark beetles to this compound enantiomers under field conditions.

Methodology:

  • Trap Type: Twelve-unit multiple-funnel traps are commonly used.

  • Lure Preparation: Lures are prepared by loading polyethylene bubble-cap devices with a solution of the test compound. Release rates can be controlled by the concentration of the compound and the type of release device. For example, a release rate of ~1 mg/day might be targeted.

  • Experimental Design:

    • A randomized complete block design is typically employed.

    • Traps are set up in a forested area known to be inhabited by the target Ips species.

    • Traps are hung from trees or poles at a height of approximately 1.5-2.0 meters.

    • A minimum distance of 20 meters is maintained between traps to avoid interference.

    • Treatments include:

      • (S)-(-)-Ipsenol lure

      • (R)-(+)-Ipsenol lure

      • Racemic this compound lure

      • Unbaited control trap

    • The position of the treatments within each block is randomized.

  • Data Collection and Analysis:

    • Traps are checked at regular intervals (e.g., weekly) for a set duration.

    • The number of target beetles captured in each trap is counted.

    • Data are analyzed using appropriate statistical methods, such as ANOVA followed by a means separation test (e.g., Tukey's HSD), to determine significant differences in attraction between the treatments.

Mandatory Visualization

Experimental_Workflow_Field_Trapping cluster_prep Preparation cluster_deployment Field Deployment cluster_data Data Collection & Analysis Lure_Prep Lure Preparation ((S)-(-)-ipsenol, (R)-(+)-ipsenol, racemic, control) Trap_Setup Trap Setup (Multiple-Funnel Traps) Randomization Randomized Block Design Trap_Setup->Randomization Deployment Trap Deployment in Forest Habitat Randomization->Deployment Collection Weekly Beetle Collection Deployment->Collection Counting Counting of Captured Beetles Collection->Counting Stats Statistical Analysis (ANOVA) Counting->Stats Conclusion Conclusion on Enantiomer Preference Stats->Conclusion

Field trapping experimental workflow.

Olfactory_Signaling_Pathway cluster_receptor Receptor Complex Odorant This compound Enantiomer OR Odorant Receptor (OR) Odorant->OR Binding Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Orco Orco Co-receptor Orco->Ion_Channel Gating Membrane Olfactory Neuron Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Depolarization->Action_Potential Brain Brain (Behavioral Response) Action_Potential->Brain Signal Transduction

Generalized insect olfactory signaling pathway.

Discussion

The available data indicates a clear enantioselective response to this compound in the bark beetle species studied. At the molecular level, the odorant receptor ItypOR46 of Ips typographus is significantly more sensitive to (S)-(-)-ipsenol than to (R)-(+)-ipsenol. This molecular preference is reflected in the behavioral response of Ips latidens, which shows a slight but significant preference for (S)-(-)-ipsenol in field trapping experiments.

The differential activity of these enantiomers has important implications for pest management. The use of the more active enantiomer could lead to the development of more effective and species-specific lures for monitoring and mass trapping of pestiferous bark beetle populations. Conversely, in some species, one enantiomer may be attractive while the other is inactive or even inhibitory, highlighting the importance of using the correct stereoisomer in semiochemical-based control strategies.

Further research is needed to elucidate the specific behavioral responses of other economically important Ips species, such as Ips pini and Ips paraconfusus, to the individual enantiomers of this compound. Such studies, employing rigorous dose-response experiments in both laboratory olfactometers and field settings, will provide a more complete understanding of the role of this compound in the chemical ecology of these beetles and aid in the refinement of pest management tools. Additionally, investigating the downstream signaling cascades activated by the binding of each enantiomer to its receptor could reveal further subtleties in the insect's response and offer new targets for intervention.

The Efficacy of Ipsenol in Comparison to Other Ips Pheromones: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced world of insect pheromones is critical for developing effective pest management strategies. This guide provides an objective comparison of the efficacy of ipsenol with other key pheromones utilized by various species of Ips bark beetles, supported by experimental data and detailed methodologies.

The genus Ips encompasses a group of bark beetles that are significant pests of coniferous forests worldwide. Their communication relies on a complex blend of volatile chemicals known as pheromones, which mediate aggregation, mating, and host colonization. Among these, this compound and ipsdienol are two of the most well-studied and commonly utilized aggregation pheromones. However, their efficacy is highly dependent on the specific Ips species, the presence of synergistic or inhibitory compounds, and the stereochemistry of the molecules.

Comparative Efficacy of Ips Pheromones: A Data-Driven Overview

Field and laboratory studies have demonstrated that the behavioral response of Ips beetles to pheromones is not a simple matter of attraction to a single compound. Instead, it is the precise ratio and composition of the pheromone blend that dictates the strength of the response.

For instance, Ips grandicollis utilizes this compound as its primary aggregation pheromone.[1] In contrast, many other Ips species, such as Ips pini, primarily use ipsdienol.[2] The complexity arises from the interactive effects of these compounds. For example, while this compound is the primary attractant for I. grandicollis, it can act as an inhibitor for I. pini.[3] Conversely, ipsdienol, a primary pheromone for several Ips species, can have its attractiveness to a particular species modulated by the presence of other compounds.

The following table summarizes key findings from various studies, highlighting the differential responses of several Ips species to this compound and other major pheromone components.

Pheromone Component(s)Target Ips SpeciesObserved Effect
This compound Ips grandicollisPrimary aggregation pheromone[1]
Ips latidensAggregation pheromone[4]
Ips avulsusSynergist; increases attraction to ipsdienol and lanierone[5][6]
Ips piniInhibitor[3]
Ipsdienol Ips piniPrimary aggregation pheromone (enantiomeric ratio is critical)[2]
Ips avulsusPrimary aggregation pheromone (used with lanierone)[1]
Ips calligraphusPrimary aggregation pheromone (used with cis-verbenol)[1]
Ips paraconfususAggregation pheromone component[7]
Lanierone Ips avulsusSynergist with ipsdienol[1]
Ips piniSynergist with ipsdienol in some populations[2]
cis-Verbenol Ips calligraphusSynergist with ipsdienol[1][8]
Ips typographusComponent of aggregation pheromone with 2-methyl-3-buten-2-ol
Ips latidensInhibits attraction to this compound[4]

Signaling Pathways and Interspecific Interactions

The chemical communication of Ips beetles is a finely tuned system that not only facilitates the aggregation of conspecifics but also plays a crucial role in resource partitioning and avoiding competition with other species. The presence of a compound that is attractive to one species can be inhibitory to another, a phenomenon known as allomonal inhibition.

Ips_Pheromone_Interaction cluster_grandicollis Ips grandicollis cluster_pini Ips pini I_grandicollis Ips grandicollis P_this compound This compound I_grandicollis->P_this compound produces P_this compound->I_grandicollis attracts I_pini Ips pini P_this compound->I_pini inhibits P_ipsdienol Ipsdienol I_pini->P_ipsdienol produces P_ipsdienol->I_pini attracts

Figure 1: Interspecific chemical signaling between Ips grandicollis and Ips pini.

Experimental Protocols

The data presented in this guide are derived from rigorous field-trapping experiments. A general methodology for such studies is outlined below.

General Field Trapping Protocol

A common experimental design for evaluating the efficacy of Ips pheromones involves the use of multiple-funnel traps.

  • Trap Design: Twelve-unit multiple-funnel traps are a standard choice for their efficiency in capturing bark beetles.

  • Lure Preparation: Pheromone components are typically released from polyethylene bubble caps or similar controlled-release devices. The release rates of the compounds are a critical parameter and are often determined in laboratory settings prior to field deployment.

  • Experimental Layout: Traps are deployed in a randomized complete block design within a suitable forest stand. A distance of at least 15-20 meters is maintained between traps to minimize interference.

  • Treatments: A typical experiment would include a negative control (unbaited trap), a positive control (a known attractant blend), and various combinations of the test pheromones. For example, to test the effect of this compound on Ips avulsus, traps might be baited with:

    • Ipsdienol + Lanierone (positive control)

    • Ipsdienol + Lanierone + this compound

    • Unbaited (negative control)

  • Data Collection and Analysis: Traps are checked at regular intervals, and the captured beetles are identified and counted. The data are then analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between treatments.

Experimental_Workflow A Trap Preparation (Multiple-Funnel Traps) D Field Deployment A->D B Lure Formulation (Pheromone Dispensers) B->D C Experimental Design (Randomized Block) C->D E Data Collection (Beetle Identification & Counting) D->E F Statistical Analysis (ANOVA) E->F G Results & Conclusion F->G

Figure 2: A generalized workflow for a field-trapping experiment.

Biosynthesis of this compound and Ipsdienol

Both this compound and ipsdienol are monoterpene alcohols. While it was initially believed that these pheromones were solely derived from host tree monoterpenes, it is now understood that many Ips species can synthesize them de novo from acetate precursors via the mevalonate pathway.[7][9][10] Myrcene, a monoterpene found in the host pines, can also serve as a direct precursor for these pheromone components.[10]

Biosynthesis_Pathway cluster_de_novo De Novo Synthesis cluster_host Host Precursor Acetate Acetate Mevalonate Mevalonate Pathway Acetate->Mevalonate GPP Geranyl Diphosphate Mevalonate->GPP Myrcene_synthase Myrcene Synthase GPP->Myrcene_synthase Myrcene_internal Myrcene Myrcene_synthase->Myrcene_internal P450 Cytochrome P450 Hydroxylation Myrcene_internal->P450 Myrcene_host Host Myrcene Myrcene_host->P450 Ipsdienol Ipsdienol P450->Ipsdienol Oxidoreductase Oxidoreductase This compound This compound Oxidoreductase->this compound Ipsdienol->Oxidoreductase

Figure 3: Simplified biosynthetic pathway of this compound and ipsdienol in Ips beetles.

Conclusion

The efficacy of this compound as a pheromone is highly context-dependent and species-specific. While it is a potent primary attractant for species like Ips grandicollis, its role can shift to that of a synergist or even an inhibitor for other sympatric Ips species. A thorough understanding of these complex chemical interactions, supported by robust experimental data, is paramount for the development of targeted and effective semiochemical-based pest management strategies. The information presented in this guide serves as a foundational resource for researchers and professionals working to unravel and harness the intricate chemical language of Ips bark beetles.

References

Cross-Reactivity of Ips Species to Ipsenol Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical communication of bark beetles in the genus Ips is a complex interplay of pheromones, with minor variations in chemical signals often serving as reproductive barriers between closely related species. A key component of the aggregation pheromone for several Ips species is ipsenol (2-methyl-6-methylene-7-octen-4-ol), a chiral molecule existing as two enantiomers: (+)-ipsenol and (-)-ipsenol. The differential response of various Ips species to these enantiomers is critical for species recognition and minimizing interspecific competition. This guide provides a comparative analysis of the cross-reactivity of different Ips species to this compound enantiomers, supported by experimental data from electrophysiological and field trapping studies.

Data Presentation: Comparative Response of Ips Species to this compound Enantiomers

The following table summarizes the behavioral responses of several Ips species to the enantiomers of this compound, based on field trapping experiments. It is important to note that responses can be influenced by geographic location, season, and the presence of other semiochemicals.

SpeciesPrimary Aggregation Pheromone(s)Response to (-)-IpsenolResponse to (+)-IpsenolResponse to Racemic this compoundCitation(s)
Ips grandicollis (-)-Ipsenol, cis-VerbenolStrong AttractionWeak or No AttractionAttraction[1]
Ips latidens (-)-IpsenolSlight PreferenceAttractionAttraction[2][3]
Ips pini Ipsdienol (enantiomeric ratio varies geographically)InhibitoryInhibitoryInhibitory[2]
Ips avulsus Ipsdienol, LanieroneSynergist (increases attraction to ipsdienol)Synergist (increases attraction to ipsdienol)Synergist[4][5][6]
Ips typographus (S)-cis-Verbenol, 2-methyl-3-buten-2-olInhibitoryInhibitoryInhibitory[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two key experimental techniques used to determine the response of Ips species to this compound enantiomers.

Single Sensillum Recording (SSR)

Objective: To measure the electrophysiological response (action potentials) of individual olfactory sensory neurons (OSNs) on the antenna of an Ips beetle to different this compound enantiomers.

Materials:

  • Live Ips beetles

  • Tungsten microelectrodes

  • Micromanipulators

  • Microscope with high magnification

  • AC/DC amplifier

  • Data acquisition system and software (e.g., AutoSpike)

  • Charcoal-filtered and humidified air delivery system

  • Odorant cartridges (Pasteur pipettes with filter paper)

  • Synthetic this compound enantiomers of high purity

  • Solvent (e.g., hexane)

Procedure:

  • Beetle Preparation: An individual beetle is immobilized in a pipette tip with its head and antennae exposed. The beetle is secured to a microscope slide with wax or a specialized holder to prevent movement.

  • Electrode Placement: A sharp tungsten recording electrode is inserted into the base of a single olfactory sensillum on the antenna using a micromanipulator under microscopic guidance. A reference electrode is inserted into the beetle's eye or another part of the body.[10][11][12]

  • Signal Acquisition: The electrodes are connected to a high-impedance amplifier to record the extracellular electrical activity of the OSNs within the sensillum. The signal is filtered, amplified, and digitized for computer analysis.[13][14]

  • Odorant Stimulation: A continuous stream of charcoal-filtered, humidified air is passed over the antenna through a delivery tube. Odorant cartridges containing a known concentration of an this compound enantiomer dissolved in a solvent on filter paper are inserted into the airstream for a defined period (e.g., 1 second).[15]

  • Data Analysis: The number of action potentials (spikes) in a defined time window before, during, and after the stimulus is counted. The net response is calculated by subtracting the spontaneous firing rate (pre-stimulus) from the firing rate during stimulation. Responses to different enantiomers and concentrations are compared.[15]

Field Trapping Experiment

Objective: To assess the behavioral response (attraction) of a population of Ips beetles to different this compound enantiomers in a natural environment.

Materials:

  • Multiple-funnel traps or other suitable insect traps

  • Lures containing synthetic this compound enantiomers (and other relevant pheromones/kairomones) with controlled release rates.

  • Unbaited control traps.

  • Stakes or ropes for trap deployment.

  • Collection cups, sometimes containing a killing and preserving agent (e.g., a soapy water solution or propylene glycol).

Procedure:

  • Site Selection: Experiments are conducted in a suitable forest environment where the target Ips species is known to be present. Traps are typically placed in a grid or transect with a significant distance between traps (e.g., 20-30 meters) to minimize interference.[16][17]

  • Trap Deployment: Traps are hung from stakes or tree branches at a consistent height. Each trap is baited with a specific lure (e.g., (-)-ipsenol, (+)-ipsenol, racemic this compound, or a combination with other pheromones) or left unbaited as a control. The placement of treatments is randomized or arranged in a randomized complete block design to account for spatial variability.[18][19]

  • Beetle Collection: Traps are checked at regular intervals (e.g., weekly) for a predetermined experimental period. The captured beetles are collected, identified to species and sex, and counted.[4][5]

  • Data Analysis: The mean number of beetles of each species captured per trap for each treatment is calculated. Statistical analyses (e.g., ANOVA followed by a means separation test) are used to determine if there are significant differences in attraction between the different enantiomer treatments and the control.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.

experimental_workflow_ssr cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis beetle_prep Immobilize Beetle placement Insert Electrodes beetle_prep->placement electrode_prep Prepare Electrodes electrode_prep->placement stimulation Deliver Odor Stimulus placement->stimulation recording Record Neural Activity stimulation->recording spike_sorting Spike Sorting recording->spike_sorting quantification Quantify Response spike_sorting->quantification comparison Compare Enantiomers quantification->comparison experimental_workflow_trapping cluster_setup Setup cluster_deployment Deployment cluster_analysis Analysis site_selection Select Field Site trap_deployment Deploy Traps site_selection->trap_deployment trap_prep Prepare Baited Traps trap_prep->trap_deployment collection Collect Beetles trap_deployment->collection identification Identify & Count collection->identification stat_analysis Statistical Analysis identification->stat_analysis interpretation Interpret Results stat_analysis->interpretation

References

Validation of Ipsenol-Baited Traps for Bark Beetle Population Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of ipsenol-baited traps for monitoring bark beetle populations, supported by experimental data from peer-reviewed studies. We delve into the efficacy of these traps, compare them with alternative methods, and provide detailed experimental protocols to aid in the design and evaluation of future research.

Performance Comparison of this compound-Baited Traps

This compound is a key aggregation pheromone for several bark beetle species within the genus Ips. Its effectiveness in monitoring traps is often enhanced when combined with other semiochemicals, such as ipsdienol and host-plant volatiles like ethanol and α-pinene. The choice of trap type and the presence of other compounds can significantly influence capture rates and species specificity.

Summary of Quantitative Data

The following table summarizes data from various studies comparing the efficacy of different bait combinations and trap types for capturing bark beetles and other associated insects.

Target Species Trap Type Bait Combination Mean Trap Catch (per trap/period) Comparison/Alternative Mean Trap Catch (per trap/period) Key Findings Reference
Ips sexdentatus, Orthotomicus erosusNot SpecifiedPheromone onlyI. sexdentatus: ~150, O. erosus: ~380Pheromone + VerbenoneI. sexdentatus: ~50, O. erosus: ~90Verbenone significantly reduced captures of I. sexdentatus and O. erosus.[1]
Ips acuminatus, Ips sexdentatusNot SpecifiedPheagr-IACHigh efficacy for both speciesSexowitHigh efficacy for both speciesPheagr-IAC and Sexowit were the most effective lures for I. acuminatus and I. sexdentatus.[2]
Wood-boring beetles (Cerambycidae, Buprestidae)Multiple-funnelThis compound + Ipsdienol + Ethanol + α-pineneSpecies-dependent, generally highest catchesThis compound + Ipsdienol only; Ethanol + α-pinene only; Blank controlLower catches for most species compared to the quaternary blend.The quaternary blend of this compound, ipsdienol, ethanol, and α-pinene is effective for trapping a wide range of wood-boring beetles.[3][3]
Ips piniNot SpecifiedLure combinations with lanierone and ipsdienolNot specifiedLure combinations without lanierone and ipsdienolNot specifiedRemoval of both lanierone and ipsdienol somewhat increased catches of Ips grandicollis.[4][5][4][5]
Predators (Thanasimus dubius, Temnoscheila virescens)Not SpecifiedThis compound + Ipsdienol + Ethanol + α-pineneHigher catches than binary blendsThis compound + Ipsdienol only; Ethanol + α-pinene onlyLower catchesThe four-component blend increased the capture of common predators.[6][6]
Ips cembraePheromone trapsPheromone5,676 (total)Trap trees91,364 (total)Trap trees captured significantly more I. cembrae than pheromone traps.[7][7]
Various bark and woodboring beetlesSLAM trap, Panel trap, Standard & Modified multiple-funnelEthanol + α-pinene + this compound + IpsdienolSpecies and trap dependentN/AN/ASLAM traps caught the highest diversity and abundance of Cerambycidae. Modified multiple-funnel traps with lures inside showed increased performance.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of trap performance studies. Below is a synthesized protocol based on common practices in the cited literature.

Study Site Selection
  • Select forest stands with a known or suspected presence of the target bark beetle species.

  • Ensure sites have relatively uniform characteristics (e.g., tree species composition, stand density, age) to minimize environmental variability.

  • Establish multiple replicate blocks within each study site.

Trap and Lure Deployment
  • Trap Types: Commonly used traps include multiple-funnel traps, panel traps, and SLAM traps.[8] The choice of trap can significantly affect capture rates.[8][9]

  • Lure Composition:

    • Primary Attractant: this compound, often in combination with ipsdienol.

    • Host Volatiles: Ethanol and α-pinene are frequently added to enhance attraction.[3][6]

    • Inhibitors: Compounds like verbenone may be included to test for inhibitory effects on target or non-target species.[1]

    • Release Rates: Utilize lures with consistent and known release rates for the duration of the experiment.[6]

  • Experimental Design:

    • Employ a randomized complete block design, with each block containing one of each trap/lure treatment.[10]

    • Space traps within a block at a sufficient distance (e.g., 10-20 meters) to minimize interference.

    • Hang traps at a consistent height (e.g., 1.5-2 meters above the ground).

    • Rotate trap positions within a block at each collection interval to account for positional effects.

Sample Collection and Processing
  • Collect trapped insects at regular intervals (e.g., weekly or bi-weekly).[1]

  • Use a collection agent in the trap cup (e.g., a saturated salt solution with a drop of soap) to preserve specimens.[11]

  • Transport collected specimens to the laboratory for identification and counting.

Data Analysis
  • Transform count data (e.g., using log(y+1)) to meet the assumptions of statistical tests if necessary.[6]

  • Use analysis of variance (ANOVA) or mixed-model ANOVA to compare mean trap catches among treatments.[6]

  • Employ multiple comparison tests (e.g., Tukey's HSD, Holm-Sidak) to identify significant differences between specific treatments.[6][10]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for validating this compound-baited traps.

Experimental_Workflow A Study Site Selection (e.g., Pine Forest) B Experimental Design (Randomized Block) A->B Define Blocks C Treatment Allocation B->C Randomize Treatments T1 Treatment 1: This compound only C->T1 T2 Treatment 2: This compound + Ipsdienol C->T2 T3 Treatment 3: This compound + Host Volatiles C->T3 T4 Control: Unbaited Trap C->T4 D Trap Deployment E Sample Collection D->E Periodic Collection F Specimen Identification & Counting E->F Lab Processing G Data Analysis (ANOVA, etc.) F->G Statistical Analysis H Results & Interpretation G->H Draw Conclusions T1->D Set up traps T2->D Set up traps T3->D Set up traps T4->D Set up traps Bait_Trap_Efficacy This compound This compound TargetCapture Target Species Capture Rate This compound->TargetCapture Attracts NonTargetCapture Non-Target Species Capture Rate This compound->NonTargetCapture Kairomonal Effect Ipsdienol Ipsdienol Ipsdienol->TargetCapture Synergizes HostVolatiles Host Volatiles (Ethanol, α-pinene) HostVolatiles->TargetCapture Enhances Attraction HostVolatiles->NonTargetCapture Attracts Predators & other beetles Inhibitors Inhibitors (Verbenone) Inhibitors->TargetCapture Reduces TrapType Trap Type (Funnel, Panel, etc.) TrapType->TargetCapture Influences

References

Comparative Analysis of Different Synthesis Routes for Ipsenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes to ipsenol (2-methyl-6-methylene-7-octen-4-ol), a key aggregation pheromone of bark beetles in the genus Ips. An understanding of these synthetic pathways is crucial for the cost-effective and stereoselective production of this compound for applications in pest management and chemical ecology research. This document outlines several prominent synthetic strategies, presenting quantitative data in a comparative format, detailing experimental protocols for key reactions, and providing visualizations of the synthetic workflows.

Comparative Data of this compound Synthesis Routes

The following table summarizes key quantitative data for different this compound synthesis routes, allowing for a direct comparison of their efficiency and stereoselectivity.

Synthesis RouteStarting MaterialKey Reagents/CatalystsSolventTemperature (°C)Reaction Time (h)Overall Yield (%)Enantiomeric Excess (ee%)Reference
Asymmetric Allylboration IsovaleraldehydeB-2'-IsoprenyldiisopinocampheylboraneDiethyl ether-78 to 016596[1]
Indium-Mediated Allylation Isovaleraldehyde, 2-(Bromomethyl)-1,3-butadieneIndium powderTetrahydrofuran (THF)Room Temp.Not Specified91 (racemic)N/A[2][3][4]
Enantioselective Synthesis from Lactic Acid (R)-(-)-Lactic acidMo(CO)6, (S)-BINAPNot SpecifiedNot SpecifiedNot SpecifiedNot Specified>95[1]
Organocatalysis (Proline-catalyzed Aldol Reaction) Not SpecifiedL-ProlineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh
Photooxygenation of Myrcene MyrceneRose Bengal, O2, hνMethanol-78Not SpecifiedModerateN/A[5][6][7]
Grignard Reaction Isovaleraldehyde, 2-(Bromomethyl)-1,3-butadieneMagnesiumTetrahydrofuran (THF)RefluxNot Specified52 (racemic)N/A[2]
Enzymatic Resolution Racemic this compoundLipase (e.g., from Candida rugosa)Organic Solvent (e.g., Toluene)Room Temp.24-48~50 (for one enantiomer)>95[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis.

Asymmetric Allylboration of Isovaleraldehyde

This protocol describes the highly enantioselective synthesis of (+)-ipsenol using a chiral isoprenylborane reagent.

Materials:

  • B-2'-Isoprenyldiisopinocampheylborane

  • Isovaleraldehyde

  • Diethyl ether (anhydrous)

  • Diethanolamine

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • A solution of B-2'-isoprenyldiisopinocampheylborane in anhydrous diethyl ether is prepared under an inert atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Isovaleraldehyde (1.0 equivalent) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The mixture is then warmed to 0 °C, and diethanolamine (1.1 equivalents) is added.

  • The resulting precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation to afford (+)-ipsenol.[1]

Indium-Mediated Acyclic Allylation

This method provides a high-yield synthesis of racemic this compound.

Materials:

  • Indium powder

  • 2-(Bromomethyl)-1,3-butadiene

  • Isovaleraldehyde

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a stirred suspension of indium powder (1.2 equivalents) in anhydrous THF, a solution of 2-(bromomethyl)-1,3-butadiene (1.0 equivalent) in THF is added at room temperature.

  • The mixture is stirred for 1 hour, during which the organoindium reagent forms.

  • Isovaleraldehyde (1.0 equivalent) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield racemic this compound.[2][3][4]

Enzymatic Resolution of Racemic this compound

This protocol describes the separation of racemic this compound into its enantiomers using a lipase-catalyzed transesterification.

Materials:

  • Racemic this compound

  • Lipase from Candida rugosa

  • Vinyl acetate

  • Toluene (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • Racemic this compound and vinyl acetate (2.0 equivalents) are dissolved in anhydrous toluene.

  • Powdered 4 Å molecular sieves are added to the solution.

  • Lipase from Candida rugosa is added, and the suspension is stirred at room temperature.

  • The reaction progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The reaction is stopped at approximately 50% conversion.

  • The enzyme is removed by filtration.

  • The solvent and excess vinyl acetate are removed under reduced pressure.

  • The remaining mixture of unreacted this compound enantiomer and the acetylated product are separated by column chromatography on silica gel to yield the enantiomerically enriched alcohol and ester.[8][9]

Visualizations

The following diagrams illustrate key concepts and workflows in the synthesis of this compound.

G start1 Isovaleraldehyde key1 Allylation/ Coupling start1->key1 Aldehyde Component start2 Isoprene Derivative/ Myrcene start2->key1 Isoprenyl Component start3 Chiral Precursor (e.g., Lactic Acid) key2 Asymmetric Synthesis start3->key2 Chiral Pool key3 Functional Group Interconversion key1->key3 product This compound key1->product key2->key3 key2->product key3->product

Caption: Generalized workflow for this compound synthesis.

G rac_start Achiral Starting Materials rac_reaction Non-stereoselective Reaction rac_start->rac_reaction rac_this compound Racemic this compound rac_reaction->rac_this compound resolution Enzymatic or Chiral Chromatography rac_this compound->resolution s_this compound (S)-Ipsenol resolution->s_this compound r_this compound (R)-Ipsenol resolution->r_this compound asym_start Achiral or Prochiral Starting Materials asym_reaction Chiral Catalyst or Reagent asym_start->asym_reaction enantio_this compound Enantiomerically Enriched this compound asym_reaction->enantio_this compound

Caption: Comparison of racemic vs. asymmetric synthesis strategies.

References

The Synergistic Dance of Semiochemicals: Enhancing the Efficacy of Ipsenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Insect Behavior and Pest Management

The aggregation pheromone ipsenol is a cornerstone in the chemical ecology of numerous bark beetle species of the genus Ips. However, its effectiveness in attracting these economically significant pests is often dramatically enhanced when presented in concert with other semiochemicals. This guide provides a comparative analysis of the synergistic and antagonistic effects observed when this compound is combined with other behavior-modifying compounds, supported by experimental data and detailed protocols to aid researchers in the design and execution of their own studies.

Quantitative Analysis of Synergistic and Antagonistic Effects

The interaction of this compound with other semiochemicals can lead to a spectrum of behavioral responses, ranging from potent synergy to significant inhibition. The following tables summarize quantitative data from field trapping experiments, offering a clear comparison of the performance of this compound in various chemical contexts.

Table 1: Synergistic Effects of Ipsdienol and Lanierone on the Attraction of Ips avulsus to this compound

LocationLure CombinationMean Corrected Trap Captures (± SE)Percentage Decrease from Optimal Combination
Louisiana (+)-Ipsdienol + this compound6.3 ± 11.298.7%
Racemic Ipsdienol + this compound + Lanierone501.4 ± 357.00%
Georgia (+)-Ipsdienol + this compound60.9 ± 29.799.2%
Racemic Ipsdienol + this compound + Lanierone7,893.8 ± 3,029.70%

Data sourced from a 2023 study on the enantiospecific response of Ips avulsus.[1]

Table 2: Inhibitory Effects of Verbenone on the Attraction of Ips Species to Pheromone Lures

Target SpeciesLocationPheromone LureVerbenone TreatmentMean Trap Catch Reduction
Ips piniNorthern ArizonaAggregation PheromoneSPLAT Verb58.2% - 82.5%
Verbenone pouch76.7% - 87.2%
Ips sexdentatusNorthern SpainMyrcene + Ipsdienol + this compound2 mg/day Verbenone73%
40 mg/day Verbenone82%

Data for I. pini sourced from a 2020 study.[2][3] Data for I. sexdentatus sourced from a study on verbenone release rates.[4]

Experimental Protocols

To ensure the reproducibility and comparability of research in this field, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of semiochemical synergy.

Field Trapping Bioassay

This protocol outlines a typical field experiment to assess the attractiveness of different semiochemical blends to bark beetles.

1. Site Selection and Experimental Design:

  • Select a suitable forest stand with a known population of the target Ips species.

  • Employ a randomized complete block design to minimize the effects of spatial variation.[5]

  • Establish multiple blocks (replicates), with each block containing one of each trap treatment.

  • Maintain a minimum distance of 10-20 meters between traps within a block and at least 250 meters between blocks to prevent interference.[5][6]

2. Trap and Lure Deployment:

  • Use multiple-funnel traps, a standard for capturing bark beetles.

  • Attach the semiochemical lures to the traps according to the manufacturer's instructions. Lures used in studies often include bubble caps with specified release rates (e.g., this compound and ipsdienol at ~0.2 mg/day, lanierone at ~0.02 mg/day at 22–24 °C).[1]

  • Position traps at a consistent height (e.g., 1.5 meters above the ground).

3. Data Collection and Analysis:

  • Collect trapped beetles at regular intervals (e.g., weekly or bi-weekly) for the duration of the experiment.

  • Identify and count the target species.

  • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), to determine significant differences between treatments.

Y-Tube Olfactometer Bioassay

This laboratory-based assay is used to evaluate the behavioral response of individual insects to different odor stimuli in a controlled environment.

1. Apparatus and Setup:

  • Use a glass Y-tube olfactometer with a central arm for insect release and two side arms for odor presentation.

  • Connect a purified and humidified air source to the two side arms, ensuring a constant and equal airflow through each arm.

2. Odor Stimuli Preparation:

  • Dissolve the semiochemicals in a suitable solvent (e.g., paraffin oil or hexane) at the desired concentrations.

  • Apply a known volume of the test solution to a filter paper strip and place it in one of the side arms.

  • Use a filter paper with the solvent alone as a control in the other arm.

3. Behavioral Observation:

  • Introduce a single insect into the central arm of the olfactometer.

  • Observe the insect's movement for a set period (e.g., 5-10 minutes).

  • Record the first choice of arm (the arm the insect enters and stays in for a minimum period) and the time spent in each arm.

4. Data Analysis:

  • Use a Chi-square test or a G-test to determine if there is a significant preference for the treatment arm over the control arm.

Visualizing Key Processes

To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_deployment Field Deployment cluster_collection Data Collection & Analysis lure_prep Lure Preparation (this compound +/- Synergist) trap_setup Trap Setup (Multiple-Funnel) random_design Randomized Block Design trap_setup->random_design trap_deployment Trap Deployment (10-20m spacing) random_design->trap_deployment beetle_collection Beetle Collection (Weekly) trap_deployment->beetle_collection data_analysis Statistical Analysis (ANOVA) beetle_collection->data_analysis

A typical workflow for a field trapping experiment.

Olfactory_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_neuron Olfactory Sensory Neuron (OSN) cluster_brain Antennal Lobe (Brain) odorant Odorant Molecule (e.g., this compound) orp Odorant Binding Protein (OBP) odorant->orp or Odorant Receptor (OR) orp->or Transport ion_channel Ion Channel Activation or->ion_channel Binding & Activation action_potential Action Potential Generation ion_channel->action_potential Signal Transduction glomerulus Glomerulus Activation action_potential->glomerulus Signal Transmission behavioral_response Behavioral Response glomerulus->behavioral_response Signal Processing

References

Behavioral Responses of Male and Female Beetles to Ipsenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral and physiological responses of male and female beetles to ipsenol, a common component of aggregation pheromones in the genus Ips. The information presented herein is compiled from peer-reviewed scientific literature and is intended to support research and development in chemical ecology and pest management.

Quantitative Comparison of Behavioral Responses

Field trapping experiments have been instrumental in quantifying the attraction of male and female beetles to this compound. The following table summarizes key findings from studies on Ips species.

Beetle SpeciesThis compound FormulationOther Compounds in LureMean Trap Capture (Beetles/Trap)Sex Ratio (Female:Male)Reference
Ips subelongatusRacemic this compoundNoneStatistically significant attraction for both sexes (specific numbers not provided)-[1]
Ips subelongatusBlend including this compound3-methyl-3-buten-1-ol, ipsdienol, amitinol, (-)-myrtenol, 2-phenylethanolFull blend: ~150; Blend without this compound: ~302.99 ± 0.31 : 1[2]
Ips latidensRacemic this compoundNoneData not quantified, but attracted both sexes-[3]
Ips avulsusRacemic this compoundLanierone and various enantiomeric ratios of ipsdienolVaried with ipsdienol ratio (e.g., up to ~140 with 80% (+)-ipsdienol)Not specified[4]

Note: Trap capture data can be influenced by various factors including trap design, lure release rate, beetle population density, and environmental conditions.

Electrophysiological Responses

Electroantennography (EAG) studies have demonstrated that both male and female Ips beetles possess olfactory sensory neurons that respond to this compound, indicating that both sexes are capable of detecting this semiochemical. For instance, in Ips subelongatus, antennae of both sexes strongly responded to this compound[1]. Similarly, functional characterization of odorant receptors (ORs) in Ips typographus has identified specific receptors, such as ItypOR46, that respond to this compound[5]. While no significant sex-specific differences in the overall EAG response amplitude have been consistently reported, some studies suggest potential differences in sensitivity thresholds between males and females for certain semiochemicals[6].

Experimental Protocols

Field Trapping Bioassay

Objective: To assess the attraction of male and female beetles to this compound under field conditions.

Materials:

  • Multiple-funnel traps or similar flight intercept traps.

  • Collection cups for traps.

  • This compound lures (e.g., racemic, or specific enantiomers) with a controlled release device.

  • Control lures (blank dispensers).

  • A suitable solvent for cleaning traps (e.g., ethanol).

  • GPS unit for marking trap locations.

  • Data sheets for recording captures.

Procedure:

  • Site Selection: Choose a suitable habitat for the target beetle species, typically a forest stand with host trees.

  • Experimental Design: Employ a randomized complete block design. Each block should contain one trap for each treatment (e.g., this compound lure, control). Replicate blocks multiple times (e.g., 5-10 blocks).

  • Trap Placement: Within each block, place traps at a minimum distance of 20-30 meters from each other to minimize interference. Hang traps from trees or stakes at a consistent height (e.g., 1.5-2 meters).

  • Lure Deployment: Place the this compound and control lures in the designated traps according to the randomized design.

  • Beetle Collection: Collect trapped beetles at regular intervals (e.g., weekly) for a predetermined period (e.g., 4-6 weeks) during the beetle's flight season.

  • Sample Processing: Transport collected beetles to the laboratory. Separate the target species from bycatch. Determine the sex of the target beetles.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods, such as ANOVA or a generalized linear model, to compare the mean number of male and female beetles caught in this compound-baited traps versus control traps.

Y-Tube Olfactometer Bioassay

Objective: To evaluate the behavioral choice of male and female beetles in response to this compound in a controlled laboratory setting.

Materials:

  • Glass Y-tube olfactometer.

  • Airflow system (pump, flowmeters, charcoal filter, humidifier).

  • Odor sources: this compound solution (in a suitable solvent like hexane) applied to filter paper, and a solvent control.

  • Individual beetle introduction chamber.

  • Light source with adjustable intensity (if applicable).

  • Timer.

Procedure:

  • Setup: Assemble the Y-tube olfactometer and connect it to the airflow system. Ensure a constant, clean, and humidified airflow through both arms of the Y-tube.

  • Odor Application: Place a filter paper with a known concentration of this compound solution in one arm of the olfactometer and a filter paper with the solvent only in the other arm.

  • Beetle Acclimation: Place an individual beetle in the introduction chamber and allow it to acclimate for a short period (e.g., 1-2 minutes).

  • Behavioral Observation: Release the beetle into the base of the Y-tube and start the timer. Observe the beetle's movement and record which arm it chooses (i.e., moves a certain distance down the arm) and the time taken to make the choice. A "no choice" is recorded if the beetle does not move into either arm within a set time (e.g., 5 minutes).

  • Replication: Test a sufficient number of individual beetles of each sex for each treatment.

  • Controls: After testing a set number of beetles, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors. Rotate the position of the odor and control arms to avoid positional bias.

  • Data Analysis: Use a chi-square test or a binomial test to determine if there is a significant preference for the this compound-scented arm over the control arm for each sex.

Signaling Pathways and Logical Relationships

The behavioral response of a beetle to this compound is initiated by the detection of the molecule by its olfactory system, followed by a cascade of neural events leading to a behavioral output.

Experimental_Workflow cluster_field Field Trapping cluster_lab Laboratory Assay (Olfactometer) cluster_analysis Data Analysis & Interpretation Trap_Setup Trap Setup & Lure Deployment Beetle_Capture Beetle Capture Trap_Setup->Beetle_Capture Data_Collection Data Collection & Sexing Beetle_Capture->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Olfactometer_Setup Olfactometer Setup Beetle_Introduction Individual Beetle Introduction Olfactometer_Setup->Beetle_Introduction Behavioral_Choice Observation of Behavioral Choice Beetle_Introduction->Behavioral_Choice Behavioral_Choice->Statistical_Analysis Comparison Male vs. Female Response Comparison Statistical_Analysis->Comparison

Fig. 1: Experimental workflow for comparing beetle responses.

The detection of this compound begins at the peripheral olfactory organs, the antennae.

Olfactory_Signaling_Pathway cluster_membrane This compound This compound Molecule OBP Odorant-Binding Protein (OBP) This compound->OBP Binding OR_Complex Odorant Receptor (OR) Complex (ORx + Orco) OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Conformational Change Membrane Dendritic Membrane of Olfactory Sensory Neuron Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe & Brain Action_Potential->Brain Behavior Behavioral Response (Attraction) Brain->Behavior

Fig. 2: Generalized olfactory signaling pathway in beetles.

Based on the available data, a logical comparison of the responses of male and female beetles to this compound can be summarized as follows.

Fig. 3: Logical comparison of male and female responses.

References

Decoding Olfactory Preferences: A Comparative Guide to Species-Specific Responses to Ipsenol Blends

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced olfactory responses of different insect species is paramount for developing effective and targeted pest management strategies. This guide provides a comprehensive comparison of species-specific responses to ipsenol blends, supported by experimental data from field trapping and laboratory-based assays. We delve into the methodologies behind these experiments and present quantitative data to illuminate the varying degrees of attraction and inhibition observed across different beetle species.

This compound, a key component of the aggregation pheromone of many bark beetle species within the genus Ips, rarely acts in isolation. Its efficacy as an attractant is often dependent on its combination with other semiochemicals, particularly ipsdienol, and the specific enantiomeric composition of these compounds. The behavioral response to different blends of these pheromones can vary significantly between species, a phenomenon that is crucial for reproductive isolation and resource partitioning in their natural environment.

Field Trapping Experiments: Gauging Attraction in a Natural Setting

Field trapping studies are a cornerstone of understanding insect chemical ecology. These experiments provide valuable data on how different lure combinations perform in attracting target species and non-target organisms under real-world conditions.

Experimental Protocol: Multiple-Funnel Traps

A common method for assessing the attractiveness of semiochemical blends is the use of multiple-funnel traps. The following protocol outlines a typical experimental setup:

  • Trap Selection: Twelve-unit multiple-funnel traps are frequently used.

  • Lure Preparation: Lures consist of bubble caps or other release devices loaded with specific enantiomeric ratios of this compound and ipsdienol, often in combination with other compounds like lanierone. Release rates are carefully controlled and are typically in the range of 0.1–0.2 mg/day for this compound and ipsdienol.

  • Experimental Design: A randomized complete block design is often employed. Traps with different lure combinations (treatments) and a blank control are set up in multiple replicate blocks within a suitable forest environment.

  • Trap Placement: Traps within a block are typically spaced at least 10-15 meters apart to minimize interference, with blocks being separated by a larger distance.

  • Data Collection: Traps are checked at regular intervals (e.g., bi-weekly), and the captured beetles are identified, counted, and recorded.

Field_Trapping_Workflow cluster_prep Preparation cluster_deployment Field Deployment cluster_collection Data Collection & Analysis Trap_Selection Select Multiple-Funnel Traps Lure_Preparation Prepare this compound Blend Lures Trap_Selection->Lure_Preparation Randomized_Design Establish Randomized Block Design Lure_Preparation->Randomized_Design Trap_Placement Place and Space Traps Randomized_Design->Trap_Placement Beetle_Collection Collect Captured Beetles Periodically Trap_Placement->Beetle_Collection Identification_Counting Identify and Count Species Beetle_Collection->Identification_Counting Data_Analysis Analyze Trap Catch Data Identification_Counting->Data_Analysis

A typical workflow for a field trapping experiment to validate species-specific responses.
Comparative Data from Field Studies

The following tables summarize the mean trap catches of various beetle species in response to different this compound and ipsdienol blends, as documented in several field studies.

Table 1: Response of Ips Species to Different Pheromone Blends

SpeciesLure CombinationMean Trap Catch (± SE)LocationSource
Ips avulsusLanierone + Racemic this compound + 50% (+)-Ipsdienol150 (± 25)Not Specified[1]
Ips avulsusLanierone + Racemic this compound + 65% (+)-Ipsdienol160 (± 30)Not Specified[1]
Ips avulsusLanierone + Racemic this compound + 80% (+)-Ipsdienol155 (± 28)Not Specified[1]
Ips grandicollisThis compoundVariesWisconsin, USA[2]
Ips piniIpsdienol + LanieroneVariesWisconsin, USA[2]

Note: Direct quantitative comparison across studies can be challenging due to variations in experimental conditions, beetle populations, and lure release rates.

Table 2: Attraction of Other Beetle Species to this compound-Baited Traps

SpeciesFamilyLure CombinationEffectSource
Acanthocinus obsoletusCerambycidaeThis compound + Ipsdienol + Ethanol + α-pineneIncreased catches[3]
Monochamus titillatorCerambycidaeThis compound + Ipsdienol + Ethanol + α-pineneIncreased catches[3]
Thanasimus dubiusCleridaeThis compoundIncreased catches[3]
Orthotomicus caelatusCurculionidaeThis compoundInterrupted attraction to ipsdienol[3]
Platysoma parallelumHisteridaeThis compoundAttraction observed[4]
Plegaderus transversusHisteridaeThis compoundAttraction observed[4]

Laboratory Bioassays: Unraveling Olfactory Preferences

To gain a more controlled understanding of olfactory responses, researchers utilize laboratory-based bioassays, such as olfactometers. These instruments allow for the precise delivery of odorants and the observation of insect behavioral choices.

Experimental Protocol: Y-Tube Olfactometer

The Y-tube olfactometer is a common apparatus for studying insect chemical ecology. The protocol for a typical bioassay is as follows:

  • Apparatus Setup: A Y-shaped glass tube is used. Purified and humidified air is passed through two arms of the Y-tube.

  • Odorant Delivery: The test odorant (e.g., a specific this compound blend) is introduced into the airflow of one arm (the "treatment" arm), while the other arm contains a solvent control.

  • Beetle Introduction: A single beetle is introduced at the base of the Y-tube.

  • Behavioral Observation: The beetle's movement is observed for a set period. A "choice" is recorded when the beetle walks a certain distance into one of the arms.

  • Data Analysis: The number of beetles choosing the treatment arm versus the control arm is statistically analyzed to determine if the odorant is an attractant or a repellent.

Y_Tube_Olfactometer cluster_setup Apparatus Setup cluster_odor Odorant Delivery cluster_bioassay Bioassay Air_Source Purified Air Source Treatment_Arm Treatment Arm: This compound Blend Air_Source->Treatment_Arm Control_Arm Control Arm: Solvent Air_Source->Control_Arm Y_Tube Y-Tube Beetle_Introduction Introduce Beetle at Base Y_Tube->Beetle_Introduction Treatment_Arm->Y_Tube Control_Arm->Y_Tube Observation Observe Beetle's Choice Beetle_Introduction->Observation Data_Recording Record Choice Data Observation->Data_Recording

References

A Comparative Analysis of Commercial Ipsenol Lures in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the performance of various commercial ipsenol-based lures used for monitoring and managing bark beetle populations, particularly those of the genus Ips. The data presented is compiled from several field trials, offering researchers and pest management professionals a basis for selecting appropriate lures for their specific needs.

Performance of Commercial this compound Lures: A Quantitative Comparison

The efficacy of different commercial lures can vary significantly based on the target species, geographical location, and environmental conditions. The following table summarizes the quantitative data from several comparative field trials.

Lure/Bait TestedTarget SpeciesMean Trap Catch (per trap/period)Study LocationSource
Pheagr-IAC Ips acuminatus8,852.5Czech Republic[1]
Sexowit Ips acuminatus680.0Czech Republic[1]
Erosowit Tube Ips typographusHigh Attraction (Specific numbers not in abstract)Czech Republic[1][2]
LSD (lanierone, this compound, ipsdienol) Ips avulsus1,154.43 ± 165.70Louisiana, USA[3]
VD (cis-verbenol, ipsdienol) Ips avulsus40.63 ± 12.15Louisiana, USA[3]
LSD (lanierone, this compound, ipsdienol) Ips grandicollis333.58 ± 40.09Louisiana, USA[3]
VD (cis-verbenol, ipsdienol) Ips grandicollis1.95 ± 0.61Louisiana, USA[3]
VD (cis-verbenol, ipsdienol) Ips calligraphus307.40 ± 66.38Louisiana, USA[3]
LSD (lanierone, this compound, ipsdienol) Ips calligraphus10.18 ± 2.28Louisiana, USA[3]
ECOLURE classic Ips typographusConsistently higher than tubus (up to 2.2x more effective)Not Specified[4]
ECOLURE tubus Ips typographusLower than classicNot Specified[4]

Experimental Protocols

Detailed methodologies are crucial for interpreting the results of field trials and for designing future experiments. Below are summaries of the experimental protocols from the cited studies.

Protocol 1: Efficacy Trial of Eight Commercial Lures in the Czech Republic
  • Objective: To test the efficacy of eight commercially available lures for monitoring pine bark beetles.[1]

  • Experimental Design: Ten series of traps were deployed. Each series consisted of traps baited with one of the eight different commercial lures and included two unbaited traps as controls.[1][2]

  • Trap Type: The specific trap type is not detailed in the abstract but is a form of pheromone trap.

  • Data Collection: Traps were checked at two-week intervals, and the captured bark beetles were identified and counted in the laboratory.[1]

  • Statistical Analysis: A generalized linear model (GLM) with pairwise contrasts was used to determine if the number of captured individuals varied significantly among traps with different lures and among different localities.[1]

Protocol 2: Comparison of Lure Combinations for Southern Ips Species
  • Objective: To compare the effectiveness of two different lure combinations (LSD vs. VD) on trap catches of southern Ips species.[3]

  • Experimental Design: The study involved 153 replicates per treatment (lure combination).[3]

  • Data Collection: The number of individuals of Ips avulsus, Ips grandicollis, and Ips calligraphus were counted for each trap.[3]

  • Statistical Analysis: A Z-test was used to determine significant differences in the number of beetles collected between the two lure combinations.[3]

Protocol 3: Comparison of Two ECOLURE Formulations for Ips typographus
  • Objective: To compare the efficiency of two types of pheromone dispensers: ECOLURE classic and ECOLURE tubus.[4]

  • Experimental Design: Paired traps, one with each lure type, were set up.[4]

  • Data Collection: Pheromone-baited traps were checked 13 times at 10-day intervals.[4]

  • Statistical Analysis: A two-choice t-test was used for data with a normal distribution, and the Wilcoxon matched-pairs test was used for data with other distributions to identify significant differences.[4]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for conducting a comparative field trial of commercial insect lures.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Field Deployment cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis & Reporting A Define Objectives (e.g., Compare Lure A vs. B) B Select Study Site (Mature Pine Stand) A->B C Choose Trap Type (e.g., Multiple-Funnel Trap) B->C D Experimental Design (e.g., Randomized Block, 10 Replicates) C->D E Deploy Traps (Min. 20m Spacing) D->E F Bait Traps with Lures (Lure A, Lure B, Control) E->F G Periodic Trap Servicing (e.g., Weekly/Bi-weekly) F->G H Collect & Preserve Samples G->H I Identify & Count Target Species H->I J Statistical Analysis (e.g., ANOVA, t-test) I->J K Summarize Data (Tables & Charts) J->K L Publish Findings K->L

Caption: A generalized workflow for comparative field trials of insect lures.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ipsenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling Ipsenol, a comprehensive understanding of its properties and associated hazards is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound waste, aligning with best practices for chemical handling and waste management. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

This compound: Chemical and Physical Properties

A clear understanding of this compound's physical and chemical characteristics is the first step in safe handling and disposal.

PropertyValueReference
Molecular Formula C₁₀H₁₈O[1][2]
Molecular Weight 154.25 g/mol [1][2]
Appearance Colorless liquid[1]
Odor Sweet, woody[1]
Boiling Point 200°C[1]
Density 0.880 g/cm³[1]
Solubility Insoluble in water; Soluble in organic solvents[1]
Hazards Flammable, Skin/Eye Irritant, Aquatic Toxicity[3][4]

Experimental Protocol: this compound Waste Disposal

This protocol outlines the approved methodology for the disposal of this compound waste in a laboratory setting. It is critical to perform these steps in a designated and properly ventilated area, such as a fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., latex or vinyl)

  • Flame-retardant laboratory coat

Procedure for Liquid this compound Waste:

  • Segregation and Labeling:

    • Collect all this compound-containing liquid waste in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with flammable organic compounds.

    • The label should clearly state "Hazardous Waste," "this compound," and "Flammable Liquid."

  • Incineration (Preferred Method):

    • The primary and recommended disposal method is incineration.[4]

    • Arrange for a licensed hazardous waste disposal service to collect the container.

    • Note: For this method, the material may be mixed with a combustible solvent to facilitate burning in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be done by trained personnel following institutional guidelines.

  • Alternative Method (Absorbent Material):

    • In the event of small spills or as an alternative collection method, soak up the liquid this compound with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).[3]

    • Scoop the contaminated absorbent material into a designated hazardous waste container for solids.

    • Seal and label the container appropriately for collection by a hazardous waste disposal service.

Procedure for Contaminated Solid Waste:

  • Collection:

    • Place any items contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) into a separate, sealed, and clearly labeled hazardous waste container for solid waste.

  • Disposal:

    • Arrange for collection by a licensed hazardous waste disposal service. These materials will typically be incinerated.

Procedure for Empty this compound Containers:

  • Decontamination:

    • Empty containers that held this compound must be decontaminated before disposal.[5]

    • Triple rinse the container with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood.

    • Collect all rinsate as hazardous liquid waste and add it to your designated flammable liquid waste container.[5][6]

  • Disposal:

    • After triple rinsing, deface or remove the original label.

    • The container can now be disposed of in the regular trash or glassware waste, according to your institution's policies.[7]

Important Safety Precautions:

  • Ignition Sources: Keep this compound and its waste away from heat, sparks, open flames, and other ignition sources. It is a flammable liquid.[3]

  • Environmental Contamination: Never dispose of this compound down the drain or in the regular trash.[3][4] It is toxic to aquatic life with long-lasting effects.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8]

  • Regulations: It is the responsibility of the waste generator to ensure disposal methods are in full compliance with all local, state, and federal regulations.[3][8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of different types of this compound waste.

IpsenolDisposalWorkflow start Identify this compound Waste Type liquid_waste Liquid Waste (Pure this compound, Solutions, Rinsate) start->liquid_waste solid_waste Contaminated Solid Waste (Gloves, Absorbents, etc.) start->solid_waste container_waste Empty Container start->container_waste collect_liquid Collect in Labeled, Flammable Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Solid Waste Container solid_waste->collect_solid triple_rinse Triple Rinse with Appropriate Solvent container_waste->triple_rinse professional_disposal Arrange Pickup by Licensed Hazardous Waste Service (Incineration) collect_liquid->professional_disposal collect_solid->professional_disposal collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular/Glass Waste triple_rinse->dispose_container collect_rinsate->collect_liquid

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.